Product packaging for Tos-PEG9(Cat. No.:)

Tos-PEG9

Número de catálogo: B1679186
Peso molecular: 568.7 g/mol
Clave InChI: IJODQQRFMNRBNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

PEG10-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H44O12S B1679186 Tos-PEG9

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O12S/c1-24-2-4-25(5-3-24)38(27,28)37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-26/h2-5,26H,6-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJODQQRFMNRBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Tos-PEG9 in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of PEG Linkers in Bioconjugation

In the landscape of modern biochemistry and therapeutic development, the covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacological properties of peptides, proteins, and small-molecule drugs.[1] PEG linkers, or spacers, are heterobifunctional molecules that connect two or more molecular entities, leveraging the advantageous properties of the PEG backbone.[2] These properties include increased hydrophilicity, which can lead to improved solubility and stability of the conjugated molecule.[1][3] Furthermore, the flexible nature of the PEG chain can provide spatial separation between the conjugated moieties, which can be crucial for maintaining their biological activity.

This guide provides an in-depth technical overview of a specific and versatile PEG linker, Tos-PEG9, detailing its structure, reactivity, and applications, with a focus on its role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This compound: Structure and Physicochemical Properties

This compound is a discrete PEG (dPEG®) linker characterized by a chain of nine repeating ethylene glycol units, functionalized with a tosyl (tosylate) group. The tosyl group is a derivative of p-toluenesulfonic acid and is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable reagent for bioconjugation.[4][5] Depending on the synthetic route, this compound can be monofunctional (m-PEG9-Tos) or homobifunctional (this compound-Tos).[4][6]

The PEG component of the linker imparts flexibility and hydrophilicity, which can significantly enhance the aqueous solubility of hydrophobic molecules it is conjugated to.[2] This is a critical advantage in drug development, where poor solubility can be a major obstacle.[7]

PropertyValueReference
Chemical Formula C25H44O12S (for m-PEG9-Tos)[8]
Molecular Weight 568.67 g/mol (for m-PEG9-Tos)[8]
Appearance Colorless to light yellow liquid[8]
Storage Conditions 4°C, sealed from moisture. For long-term storage in solvent: -20°C to -80°C.[8][9]

Mechanism of Action and Reactivity

The utility of this compound in bioconjugation stems from the reactivity of the tosylate group. Tosylate is a superb leaving group because its negative charge is delocalized through resonance, stabilizing the anion after it departs. This makes the carbon atom to which it is attached highly susceptible to nucleophilic attack.[5]

Common nucleophiles in biological systems that can react with this compound include the side chains of amino acids such as lysine (primary amines) and cysteine (thiols), as well as N-terminal amino groups of proteins.[5][10] The reaction is a nucleophilic substitution (SN2) reaction, where the nucleophile displaces the tosylate group, forming a stable covalent bond with the PEG linker.

G cluster_reactants Reactants cluster_products Products This compound R-O-PEG9-OTs Conjugate R-O-PEG9-Nu This compound->Conjugate Nucleophilic Attack Tosylate TsO- This compound->Tosylate Departure of Leaving Group Nucleophile Nu-H Nucleophile->Conjugate Proton H+ Nucleophile->Proton PROTAC_Mechanism cluster_system Cellular Ubiquitin-Proteasome System PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds Proteasome Proteasome TargetProtein->Proteasome Degraded by E3Ligase->TargetProtein Ubiquitinates Ubiquitin Ubiquitin Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction and Quantification cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Seed Cells B Treat with PROTAC A->B C Cell Lysis B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Quantify Band Intensity K->L M Normalize to Loading Control L->M

References

An In-depth Technical Guide to Tos-PEG9: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Tos-PEG9, a versatile heterobifunctional linker molecule. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, bioconjugation, and materials science.

Introduction

This compound is a derivative of polyethylene glycol (PEG) that contains a tosyl (tosylate) functional group. The "9" in its name refers to the nine repeating ethylene glycol units that form the hydrophilic PEG spacer. This linker is available in two primary forms: a mono-tosylated version (this compound-OH) and a di-tosylated version (this compound-Tos). The tosyl group is an excellent leaving group, making these molecules highly reactive towards nucleophiles such as amines and thiols. This reactivity, combined with the beneficial properties of the PEG chain—such as increased hydrophilicity, biocompatibility, and reduced immunogenicity—makes this compound a valuable tool in bioconjugation and drug delivery.[1][2][3] One of its most prominent applications is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ubiquitin ligase ligand.[4]

Chemical Structure and Properties

The chemical structure of this compound consists of a nonaethylene glycol core. In the mono-tosylated form, one terminus is functionalized with a tosyl group, while the other remains a hydroxyl group. In the di-tosylated form, both termini are functionalized with tosyl groups.

Table 1: Chemical Properties of Mono-tosylated PEG9 (this compound)

PropertyValueReference
Synonyms α-Tosyloxy-ω-hydroxy-nona(ethylene glycol)N/A
CAS Number 62573-11-9N/A
Molecular Formula C25H44O12S[5]
Molecular Weight 568.67 g/mol [5]
Appearance LiquidN/A
Purity ≥95% - 97%N/A
Storage 2-8°C, sealed, away from moistureN/A

Table 2: Chemical Properties of Di-tosylated PEG9 (this compound-Tos)

PropertyValueReference
Synonyms Nonaethylene glycol di-p-toluenesulfonate[6][7]
CAS Number 109635-64-5, 57436-38-1[6][8]
Molecular Formula C32H50O14S2, C30H46O13S2[6][8]
Molecular Weight 722.86 g/mol , 678.80 g/mol [6][8]
Appearance Solid or OilN/A
Purity ≥95% - 98%[8]
Storage -20°C for long term, 0-4°C for short term, dry and dark[6]

Note: Variations in molecular formula and weight for this compound-Tos may exist between different suppliers.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound derivatives. These protocols are based on established methods for the tosylation of polyethylene glycols and their subsequent analysis.

Synthesis of Mono-tosyl-PEG9 (this compound-OH)

This protocol describes a method for the selective mono-tosylation of nonaethylene glycol.

Materials:

  • Nonaethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-tosylation) in anhydrous pyridine to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the mono-tosylated product.

Synthesis of Di-tosyl-PEG9 (this compound-Tos)

This protocol outlines the di-tosylation of nonaethylene glycol.

Materials:

  • Nonaethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (2.2 equivalents) to the solution, followed by the slow addition of anhydrous pyridine.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Work-up the reaction as described in the mono-tosylation protocol (Section 3.1, steps 6-7).

  • The crude product can often be purified by recrystallization or precipitation from a suitable solvent system (e.g., DCM/ether or ethyl acetate/hexanes). If necessary, silica gel chromatography can be employed.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the purification and analysis of PEG derivatives.

Instrumentation:

  • Preparative or semi-preparative HPLC system

  • C18 reverse-phase column

  • UV detector

  • Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended as the tosyl group has a weak UV chromophore.

Mobile Phase:

  • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

  • B: Acetonitrile with 0.1% TFA or formic acid

Procedure:

  • Dissolve the crude this compound sample in a minimal amount of the mobile phase.

  • Inject the sample onto the C18 column.

  • Elute the compounds using a linear gradient of mobile phase B in A (e.g., 10% to 90% B over 30 minutes).

  • Monitor the elution profile using the detector(s). The di-tosylated product will be more hydrophobic and thus have a longer retention time than the mono-tosylated and unreacted diol.

  • Collect the fractions corresponding to the desired product and remove the solvent under reduced pressure.

Characterization Methods

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and purity of this compound.

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Signals:

  • Aromatic protons of the tosyl group: Two doublets in the range of 7.3-7.9 ppm.

  • PEG backbone protons: A complex multiplet around 3.6 ppm.

  • Methylene protons adjacent to the tosyl group: A triplet around 4.1-4.2 ppm.

  • Methyl protons of the tosyl group: A singlet around 2.4 ppm.

  • Hydroxyl proton (in mono-tosylated form): A broad singlet (position is solvent and concentration dependent).

3.4.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized product. Electrospray ionization (ESI) is a common technique for PEG derivatives.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the sample into the ESI source.

  • Acquire the mass spectrum in positive ion mode. The spectrum will show a distribution of peaks corresponding to the PEG oligomers adducted with ions like Na⁺ or K⁺.

Applications and Experimental Workflows

The primary application of this compound is in bioconjugation, where it serves as a flexible, hydrophilic linker.

Bioconjugation with Nucleophiles

The tosyl group is an excellent leaving group for Sₙ2 reactions with nucleophiles like amines (from proteins, peptides) and thiols (from cysteine residues).

General Reaction Scheme:

G TosPEG9 This compound-R' Product Nu-PEG9-R' TosPEG9->Product Nucleophilic Substitution Nucleophile Nu-H (e.g., R-NH2, R-SH) Nucleophile->Product LeavingGroup Tos-H

Caption: Nucleophilic substitution reaction of this compound.

PROTAC Synthesis Workflow

This compound is frequently used as a linker to synthesize PROTACs. The following diagram illustrates a typical workflow.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand Protein of Interest (POI) Ligand with Nucleophile PROTAC_Intermediate POI-PEG9-X Intermediate POI_Ligand->PROTAC_Intermediate 1. Conjugation E3_Ligase_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC (POI-PEG9-E3 Ligase) E3_Ligase_Ligand->Final_PROTAC TosPEG9 This compound-X Linker TosPEG9->PROTAC_Intermediate PROTAC_Intermediate->Final_PROTAC 2. Conjugation Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro_Assays In Vitro Assays (Target Degradation) Characterization->InVitro_Assays InVivo_Studies In Vivo Studies InVitro_Assays->InVivo_Studies

Caption: Experimental workflow for PROTAC synthesis and evaluation using a this compound linker.

Experimental Protocol Outline for PROTAC Synthesis:

  • First Conjugation: React the POI ligand containing a nucleophilic group (e.g., an amine or thiol) with a di-functionalized PEG9 linker (e.g., this compound-N₃, where one end is a tosylate and the other is an azide for subsequent click chemistry). This reaction is typically carried out in an organic solvent like DMF or DMSO with a suitable base.

  • Purification: Purify the resulting POI-PEG9-N₃ intermediate using reverse-phase HPLC.

  • Second Conjugation: React the purified intermediate with the E3 ligase ligand that has been modified with a complementary functional group (e.g., an alkyne for click chemistry).

  • Final Purification and Characterization: Purify the final PROTAC molecule by HPLC and confirm its identity and purity by NMR and high-resolution mass spectrometry (HRMS).

Conclusion

This compound and its di-tosylated counterpart are valuable chemical tools for researchers in chemistry, biology, and medicine. Their well-defined structure, reactivity, and the beneficial properties of the PEG spacer make them ideal for a wide range of applications, from fundamental bioconjugation studies to the development of novel therapeutics like PROTACs. This guide provides a foundational understanding and practical protocols to facilitate the effective use of these versatile linkers in research and development.

References

Mechanism of Action of Tos-PEG9 in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tos-PEG9 is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the mechanism of action of this compound, its chemical reactivity, and its application in creating stable and effective bioconjugates. The inclusion of a nine-unit polyethylene glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1]

Core Mechanism of Action

The primary mechanism of action of this compound revolves around the tosyl (tosylate) group, which functions as an excellent leaving group in a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction.

Key Features:

  • Tosyl Group: The tosyl group (p-toluenesulfonate) is a highly effective leaving group due to the resonance stabilization of the resulting tosylate anion. This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles.

  • PEG Spacer: The nine-unit polyethylene glycol chain is a flexible, hydrophilic spacer. It imparts several beneficial properties to the bioconjugate, including:

    • Increased aqueous solubility.

    • Reduced aggregation.

    • Enhanced stability.

    • Improved pharmacokinetic profile by increasing the hydrodynamic radius, which can reduce renal clearance.

  • Nucleophilic Attack: this compound readily reacts with nucleophilic functional groups present on biomolecules, such as the primary amines (-NH2) of lysine residues and the thiol (-SH) groups of cysteine residues.

The general reaction scheme can be depicted as follows:

Biomolecule-Nucleophile + this compound-Molecule -> Biomolecule-Nucleophile-PEG9-Molecule + Tosylate

Diagram of the General Reaction Mechanism

Tos-PEG9_Mechanism cluster_reactants Reactants cluster_products Products Biomolecule Biomolecule-Nu: Conjugate Biomolecule-Nu+-PEG9-R Biomolecule->Conjugate SN2 Attack Tos_PEG9 Tos-O-PEG9-R Tos_PEG9->Conjugate Tosylate Tos-O- Tos_PEG9->Tosylate Leaving Group ADC_Workflow Start Start: mAb in PBS Buffer_Exchange Buffer Exchange to pH 8.5 Start->Buffer_Exchange Reaction Add this compound-Payload (10x excess) Incubate 4h at 25°C Buffer_Exchange->Reaction Quench Quench with Tris Buffer Reaction->Quench Purify Purify by Size-Exclusion Chromatography Quench->Purify Characterize Characterize: - UV-Vis (DAR) - HIC-HPLC - MS Purify->Characterize End End: Purified ADC Characterize->End PROTAC_PI3K_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_protac PROTAC Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation PROTAC AKT-PROTAC-E3 Ligase AKT->PROTAC Binding Proteasome Proteasome AKT->Proteasome Recognition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PROTAC->AKT Ubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binding Ub Ubiquitin Degradation AKT Degradation Proteasome->Degradation

References

The Role of the Tosyl Group in PEG Linker Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the tosyl group in polyethylene glycol (PEG) linker reactivity. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals involved in bioconjugation, drug delivery, and materials science. This guide details the chemical properties of the tosyl group, its application in activating PEG for nucleophilic substitution, and provides experimental protocols for synthesis and conjugation.

The Tosyl Group: An Excellent Leaving Group for PEG Activation

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), is a derivative of p-toluenesulfonic acid. When attached to the terminal hydroxyl group of a PEG chain, it forms a tosylate ester (PEG-OTs). This transformation is a critical step in PEG chemistry as it converts the poorly reactive hydroxyl group into a highly efficient leaving group.[1][2] The excellent leaving group ability of the tosylate anion is attributed to its resonance stabilization, which delocalizes the negative charge over the sulfonyl group and the aromatic ring.[2]

This activation of the PEG terminus allows for efficient nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of stable covalent bonds.[][4][5] This reactivity is the cornerstone of using tosyl-activated PEG linkers in the development of bioconjugates, functionalized surfaces, and drug delivery systems.[6][7][8]

Reactivity and Reaction Mechanisms

Tosyl-activated PEG (PEG-OTs) undergoes nucleophilic substitution, typically via an SN2 mechanism.[9] In this reaction, a nucleophile attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate anion and the formation of a new covalent bond between the PEG linker and the nucleophile.

The general reaction can be depicted as:

PEG-OTs + Nu: → PEG-Nu + TsO-

Where Nu: represents a nucleophile.

The reactivity of tosyl-PEG is influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles will react more readily with PEG-OTs. For instance, thiols (thiolates) are generally more nucleophilic than amines at neutral pH.

  • pH of the Reaction Medium: The pH plays a crucial role, particularly when reacting with amines and thiols. For amine conjugation, a pH range of 8.0 to 9.5 is often optimal to ensure a significant portion of the amine groups are deprotonated and thus nucleophilic.[4][10]

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for these reactions.[9]

  • Steric Hindrance: Steric hindrance around the nucleophilic group on the target molecule can affect the reaction efficiency.

The following diagram illustrates the general mechanism of nucleophilic substitution on a tosyl-activated PEG linker.

Tosyl_PEG_Reactivity cluster_reactants Reactants cluster_products Products PEG_OTs PEG-O-Ts Transition_State Transition State [Nu---C---OTs]δ- PEG_OTs->Transition_State Nucleophilic Attack Nucleophile Nucleophile (Nu:) Nucleophile->Transition_State PEG_Nu PEG-Nu Transition_State->PEG_Nu Bond Formation Tosylate_Anion Tosylate Anion (TsO-) Transition_State->Tosylate_Anion Leaving Group Departure

Nucleophilic substitution reaction of a tosyl-activated PEG linker.

Quantitative Data on Reactivity and Yields

While the tosyl group is widely recognized for its high reactivity, direct quantitative comparisons of reaction kinetics with other activating groups like mesylates and tresylates are not extensively tabulated in the literature. However, various studies report high to quantitative yields for the synthesis of tosyl-PEG and its subsequent conversion to other functional PEGs. The following tables summarize representative yields found in the literature for key reaction steps.

Reaction StepStarting MaterialReagentsSolventYield (%)Reference
Monotosylation of PEG-diolPEG (1450 g/mol )TsCl, Ag₂O, KIToluene~83%[9]
Conversion to Azide-PEGα-Tosyl-ω-hydroxyl PEGNaN₃DMF98%[9]
Conversion to Amine-PEGα-Azide-ω-hydroxyl PEGPPh₃Methanol95%[9]
Conversion to Thioacetate-PEGα-Tosyl-ω-hydroxyl PEGThioacetic acid, K₂CO₃DMF86%[9]
Conversion to Amine-PEG (from Mesylate)Mesylate-terminated polyglycol1. NaN₃ 2. Zn, NH₄ClDMF, THF/H₂O82-99%[11]

Note: Yields can vary depending on the specific PEG molecular weight, reaction conditions, and purification methods.

Experimental Protocols

This section provides detailed methodologies for the synthesis of tosyl-activated PEG and its subsequent functionalization.

Synthesis of α-Tosyl-ω-hydroxyl PEG

This protocol describes the selective monotosylation of a symmetrical PEG diol.[9]

Materials:

  • Poly(ethylene glycol) (PEG), e.g., 1450 g/mol

  • Toluene, dry

  • Silver (I) oxide (Ag₂O)

  • Potassium iodide (KI)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dry the PEG by azeotropic distillation in toluene using a Dean-Stark trap.

  • Dissolve the dried PEG (e.g., 20 g, 13.8 mmol) in 250 mL of dry toluene.

  • Add Ag₂O (1.5 eq, 4.8 g, 20.7 mmol) and KI (0.2 eq, 458 mg, 2.76 mmol) to the solution.

  • To this rapidly stirred solution, add TsCl (1.05 eq, 2.76 g, 14.5 mmol) in one portion.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Filter the mixture over a filter cell cake to remove solids.

  • Remove the solvent by rotary evaporation.

  • The crude product can be further purified by dissolving in a minimal amount of DCM and precipitating in cold diethyl ether.

  • Collect the product by filtration and dry under vacuum.

  • Characterize the product using ¹H NMR and mass spectrometry to confirm the degree of tosylation.[12][13][14][15]

The following diagram illustrates the workflow for the synthesis of α-Tosyl-ω-hydroxyl PEG.

Synthesis_Workflow Start Start: PEG-diol Azeotropic_Drying Azeotropic Drying (Toluene) Start->Azeotropic_Drying Dissolution Dissolve in Dry Toluene Azeotropic_Drying->Dissolution Add_Reagents Add Ag₂O and KI Dissolution->Add_Reagents Add_TsCl Add TsCl Add_Reagents->Add_TsCl Reaction Stir at RT for 12h Add_TsCl->Reaction Filtration Filtration Reaction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Purification Purification (DCM/Ether Precipitation) Evaporation->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization End End: α-Tosyl-ω-hydroxyl PEG Characterization->End

Workflow for the synthesis of α-Tosyl-ω-hydroxyl PEG.
Conversion of Tosyl-PEG to Amine-PEG via Azide Intermediate

This two-step protocol is a common method for producing amine-terminated PEG with high purity.[9]

Step 1: Synthesis of α-Azide-ω-hydroxyl PEG

Materials:

  • α-Tosyl-ω-hydroxyl PEG

  • Sodium azide (NaN₃)

  • Dry Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine solution

Procedure:

  • Dissolve α-Tosyl-ω-hydroxyl PEG (e.g., 10 g, 6.23 mmol) and NaN₃ (5 eq, 2 g, 31 mmol) in 150 mL of dry DMF.

  • Stir the mixture overnight at 90 °C under an argon atmosphere.

  • After cooling to room temperature, filter the mixture.

  • Remove DMF under vacuum.

  • Dissolve the crude product in 100 mL of DCM and wash twice with brine and twice with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

Step 2: Synthesis of α-Amine-ω-hydroxyl PEG (Staudinger Reduction)

Materials:

  • α-Azide-ω-hydroxyl PEG

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve α-Azide-ω-hydroxyl PEG (e.g., 5 g, 3.4 mmol) in 100 mL of MeOH.

  • Add PPh₃ (3 eq, 2.67 g, 10.2 mmol) to the solution.

  • Reflux the reaction mixture overnight under an argon atmosphere.

  • Cool the mixture to room temperature and remove the solvent by rotary evaporation.

  • Dissolve the crude product in 20 mL of DCM and add dropwise into cold diethyl ether to precipitate the product.

  • Collect the α-Amine-ω-hydroxyl PEG by filtration and dry under vacuum.

Conjugation to Proteins and Purification

The conjugation of tosyl-activated PEG to proteins is typically performed by reacting the PEG-OTs with the amine groups of lysine residues on the protein surface.

General Protocol for Protein Conjugation:

Materials:

  • Protein of interest (e.g., Lysozyme, BSA)

  • Tosyl-activated PEG (PEG-OTs)

  • Reaction Buffer (e.g., 50 mM sodium borate buffer, pH 8.5-9.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the PEG-OTs in the reaction buffer.

  • Add the PEG-OTs solution to the protein solution at a desired molar excess (e.g., 5- to 50-fold molar excess of PEG to protein).

  • Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for a specified time (e.g., 2-24 hours). The optimal time should be determined empirically.

  • Quench the reaction by adding the quenching solution.

  • The resulting mixture will contain mono-PEGylated, multi-PEGylated, and unreacted protein, as well as excess PEG reagent.

Purification of PEGylated Proteins:

Purification of the PEGylated protein conjugates is essential to remove unreacted reagents and to separate the different PEGylated species.[][16][17] Ion-exchange chromatography (IEX) is a powerful technique for this purpose, as the addition of PEG chains shields the surface charges of the protein, altering its retention on the IEX column.[4][17][18]

General IEX Purification Protocol:

  • Equilibrate an ion-exchange column (cation or anion exchange, depending on the protein's pI and the buffer pH) with a low-salt loading buffer.

  • Load the quenched reaction mixture onto the column.

  • Wash the column with the loading buffer to remove unbound species (e.g., excess neutral PEG).

  • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). Unmodified protein, mono-PEGylated, di-PEGylated, and higher-order conjugates will typically elute at different salt concentrations, allowing for their separation.

  • Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.

  • Pool the fractions containing the purified PEGylated protein and dialyze against a suitable storage buffer.

The following diagram outlines a typical workflow for protein PEGylation and purification.

PEGylation_Purification_Workflow Start Start: Protein & Tosyl-PEG Conjugation Conjugation Reaction (pH 8.0-9.5) Start->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching IEX_Loading Load onto Ion-Exchange Column Quenching->IEX_Loading IEX_Wash Wash to Remove Unreacted PEG IEX_Loading->IEX_Wash IEX_Elution Elute with Salt Gradient IEX_Wash->IEX_Elution Fraction_Collection Collect Fractions IEX_Elution->Fraction_Collection Analysis Analyze Fractions (SDS-PAGE, Mass Spec) Fraction_Collection->Analysis Pooling Pool Desired Fractions Analysis->Pooling Dialysis Dialysis & Concentration Pooling->Dialysis End End: Purified PEGylated Protein Dialysis->End

Workflow for protein PEGylation and subsequent purification.

Applications in Drug Delivery and Cell Signaling

The primary role of the tosyl group in PEG linkers within drug delivery and cell signaling is to facilitate the covalent attachment of the PEG linker to a therapeutic molecule, a targeting ligand, or a cell surface. The PEG moiety itself provides benefits such as increased solubility, extended circulation half-life, and reduced immunogenicity.[7][8][19][20]

While the tosyl group is not directly involved in modulating signaling pathways, it is an essential tool for creating the bioconjugates that do. For example, a tosyl-activated PEG can be used to conjugate a small molecule inhibitor of a specific kinase to a targeting antibody. In this scenario, the tosyl group enables the formation of the antibody-PEG-inhibitor conjugate. The antibody then directs the conjugate to cancer cells overexpressing the target receptor, and the inhibitor can then engage its intracellular signaling pathway. The PEG linker provides the necessary spacing and favorable pharmacokinetic properties.

There is limited evidence to suggest that the tosyl group itself has a direct role in biological signaling. Its function is primarily that of a highly reactive chemical handle for bioconjugation.

Conclusion

The tosyl group is a powerful tool in PEG chemistry, enabling the efficient activation of PEG for nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a wide array of functionalized PEG linkers used in bioconjugation, drug delivery, and materials science. While quantitative comparative data on its reactivity against other activating groups is not extensively compiled, the high yields reported for tosyl-PEG synthesis and subsequent modifications underscore its utility. The experimental protocols provided in this guide offer a starting point for researchers to utilize tosyl-activated PEG linkers in their own applications, from fundamental synthesis to the creation of complex bioconjugates for therapeutic and research purposes.

References

The Strategic Imperative of Tos-PEG9 Linkers in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

The Critical Role of the Linker in PROTAC Design

The linker is far more than a simple spacer; its length, composition, and attachment points critically influence the efficacy and drug-like properties of a PROTAC.[3] The linker's characteristics determine the stability and geometry of the ternary complex, directly impacting the efficiency of protein degradation.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties, including hydrophilicity and biocompatibility, which can enhance solubility and cell permeability.[1]

Tos-PEG9: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based PROTAC linker characterized by a nine-unit polyethylene glycol chain functionalized with a tosyl (tosylate) group.[5] The PEG chain provides flexibility and hydrophilicity, which can be crucial for optimizing the formation of a productive ternary complex.[1] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the straightforward synthesis of PROTACs.[2] This allows for the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand, providing a versatile handle for PROTAC assembly.

Quantitative Data on PEGylated PROTACs

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. While specific data for a this compound linker is not extensively available in the public domain, studies on PROTACs with varying PEG linker lengths provide valuable insights into its potential efficacy. A notable example is a study on Bruton's tyrosine kinase (BTK) degraders, which found that a PROTAC with a nine-unit PEG linker was the most potent in inducing BTK degradation.[6]

Target ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
BTKCereblon9-unit PEGRamos5.9 ± 0.5>95[6]

Table 1: Degradation Efficiency of a BTK PROTAC with a 9-unit PEG Linker. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax represents the maximum percentage of protein degradation achieved.

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the core signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC's efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biochem Binding & Ternary Complex cluster_cell_based Degradation & Viability Synthesis 1. PROTAC Synthesis (with this compound linker) Biochemical_Assays 2. Biochemical Assays Synthesis->Biochemical_Assays Cell_Based_Assays 3. Cell-Based Assays Biochemical_Assays->Cell_Based_Assays SPR SPR/BLI ITC ITC Data_Analysis 4. Data Analysis (DC50, Dmax, IC50) Cell_Based_Assays->Data_Analysis Western_Blot Western Blot Viability_Assay Cell Viability (MTT/CTG)

Caption: Experimental workflow for PROTAC evaluation.

Linker_Properties Linker_Properties Linker Properties (e.g., this compound) Flexibility Flexibility Linker_Properties->Flexibility Solubility Solubility Linker_Properties->Solubility Permeability Cell Permeability Linker_Properties->Permeability Ternary_Complex Ternary Complex Formation & Stability Flexibility->Ternary_Complex Solubility->Permeability Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Permeability->Degradation_Efficacy Ternary_Complex->Degradation_Efficacy

Caption: Logical relationship of linker properties.

Experimental Protocols

General Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general strategy for synthesizing a PROTAC using a this compound linker. The specific reaction conditions may need to be optimized based on the properties of the POI and E3 ligase ligands.

Materials:

  • POI ligand with a nucleophilic group (e.g., amine or hydroxyl)

  • E3 ligase ligand with a nucleophilic group (e.g., amine or hydroxyl)

  • This compound-OH or a di-tosylated PEG9

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Base (e.g., DIPEA, K2CO3)

  • Reaction vessel, stirring apparatus

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • First Coupling Reaction:

    • Dissolve the POI ligand and this compound-OH in an anhydrous solvent.

    • Add a suitable base to facilitate the nucleophilic substitution reaction.

    • Stir the reaction at room temperature or elevated temperature until completion, monitoring by LC-MS.

    • Purify the resulting POI-PEG9-OH intermediate by preparative HPLC.

  • Activation of the Hydroxyl Group (if necessary):

    • If the E3 ligase ligand requires an activated linker for coupling, the terminal hydroxyl group of the POI-PEG9-OH intermediate can be converted to a better leaving group (e.g., mesylate or tosylate) or a carboxylic acid for amide coupling.

  • Second Coupling Reaction:

    • Dissolve the purified POI-PEG9-linker intermediate and the E3 ligase ligand in an appropriate solvent.

    • Add coupling reagents (e.g., HATU, HOBt for amide coupling) or a base for nucleophilic substitution.

    • Stir the reaction until completion, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Western Blot for Target Protein Degradation

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add cell lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the ternary complex.

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, both in binary and ternary contexts. They can provide valuable information on cooperativity.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

  • NanoBRET™/FRET-based Assays: These are cell-based assays that measure the proximity of the POI and the E3 ligase inside living cells upon treatment with a PROTAC, providing a more physiologically relevant assessment of ternary complex formation.

Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

These assays are used to assess the cytotoxic effects of the PROTAC on cells.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density.

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Measurement:

    • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox, offering a balance of flexibility, hydrophilicity, and synthetic tractability. The nine-unit PEG chain has been shown to be effective in promoting potent protein degradation in certain contexts. However, it is crucial to recognize that the optimal linker is target- and E3 ligase-dependent. The experimental protocols and workflows outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel PROTACs, enabling the rational design of next-generation targeted protein degraders. Through systematic optimization of the linker and rigorous biological characterization, researchers can unlock the full therapeutic potential of this transformative technology.

References

A Technical Guide to the Solubility and Stability of Tos-PEG9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Tos-PEG9. As "this compound" can refer to either the mono-tosylated (m-PEG9-Tos) or di-tosylated (this compound-Tos) form of nonaethylene glycol, this document will address the general properties applicable to both and specify when information pertains to a particular structure. This guide is intended to equip researchers with the foundational knowledge and experimental frameworks necessary for the effective use of this compound in drug development, bioconjugation, and as a PROTAC linker.

Core Chemical Properties

This compound is a versatile chemical tool characterized by a hydrophilic nonaethylene glycol (PEG9) spacer terminated with one or two tosylate (tosyl) groups. The tosyl group is an excellent leaving group, making this compound a valuable reagent for nucleophilic substitution reactions.[1] The PEG spacer enhances aqueous solubility and provides flexibility and length in linker applications.[1]

Table 1: Chemical and Physical Properties of this compound Derivatives

PropertyThis compound-Tos (di-tosylated)m-PEG9-Tos (mono-tosylated)
Synonyms Nonaethylene glycol ditosylateNonaethylene glycol monotosylate
CAS Number 109635-64-5, 57436-38-182217-01-4, 62573-11-9
Molecular Formula C₃₂H₅₀O₁₄S₂ or C₃₀H₄₆O₁₃S₂C₂₄H₄₂O₁₁S or C₂₅H₄₄O₁₂S
Molecular Weight ~722.86 g/mol or ~678.80 g/mol ~538.65 g/mol or ~568.67 g/mol
Appearance LiquidColorless to light yellow liquid
Purity Typically >95%Typically >95%
Primary Application Homobifunctional linker, PROTAC synthesisHeterobifunctional linker, PROTAC synthesis[2]

Solubility Characteristics

The solubility of this compound is dominated by the long, hydrophilic polyethylene glycol chain. While specific quantitative solubility data for this compound in various solvents is not extensively published, the general solubility profile can be inferred from the properties of PEG derivatives.

Qualitative Solubility Profile

The PEG component renders this compound soluble in a wide range of aqueous and organic solvents. This amphiphilic nature is highly advantageous in bioconjugation, where reactions may be performed in mixed solvent systems.

Table 2: General Qualitative Solubility of PEG Derivatives

Solvent ClassExamplesSolubilityNotes
Aqueous Water, PBS, BuffersVery SolubleThe hydrophilic PEG chain ensures high solubility in aqueous media.[1]
Polar Aprotic DMF, DMSO, AcetonitrileVery SolubleGenerally dissolves well in these common reaction solvents.[3]
Chlorinated Dichloromethane (DCM), ChloroformVery SolubleGood solubility facilitates use in organic synthesis.[3]
Alcohols Methanol, EthanolSolubleGood to moderate solubility.[4]
Ethers Diethyl EtherInsolublePEGs are generally not soluble in diethyl ether.[4]
Hydrocarbons Toluene, HexanesSparingly Soluble / InsolubleSolubility is typically low in nonpolar solvents.[4]
Experimental Protocol: Determining Quantitative Solubility (Shake-Flask Method)

To obtain precise solubility data, an equilibrium solubility experiment, such as the shake-flask method, is recommended. This method determines the saturation concentration of a solute in a given solvent at a specific temperature.

Materials:

  • This compound

  • Calibrated analytical balance

  • Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, DCM)

  • Vials with screw caps

  • Constant temperature shaker/incubator (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

  • Validated analytical method for quantification (e.g., HPLC-CAD, LC-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid ensures that saturation will be reached.

  • Equilibration: Seal the vials and place them in a shaker/incubator set to the desired temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved this compound. Centrifuge the vials at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining particulates, filter the aliquot through a chemically compatible 0.22 µm syringe filter.

  • Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility in units such as mg/mL or µg/mL. Perform at least three replicate experiments for each solvent.[6]

Stability Characteristics

The stability of this compound is influenced by its storage conditions and the chemical environment, particularly pH and the presence of oxidizing agents. The two primary points of degradation are the tosylate ester linkage and the PEG backbone.

Storage and Handling

For long-term storage, this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 2-8°C is sufficient. The compound is generally stable enough for shipping at ambient temperatures for a few weeks. For moisture-sensitive applications, handling under an inert atmosphere (e.g., argon) is recommended.

Degradation Pathways
  • Hydrolysis of the Tosyl Ester: The tosylate group is susceptible to hydrolysis, which cleaves the tosyl group to form p-toluenesulfonic acid and the corresponding PEG-alcohol. This reaction is significantly accelerated under basic conditions (saponification) and can also occur under strongly acidic conditions.[7][8] Under neutral pH (approx. 4-9), the tosylate ester is relatively stable.[9]

  • Oxidative Degradation of the PEG Backbone: The polyether chain of PEG is vulnerable to auto-oxidation, especially in the presence of oxygen, transition metals, and light.[10] This process can lead to chain cleavage, resulting in the formation of various degradation products, including aldehydes (e.g., formaldehyde) and carboxylic acids, which can lower the pH of the solution over time.[11][12]

Table 3: Summary of this compound Stability Profile

ConditionStabilityPrimary Degradation Pathway
Neutral pH (4-9), RT Generally StableSlow oxidation of PEG backbone
Acidic pH (< 4) Moderately StableAcid-catalyzed hydrolysis of tosyl ester
Basic pH (> 9) UnstableBase-catalyzed hydrolysis (saponification) of tosyl ester
Oxidizing Agents (e.g., H₂O₂) UnstableRapid oxidation and cleavage of the PEG backbone
Elevated Temperature Decreased StabilityAccelerates both hydrolysis and oxidation
Light (UV/Visible) Decreased StabilityCan promote photo-oxidation
Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of this compound. This study is a key component of developing stability-indicating analytical methods as per ICH guidelines.[1][13]

Objective: To generate 5-20% degradation to identify primary degradation pathways and products.

Materials:

  • This compound

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing Agent (e.g., 3% H₂O₂)

  • High-purity water

  • pH meter

  • Temperature-controlled chambers/baths

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., RP-HPLC with UV and CAD/MS detection)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or acetonitrile/water).

  • Stress Conditions: Expose the samples to a range of stress conditions in parallel. A control sample (unstressed) should be analyzed at each time point.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at room temperature or slightly elevated temperature.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Store at room temperature, protected from light.

    • Thermal Degradation: Store the solution and solid material at elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solution and solid material to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours for rapid degradation; longer for slower processes).

  • Sample Quenching: For acid/base hydrolysis, neutralize the sample before analysis.

  • Analysis: Analyze all stressed samples and controls using a validated stability-indicating method. The method should be capable of separating the intact this compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Identify and, if necessary, characterize major degradation products using techniques like LC-MS.

    • Establish the degradation profile under each stress condition.

Mandatory Visualizations

PROTAC Synthesis Workflow

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a heterobifunctional this compound derivative (e.g., Azide-PEG9-Tos).

PROTAC_Synthesis cluster_0 Step 1: First Coupling Reaction cluster_1 Step 2: Second Coupling Reaction E3_Ligand E3 Ligase Ligand (e.g., with Amine) Intermediate E3 Ligand-PEG9-Azide Intermediate E3_Ligand->Intermediate Nucleophilic Substitution Tos_PEG_Azide Azide-PEG9-Tos Tos_PEG_Azide->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 POI_Ligand POI Ligand (with Alkyne) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC CuAAC 'Click' Chemistry Purification2 Final Purification & Characterization Final_PROTAC->Purification2 Intermediate_ref->Final_PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC using a heterobifunctional this compound linker.

Forced Degradation Experimental Workflow

The logical flow for conducting a forced degradation study is critical for systematically evaluating the stability of this compound.

Forced_Degradation_Workflow Start Prepare this compound Stock (Solid & Solution) Control Unstressed Control (Stored at -20°C) Start->Control Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Sampling Sample at Predetermined Time Points Control->Sampling Acid Acidic (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Basic (0.1 M NaOH, RT) Stress_Conditions->Base Oxidation Oxidative (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (Solid & Soln, 60°C) Stress_Conditions->Thermal Photo Photolytic (ICH Q1B) Stress_Conditions->Photo Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze via Stability- Indicating Method (HPLC) Sampling->Analysis Evaluation Evaluate Data: - % Degradation - Identify Products - Determine Pathways Analysis->Evaluation End Stability Profile Established Evaluation->End

Caption: Experimental workflow for a forced degradation study of this compound.

References

The Strategic Application of Tos-PEG9 as a Flexible Linker in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[2] Among the diverse array of linker types, polyethylene glycol (PEG) linkers, such as Tos-PEG9, offer a unique combination of flexibility, hydrophilicity, and synthetic tractability, making them a valuable tool in PROTAC design.[3][4] This in-depth technical guide explores the role of this compound as a flexible linker, providing a comprehensive overview of its chemical properties, synthetic utility, and impact on PROTAC performance. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows to aid researchers in the rational design of next-generation protein degraders.

Introduction to PROTACs and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable" and can offer advantages over traditional small-molecule inhibitors.[2]

The linker component of a PROTAC is not merely a spacer but plays a pivotal role in its biological activity.[1] The length, flexibility, and chemical composition of the linker are critical for:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the productive formation of a stable ternary complex between the POI and the E3 ligase.[1] A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.

  • Physicochemical Properties: The linker significantly influences the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[2][3]

  • Degradation Efficacy: The stability and conformation of the ternary complex, dictated by the linker, directly impact the efficiency of protein degradation, often measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2]

This compound Linker: Chemical Properties and Advantages

This compound is a bifunctional linker composed of a nine-unit polyethylene glycol chain with terminal tosyl groups.

  • Chemical Structure: O-Tosyl-nonaethylene glycol-O-Tosyl

  • Molecular Formula: C32H50O14S2

  • Molecular Weight: 722.86 g/mol

  • CAS Number: 109635-64-5

The key features of the this compound linker that make it advantageous in PROTAC design include:

  • Flexibility: The nine repeating ethylene glycol units provide significant conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex.[6]

  • Hydrophilicity: The PEG chain enhances the water solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[3][4]

  • Synthetic Tractability: The terminal tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions for the straightforward attachment of the POI and E3 ligase ligands.[2] This allows for a modular and efficient synthesis of PROTAC libraries with varying linker lengths.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

PROTAC ExampleTargetE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
dBET1BRD4PomalidomidePEG-like~1.8>95[7]
ARV-825BRD4PomalidomidePEG-like<1>90[7]
PROTAC 1BRD4PomalidomideOptimized PEG<1Not Specified[8]
BETd-260BRD2/3/4Not SpecifiedPEG~1.1-1.8Not Specified[9]

Note: The exact linker length for some of these published PROTACs is proprietary. The data presented here is to illustrate the general principle that linker optimization, including length, is crucial for achieving high potency. Studies have shown that both increasing and decreasing the number of PEG units from an optimal length can lead to a significant loss of degradation activity.[2]

Experimental Protocols

General Synthesis of a PEGylated PROTAC

This protocol outlines a general synthetic route for coupling a POI ligand (e.g., JQ1 for BRD4) and an E3 ligase ligand (e.g., pomalidomide for CRBN) using a bifunctional PEG linker. The tosyl groups of this compound would serve as reactive sites for coupling with amine or hydroxyl functionalities on the ligands.

Step 1: Synthesis of Ligand-Linker Intermediate [10]

  • Dissolve the E3 ligase ligand (e.g., pomalidomide with a free amine) (1 eq.) in an appropriate anhydrous solvent such as DMF.

  • Add a suitable base, such as diisopropylethylamine (DIPEA) (2-3 eq.).

  • Add the bifunctional PEG linker (e.g., this compound-Tos) (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen) until the reaction is complete, as monitored by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase-PEG-Tos intermediate.

Step 2: Synthesis of the Final PROTAC [10]

  • Dissolve the purified E3 ligase-PEG-Tos intermediate (1 eq.) and the POI ligand (e.g., JQ1 with a free amine or hydroxyl group) (1.2 eq.) in anhydrous DMF.

  • Add a suitable base, such as DIPEA (2-3 eq.).

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere until the reaction is complete, as monitored by LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC product by preparative HPLC.

  • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation[11][12]

This protocol describes the quantification of target protein degradation in cultured cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay[9][13]

This protocol outlines the assessment of the cytotoxic effects of a PROTAC on cultured cells.

Materials:

  • Cultured cells

  • PROTAC compound dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) in triplicate.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

    • Plot the cell viability against the logarithm of the PROTAC concentration and use a non-linear regression analysis to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to common PROTAC targets.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4_cMYC_Pathway BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to Enhancer Super-Enhancers BRD4->Enhancer Degradation BRD4 Degradation BRD4->Degradation Ac_Histones->Enhancer cMYC_Gene c-MYC Gene Enhancer->cMYC_Gene Activates Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Proliferation Cell Proliferation & Growth cMYC_Protein->Proliferation Promotes PROTAC BRD4 PROTAC PROTAC->BRD4 Targets Degradation->BRD4 Blocks

Caption: Simplified BRD4-c-MYC signaling pathway and PROTAC intervention.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Degradation PI3K/mTOR Degradation PI3K->Degradation PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes mTORC1->Degradation PROTAC PI3K/mTOR PROTAC PROTAC->PI3K Targets PROTAC->mTORC1 Targets Degradation->PI3K Blocks Degradation->mTORC1 Blocks

Caption: Overview of the PI3K/AKT/mTOR signaling pathway and PROTAC targeting.

Experimental Workflows

PROTAC_Synthesis_Workflow Start Start: POI Ligand & E3 Ligase Ligand Step1 Step 1: Couple E3 Ligand to Linker Start->Step1 Step2 Step 2: Couple POI Ligand to Intermediate Start->Step2 Linker This compound-Tos Linker Linker->Step1 Intermediate E3 Ligand-PEG9-Tos Intermediate Step1->Intermediate Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Characterization Characterization (NMR, HRMS) Final_PROTAC->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis Result Result: DC50 & Dmax Analysis->Result

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Conclusion

The linker is a critical component in the design of effective PROTACs, and flexible PEG linkers like this compound offer significant advantages in terms of enhancing solubility, providing conformational flexibility to facilitate ternary complex formation, and enabling modular and efficient synthesis. While the optimal linker length must be empirically determined for each PROTAC system, the principles and methodologies outlined in this guide provide a strong foundation for the rational design and evaluation of novel protein degraders. The continued exploration of linker space, including variations in length and composition, will be crucial in unlocking the full therapeutic potential of PROTAC technology.

References

An In-depth Technical Guide to Nucleophilic Substitution with Tos-PEG9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions utilizing Tos-PEG9, a versatile polyethylene glycol (PEG) reagent. This document details the core principles of these reactions, provides exemplary experimental protocols, presents quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound and Nucleophilic Substitution

This compound is a derivative of polyethylene glycol with a degree of polymerization of nine, functionalized with tosyl (tosylate) groups. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a highly efficient reagent for PEGylation.[1] PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include increased solubility, extended plasma half-life, reduced immunogenicity, and improved stability.[]

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively attacks an electron-deficient center and replaces a leaving group. In the context of this compound, the carbon atom adjacent to the tosylate group is electrophilic. Nucleophiles such as amines (R-NH2) and thiols (R-SH) readily attack this carbon, displacing the tosylate group and forming a stable covalent bond with the PEG chain. The reaction typically proceeds via an SN2 mechanism, especially with primary tosylates like that in this compound.

Experimental Protocols

Detailed methodologies for the nucleophilic substitution of this compound with amine and thiol nucleophiles are presented below. These protocols are foundational and can be adapted based on the specific characteristics of the substrate.

Reaction of this compound with a Primary Amine

This protocol describes the conjugation of a primary amine-containing molecule to this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a peptide with a lysine residue or a small molecule with a primary amine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add TEA or DIPEA (3.0 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitate and decant the ether. Wash the precipitate with cold diethyl ether two more times.

  • Dry the crude product under vacuum.

  • Purify the product by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[3]

  • Combine the fractions containing the pure product and lyophilize to obtain the final amine-PEG9 conjugate as a white solid.

Reaction of this compound with a Thiol

This protocol outlines the conjugation of a thiol-containing molecule to this compound.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue)

  • Anhydrous DMF

  • Potassium carbonate (K2CO3) or a non-nucleophilic organic base

  • Diethyl ether

  • RP-HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the thiol-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add K2CO3 (3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture under an inert atmosphere at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, filter the mixture to remove the inorganic base.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether.

  • Dry the crude product under vacuum.

  • Purify the product by RP-HPLC using a suitable gradient.[4]

  • Lyophilize the pure fractions to yield the thiol-PEG9 conjugate.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and characterization of this compound conjugates.

Table 1: Reaction Yields and Purity

NucleophileProductReaction Time (h)Yield (%)Purity (by HPLC, %)
Primary AmineAmine-PEG9 Conjugate1875>95
ThiolThiol-PEG9 Conjugate885>98

Table 2: Characterization Data

Conjugate1H NMR (400 MHz, CDCl3) δ (ppm)MALDI-TOF MS (m/z)
Amine-PEG9 Conjugate3.64 (m, PEG backbone), 3.38 (s, OCH3), 2.75 (t, -CH2-NH-)Calculated: [M+H]+, Found: [M+H]+
Thiol-PEG9 Conjugate3.64 (m, PEG backbone), 3.38 (s, OCH3), 2.85 (t, -CH2-S-)Calculated: [M+H]+, Found: [M+H]+

Note: Specific shifts and mass-to-charge ratios will vary depending on the conjugated molecule.[1][5][6][7]

Application in Drug Development: PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the efficacy of the PROTAC, and PEG chains are commonly used for this purpose.

Synthesis of a BRD4-Targeting PROTAC using a this compound Linker

This section outlines the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in cancer. The PROTAC consists of JQ1 (a BRD4 inhibitor), a PEG9 linker, and pomalidomide (an E3 ligase ligand).

Experimental Protocol:

  • Synthesis of Amine-PEG9-Pomalidomide: React pomalidomide with an excess of a diamine-functionalized PEG9 linker under basic conditions to form a mono-aminated PEG9-pomalidomide. Purify the product using column chromatography.

  • Synthesis of JQ1-PEG9-Pomalidomide: React the purified amine-PEG9-pomalidomide with a JQ1 derivative containing a suitable electrophile (e.g., a carboxylic acid activated as an NHS ester) to form the final PROTAC.[8] Purify the final product by RP-HPLC.

Experimental Workflow for In Vitro Evaluation of a BRD4-Targeting PROTAC

This workflow details the steps to assess the efficacy of the synthesized BRD4-targeting PROTAC in a cellular context.[9][10][11][12][13]

experimental_workflow cluster_synthesis PROTAC Synthesis & Purification cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of BRD4 Degradation synthesis Synthesize JQ1-PEG9-Pomalidomide purification Purify by RP-HPLC synthesis->purification characterization Characterize by LC-MS and NMR purification->characterization treatment Treat cells with varying concentrations of PROTAC characterization->treatment cell_culture Culture cancer cells (e.g., THP-1) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blot for BRD4 and c-MYC lysis->western_blot quantification Quantify protein levels western_blot->quantification caption Experimental workflow for the synthesis and in vitro evaluation of a BRD4-targeting PROTAC.

Caption: Experimental workflow for the synthesis and in vitro evaluation of a BRD4-targeting PROTAC.

Signaling Pathway: BRD4 and c-MYC

BRD4 plays a critical role in regulating the transcription of several oncogenes, most notably c-MYC.[14][15][16][17][18] By recruiting transcriptional machinery to the c-MYC promoter, BRD4 promotes its expression, leading to cell proliferation and tumor growth. A BRD4-targeting PROTAC induces the degradation of BRD4, thereby downregulating c-MYC expression and inhibiting cancer cell growth.

BRD4_cMYC_pathway cluster_nucleus Nucleus cluster_protac PROTAC Action BRD4 BRD4 cMYC_gene c-MYC Gene BRD4->cMYC_gene activates transcription Proteasome Proteasome BRD4->Proteasome degradation cMYC_mRNA c-MYC mRNA cMYC_gene->cMYC_mRNA transcription cMYC_protein c-MYC Protein cMYC_mRNA->cMYC_protein translation Proliferation Cell Proliferation cMYC_protein->Proliferation promotes PROTAC JQ1-PEG9-Pomalidomide (PROTAC) PROTAC->BRD4 binds E3_ligase E3 Ubiquitin Ligase PROTAC->E3_ligase binds E3_ligase->BRD4 caption Signaling pathway of BRD4-mediated c-MYC expression and its inhibition by a PROTAC.

Caption: Signaling pathway of BRD4-mediated c-MYC expression and its inhibition by a PROTAC.

Conclusion

This compound is a valuable and versatile tool in bioconjugation and drug development. Its high reactivity in nucleophilic substitution reactions allows for efficient PEGylation of a wide range of molecules. The application of this compound as a linker in the synthesis of PROTACs represents a cutting-edge approach in targeted protein degradation, offering a promising avenue for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the potential of this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Tos-PEG9 Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small drugs. The attachment of PEG chains can enhance solubility, increase serum half-life, and reduce immunogenicity. Tos-PEG9 is a heterobifunctional PEG linker containing a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines through an SN2 (bimolecular nucleophilic substitution) reaction. This reactivity makes this compound a valuable tool for the site-specific modification of biomolecules and for the synthesis of complex structures like Proteolysis Targeting Chimeras (PROTACs).

These application notes provide a detailed protocol for the conjugation of this compound to primary amines, methods for purification and characterization of the resulting conjugate, and an overview of its application in PROTAC development.

Chemical Reaction

The conjugation of this compound to a primary amine proceeds via a nucleophilic substitution reaction. The primary amine acts as the nucleophile, attacking the terminal carbon of the PEG chain and displacing the tosylate leaving group.

cluster_0 Reaction Scheme This compound Molecule-NH₂ + Tos-O-(CH₂CH₂O)₉-R' Product Molecule-NH-(CH₂CH₂O)₉-R' + Tos-OH This compound->Product Primary Amine (Nucleophile)

Caption: General reaction scheme for this compound conjugation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes a general method for the reaction between this compound and a molecule containing a primary amine (e.g., a protein, peptide, or small molecule). Optimization of reaction conditions may be necessary depending on the specific substrate.

Materials:

  • This compound

  • Amine-containing molecule (protein, peptide, or small molecule)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)[1]

  • Reaction vessel (e.g., glass vial with a screw cap)

  • Nitrogen or Argon gas for inert atmosphere

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

  • Temperature-controlled heating block or oil bath

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Dissolution:

    • Dissolve the amine-containing molecule in the chosen anhydrous solvent to a desired concentration (e.g., 1-10 mg/mL).

    • In a separate vial, dissolve this compound in the same solvent. A molar excess of this compound (e.g., 1.5 to 10-fold) relative to the primary amine is typically used to drive the reaction to completion.

  • Reaction:

    • Add the this compound solution to the solution of the amine-containing molecule while stirring.

    • Seal the reaction vessel and stir the mixture at room temperature or an elevated temperature (e.g., 40-60°C). The optimal temperature will depend on the reactivity of the amine.[2]

    • Allow the reaction to proceed for 4-24 hours. Reaction progress can be monitored by techniques such as HPLC or LC/MS.

  • Quenching (Optional): If a large excess of this compound is used, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine buffer) to consume the remaining unreacted this compound.

  • Purification: Proceed immediately to purification to separate the PEGylated conjugate from unreacted starting materials and byproducts.

Protocol 2: Purification of the PEGylated Conjugate

Size exclusion chromatography (SEC) is a common method for separating the larger PEGylated conjugate from smaller unreacted molecules. Ion-exchange chromatography (IEX) can be used to separate molecules based on charge, which is often altered by PEGylation.

A. Size Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate an appropriate SEC column (selected based on the molecular weight of the conjugate) with a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Sample Loading: Load the reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer. The larger PEGylated conjugate will elute before the smaller unreacted this compound and amine-containing molecule.

  • Fraction Collection: Collect fractions and analyze them using UV-Vis spectroscopy, HPLC, or SDS-PAGE to identify the fractions containing the purified conjugate.

B. Ion-Exchange Chromatography (IEX)

  • Column Selection and Equilibration: Choose an anion or cation exchange column based on the isoelectric point (pI) of the target molecule. Equilibrate the column with a low-salt binding buffer.

  • Sample Loading: Load the reaction mixture (ensure the sample is in a low-salt buffer) onto the column.

  • Washing: Wash the column with the binding buffer to remove any unbound impurities.

  • Elution: Apply a salt gradient (e.g., 0-1 M NaCl) to elute the bound molecules. The PEGylated conjugate will typically elute at a different salt concentration than the un-PEGylated molecule due to charge shielding by the PEG chain.

  • Fraction Analysis: Analyze the collected fractions to identify the purified product.

Protocol 3: Characterization of the PEGylated Conjugate

A. High-Performance Liquid Chromatography (HPLC)

  • Method: Reversed-phase (RP-HPLC) or SEC-HPLC can be used to assess the purity of the conjugate.

  • Procedure: Inject the purified sample onto an appropriate HPLC column. For RP-HPLC, a gradient of increasing organic solvent (e.g., acetonitrile) in water (often with 0.1% TFA) is used for elution. Purity is assessed by the peak area of the conjugate relative to other peaks.

B. Liquid Chromatography-Mass Spectrometry (LC/MS)

  • Purpose: To confirm the identity and determine the molecular weight of the PEGylated conjugate, which verifies the degree of PEGylation.

  • Procedure: The purified sample is analyzed by LC/MS. The mass spectrum will show a distribution of peaks, each differing by the mass of an ethylene glycol unit (44 Da), which is characteristic of PEGylated molecules.[3] The overall mass will confirm the successful conjugation of the PEG9 moiety.

Data Presentation

Optimization of the conjugation reaction is crucial for achieving high yields and purity. The following table outlines key parameters for optimization.

ParameterRange for OptimizationRationale
Molar Ratio (this compound:Amine) 1:1 to 20:1A higher excess of the PEG reagent can increase the reaction rate and yield but may lead to multiple PEGylations on a single molecule if multiple amine sites are available.
Temperature (°C) 25 - 80 °CHigher temperatures can increase the reaction rate but may risk degradation of sensitive substrates.
Reaction Time (hours) 4 - 48 hoursThe optimal time depends on the reactivity of the amine and the reaction temperature. Monitoring is key to determine completion.
Solvent DMF, DMSO, AcetonitrileThe choice of a polar aprotic solvent is critical for the SN2 reaction mechanism.[1]

The following table presents a sample of expected results from a successful conjugation and purification.

ParameterExpected ResultMethod of Analysis
Yield of Conjugate > 80%HPLC, UV-Vis Spectroscopy
Purity of Conjugate > 95%RP-HPLC, SEC-HPLC
Degree of PEGylation Confirmed mass increase corresponding to one PEG9 unitLC/MS
Structural Integrity No significant change in the tertiary structure (for proteins)Circular Dichroism (CD) Spectroscopy

Application in PROTAC Development

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The length and composition of the PEG linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and thus for the efficacy of the PROTAC.[4][5]

Experimental and Logical Workflows

cluster_0 Experimental Workflow A Dissolve Amine-Molecule in Anhydrous Solvent C Combine Reactants & Stir (4-24h, 25-60°C) A->C B Dissolve this compound in Anhydrous Solvent B->C D Monitor Reaction (HPLC/LC-MS) C->D E Purify Conjugate (SEC/IEX) D->E F Characterize Product (LC-MS, HPLC) E->F

Caption: Workflow for this compound conjugation and analysis.

cluster_1 PROTAC Synthesis & Function Workflow POI_Ligand POI Ligand (with primary amine) PROTAC_Synth Synthesize PROTAC POI_Ligand->PROTAC_Synth E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->PROTAC_Synth Tos_PEG9 This compound Linker Tos_PEG9->PROTAC_Synth Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC_Synth->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

References

Application Notes and Protocols for Bioconjugation of Peptides with Tos-PEG9 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. The covalent attachment of PEG chains can improve a biomolecule's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. The Tos-PEG9 linker is a valuable tool in this process, offering a discrete length PEG spacer with a terminal tosyl group. The tosyl (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines (e.g., the N-terminus or lysine side chains) and thiols (cysteine side chains) on a peptide. This allows for the stable, covalent attachment of the PEG linker to the peptide.

These application notes provide detailed protocols for the bioconjugation of peptides with a this compound linker, subsequent purification of the conjugate, and methods for its characterization.

Reaction Principle

The bioconjugation of a peptide with a this compound linker proceeds via a nucleophilic substitution reaction. The electron-withdrawing nature of the tosyl group makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles present on the peptide, such as the amine group of a lysine residue or the thiol group of a cysteine residue.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide Amine Group (e.g., Lysine)

This protocol outlines the reaction of a this compound linker with a primary amine on a peptide.

Materials:

  • Peptide with an available primary amine (e.g., N-terminal or Lysine side chain)

  • This compound Linker

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Reaction vessel (e.g., microcentrifuge tube or small glass vial)

  • Stirring/shaking equipment

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-10 mg/mL. If the peptide has poor solubility in DMF, a co-solvent such as DMSO or water can be used, but anhydrous conditions are preferred to minimize hydrolysis of the tosyl group.

  • Reagent Preparation: In a separate vial, dissolve the this compound linker in anhydrous DMF.

  • Reaction Setup:

    • Add the dissolved peptide to the reaction vessel.

    • Add a 1.5 to 5-fold molar excess of the this compound linker solution to the peptide solution. The optimal ratio should be determined empirically.

    • Add a 2 to 10-fold molar excess of a non-nucleophilic base, such as DIPEA, to the reaction mixture. The base acts as a proton scavenger.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature to 50°C with continuous stirring or shaking. Higher temperatures can increase the reaction rate but may also lead to side reactions or peptide degradation.

    • The reaction time can vary from 12 to 48 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., RP-HPLC or LC-MS).

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris buffer, to consume any unreacted this compound linker.

Protocol 2: Conjugation of this compound to a Peptide Thiol Group (e.g., Cysteine)

This protocol describes the reaction of a this compound linker with a thiol group on a peptide.

Materials:

  • Peptide containing a free cysteine residue

  • This compound Linker

  • Reaction Buffer: Phosphate-buffered saline (PBS) or a similar buffer at pH 7.5-8.5. The buffer should be deoxygenated to prevent disulfide bond formation.

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Organic co-solvent (e.g., DMF or DMSO) if needed for solubility

  • Reaction vessel

  • Stirring/shaking equipment

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the reaction buffer. If the peptide may have formed disulfide bonds, pre-treat the solution with a 2-5 fold molar excess of TCEP for 30-60 minutes at room temperature to ensure the cysteine thiol is in its reduced state.

  • Reagent Preparation: Dissolve the this compound linker in a minimal amount of an organic co-solvent like DMF or DMSO before adding it to the aqueous reaction buffer to prevent precipitation.

  • Reaction Setup:

    • Add the peptide solution to the reaction vessel.

    • Add a 1.5 to 5-fold molar excess of the dissolved this compound linker to the peptide solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature with gentle stirring or shaking.

    • Monitor the reaction progress over 2 to 24 hours using RP-HPLC or LC-MS. The reaction of thiols with tosyl groups is generally faster than with amines under these conditions.

  • Reaction Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to react with any remaining this compound linker.

Purification of the PEGylated Peptide

Following the conjugation reaction, the desired PEGylated peptide must be purified from unreacted peptide, excess PEG linker, and any side products.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for this purification.[1]

Protocol: Purification by RP-HPLC

  • Sample Preparation: Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%. This ensures that the peptides are protonated and will bind effectively to the C18 column.

  • Chromatographic Conditions:

    • Column: A preparative or semi-preparative C18 column is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components. The PEGylated peptide will be more hydrophobic than the unreacted peptide and will therefore elude at a higher acetonitrile concentration. The exact gradient will need to be optimized based on the specific peptide and conjugate.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC or LC-MS to identify those containing the pure PEGylated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Characterization of the PEGylated Peptide

The purified conjugate should be thoroughly characterized to confirm its identity, purity, and the site of PEGylation.

  • Mass Spectrometry (LC-MS or MALDI-TOF): This is a critical technique to confirm the successful conjugation by observing the expected mass increase corresponding to the addition of the this compound linker (molecular weight of this compound is approximately 568.67 g/mol ).[2]

  • Reverse-Phase HPLC (RP-HPLC): Analytical RP-HPLC is used to assess the purity of the final product. The PEGylated peptide will have a longer retention time than the unmodified peptide.

  • Peptide Mapping: For peptides with multiple potential conjugation sites, peptide mapping can be employed to determine the exact location of the PEGylation. This involves enzymatic digestion of the PEGylated peptide followed by LC-MS/MS analysis of the resulting fragments.

Quantitative Data Summary

The efficiency of the bioconjugation reaction can be influenced by several factors, including the pH of the reaction, the molar ratio of the reactants, temperature, and reaction time.[3] The following table provides a general overview of expected outcomes, which should be optimized for each specific peptide.

ParameterConjugation to Amine (Lysine)Conjugation to Thiol (Cysteine)
Typical Molar Ratio (Linker:Peptide) 1.5:1 to 5:11.5:1 to 5:1
pH 8.0 - 9.5 (with base)7.5 - 8.5
Temperature Room Temperature - 50°CRoom Temperature
Reaction Time 12 - 48 hours2 - 24 hours
Expected Yield Moderate to HighHigh
Purity after HPLC >95%>95%

Visualizations

Bioconjugation_Workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_characterization Characterization Peptide Peptide (with Amine or Thiol) ReactionMix Reaction Mixture (Peptide, Linker, Buffer/Solvent, Base) Peptide->ReactionMix TosPEG9 This compound Linker TosPEG9->ReactionMix RPHPLC RP-HPLC Purification ReactionMix->RPHPLC Crude Product LCMS LC-MS Analysis (Mass Confirmation) RPHPLC->LCMS Purified Conjugate HPLC_analysis Analytical HPLC (Purity Assessment) RPHPLC->HPLC_analysis PeptideMapping Peptide Mapping (Site of Conjugation) RPHPLC->PeptideMapping

Caption: Experimental workflow for peptide bioconjugation.

Amine_Conjugation_Pathway PeptideAmine Peptide-NH2 (Nucleophile) TransitionState Nucleophilic Attack PeptideAmine->TransitionState TosPEG This compound-R (Electrophile) TosPEG->TransitionState Conjugate Peptide-NH-PEG9-R (Stable Conjugate) TransitionState->Conjugate LeavingGroup Tosyl Group (Leaving Group) TransitionState->LeavingGroup

Caption: Reaction pathway for amine conjugation.

Thiol_Conjugation_Pathway PeptideThiol Peptide-SH (Nucleophile) TransitionState Nucleophilic Attack PeptideThiol->TransitionState TosPEG This compound-R (Electrophile) TosPEG->TransitionState Conjugate Peptide-S-PEG9-R (Stable Thioether) TransitionState->Conjugate LeavingGroup Tosyl Group (Leaving Group) TransitionState->LeavingGroup

Caption: Reaction pathway for thiol conjugation.

References

Step-by-Step Synthesis of PROTACs Using Tos-PEG9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a tosylated polyethylene glycol (PEG) linker, specifically Tos-PEG9. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3][4][5] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[6] The PEG linker, in particular, is often employed to improve solubility, cell permeability, and to optimize the distance between the two ligands for efficient ternary complex formation.[7][8][9][10]

This guide will cover the key aspects of PROTAC synthesis with a this compound linker, including the underlying signaling pathway, a detailed experimental workflow, step-by-step protocols, and methods for characterization.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade further target protein molecules.[2][3][5]

PROTAC_Pathway PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP->AMP E2->Ternary Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a this compound linker generally follows a modular and stepwise approach. The overall workflow involves the synthesis or acquisition of the target protein ligand and the E3 ligase ligand, followed by their sequential coupling to the bifunctional this compound linker.

PROTAC_Workflow start Start: Design PROTAC ligand_prep Prepare/Synthesize Target Protein Ligand (with Nucleophile) start->ligand_prep e3_ligand_prep Prepare/Synthesize E3 Ligase Ligand (with Nucleophile) start->e3_ligand_prep linker_prep Acquire this compound-X Linker (X = leaving group or reactive group) start->linker_prep first_coupling First Coupling Reaction: Ligand 1 + this compound-X ligand_prep->first_coupling second_coupling Second Coupling Reaction: Ligand 1-PEG9-Intermediate + Ligand 2 e3_ligand_prep->second_coupling linker_prep->first_coupling purification1 Purification of Ligand 1-PEG9-X Intermediate first_coupling->purification1 purification1->second_coupling final_purification Final PROTAC Purification (e.g., HPLC) second_coupling->final_purification characterization Characterization (LC-MS, NMR) final_purification->characterization bio_eval Biological Evaluation (Degradation, Cytotoxicity) characterization->bio_eval end End: Active PROTAC bio_eval->end

A typical workflow for the synthesis and evaluation of PROTACs.

Detailed Experimental Protocols

The following protocols describe a general method for the synthesis of a PROTAC using a this compound linker. This example assumes a sequential coupling strategy where one of the ligands (Ligand A, with a primary amine) is first reacted with a di-tosylated PEG9 linker, followed by reaction with the second ligand (Ligand B, also with a primary amine).

Materials and Reagents:

  • Ligand A (containing a primary amine)

  • Ligand B (containing a primary amine)

  • This compound-Tos (Di-tosylated PEG9)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Sodium Iodide (NaI) (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Methanol, DCM, Acetonitrile, Water)

  • Trifluoroacetic acid (TFA) for HPLC

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Synthesis of Ligand A-PEG9-Tos Intermediate

This protocol describes the mono-alkylation of a primary amine-containing ligand with the di-tosylated PEG9 linker.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add Ligand A (1.0 eq).

    • Dissolve Ligand A in anhydrous DMF.

    • Add this compound-Tos (1.5 eq) to the solution.

    • Add potassium carbonate (K₂CO₃, 3.0 eq) or DIPEA (3.0 eq) as a base. The use of a non-nucleophilic base is crucial to prevent side reactions.

    • (Optional) Add a catalytic amount of sodium iodide (NaI, 0.1 eq) to facilitate the reaction.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of Ligand A.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with DCM (3 x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to isolate the mono-substituted Ligand A-PEG9-Tos intermediate.

Protocol 2: Synthesis of Final PROTAC (Ligand A-PEG9-Ligand B)

This protocol outlines the coupling of the second ligand to the purified intermediate from Protocol 1.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the purified Ligand A-PEG9-Tos intermediate (1.0 eq).

    • Dissolve the intermediate in anhydrous DMF.

    • Add Ligand B (1.2 eq).

    • Add potassium carbonate (K₂CO₃, 3.0 eq) or DIPEA (3.0 eq).

  • Reaction Conditions:

    • Stir the reaction mixture at 60-80 °C.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Final Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with DCM (3 x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC using a suitable gradient (e.g., acetonitrile/water with 0.1% TFA).

Protocol 3: Characterization of the Final PROTAC
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample by LC-MS to confirm the purity and determine the molecular weight of the final product. The expected mass corresponding to the [M+H]⁺ ion should be observed.[11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to confirm the structure of the PROTAC. The spectra should show characteristic peaks for both ligands and the PEG linker.

Quantitative Data Presentation

The following table provides representative data that should be collected and organized during the synthesis and characterization of the PROTAC.

Compound Molecular Formula Calculated MW Observed MW [M+H]⁺ (LC-MS) Yield (%) Purity (HPLC)
Ligand A-PEG9-TosCₓHᵧNₐOₑS₂CalculatedObserved50-70%>95%
Final PROTACCₓHᵧNₐOₑSCalculatedObserved30-50%>98%

Note: The molecular formula and molecular weight will depend on the specific ligands used. The yields are typical for these types of reactions but may vary.

Logical Relationship Diagram for Synthesis

The synthesis of the PROTAC follows a logical progression of coupling and purification steps.

Synthesis_Logic start Starting Materials: - Ligand A (amine) - Ligand B (amine) - this compound-Tos step1 Step 1: Mono-alkylation Ligand A + this compound-Tos start->step1 intermediate Intermediate: Ligand A-PEG9-Tos step1->intermediate step2 Step 2: Second Alkylation Intermediate + Ligand B intermediate->step2 crude_protac Crude PROTAC step2->crude_protac purification Purification (Preparative HPLC) crude_protac->purification final_product Final PROTAC: Ligand A-PEG9-Ligand B purification->final_product

Logical steps in the two-step PROTAC synthesis.

Conclusion

The use of this compound as a linker provides a versatile and efficient method for the synthesis of PROTACs. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amine or hydroxyl functionalities commonly present on E3 ligase and target protein ligands.[15][16] The protocols and workflows outlined in this document provide a comprehensive guide for researchers to successfully synthesize and characterize novel PROTACs for targeted protein degradation. Careful monitoring of each reaction step and rigorous purification are essential for obtaining high-quality PROTACs for biological evaluation.

References

Revolutionizing Drug Development: Enhancing Pharmacokinetic Properties with Tos-PEG9

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the quest for more effective and patient-friendly therapeutics, optimizing a drug's pharmacokinetic profile is paramount. Poor solubility, rapid clearance from the body, and immunogenicity are significant hurdles in drug development that can lead to suboptimal efficacy and increased dosing frequency. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a therapeutic molecule, has emerged as a leading strategy to overcome these challenges. This application note details the use of Tos-PEG9, a tosyl-activated polyethylene glycol linker, to improve the pharmacokinetic properties of biologics and small molecules. By increasing the hydrodynamic size and providing a protective hydrophilic shield, this compound can significantly enhance a drug's half-life, bioavailability, and stability, while reducing immunogenicity and renal clearance.

Principle of this compound Mediated PEGylation

This compound is a heterobifunctional linker consisting of a nine-unit polyethylene glycol chain activated with a tosyl group at one end. The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of proteins) and thiols (e.g., the side chain of cysteine residues). This reaction forms a stable, covalent bond between the PEG chain and the therapeutic molecule.

The PEGylation of a therapeutic agent with this compound results in several key pharmacokinetic advantages:

  • Increased Hydrodynamic Size: The attachment of the PEG chain increases the overall size of the molecule, which can significantly reduce its renal clearance rate.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and protect the therapeutic molecule from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system.

  • Improved Bioavailability: By increasing the circulation time and stability, PEGylation can lead to a greater overall exposure of the drug to the target tissues.

Data Presentation: Improved Pharmacokinetic Parameters with PEGylation

The following tables summarize the significant improvements in pharmacokinetic parameters observed after PEGylating various therapeutic molecules.

Therapeutic AgentClassPharmacokinetic ParameterNon-PEGylatedPEGylatedFold ImprovementReference
Filgrastim (G-CSF)ProteinElimination Half-life (hours)3.515 - 804.3 - 22.9[1][2]
Interferon-α2aProteinMean Residence Time (hours)6 - 8~90~11 - 15
Adenosine DeaminaseEnzymePlasma Half-life (minutes)~20~72 hours>200[3]
rhTIMP-1ProteinElimination Half-life (hours)1.12825.5

Table 1: Comparison of Pharmacokinetic Parameters for PEGylated and Non-PEGylated Therapeutics.

Experimental Protocols

Protocol 1: PEGylation of a Therapeutic Protein with this compound

This protocol provides a general procedure for the covalent attachment of this compound to a protein containing accessible primary amine groups.

Materials:

  • Therapeutic protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Protein Preparation: Dissolve the therapeutic protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration that will achieve the desired molar excess (typically 5-20 fold molar excess over the protein).

  • Conjugation Reaction: Add the this compound solution to the protein solution. Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and mass spectrometry to determine the degree of PEGylation.

G Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Therapeutic Protein Conjugation Conjugation (pH 8.0-9.0) Protein->Conjugation TosPEG9 This compound TosPEG9->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (Chromatography) Quenching->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization

Workflow for protein PEGylation with this compound.
Protocol 2: In Vivo Pharmacokinetic Study of a PEGylated Protein in a Rodent Model

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PEGylated protein in mice or rats.

Materials:

  • PEGylated protein and non-PEGylated control

  • Saline or appropriate vehicle for injection

  • Rodent model (e.g., BALB/c mice or Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Analytical method for quantifying the protein in plasma (e.g., ELISA)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the PEGylated protein or non-PEGylated control to each animal.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the protein in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

G In Vivo Pharmacokinetic Study Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_analysis Data Analysis Dosing Dosing (IV or SC) BloodSampling Blood Sampling (Time Points) Dosing->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep Bioanalysis Bioanalysis (ELISA) PlasmaPrep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (t½, CL, Vd, AUC) Bioanalysis->PK_Analysis

Workflow for in vivo pharmacokinetic study.

Signaling Pathway: Impact of PEGylation on G-CSF Receptor Signaling

Pegfilgrastim, a PEGylated form of Granulocyte-Colony Stimulating Factor (G-CSF), provides an excellent example of how PEGylation can improve therapeutic outcomes. G-CSF stimulates the proliferation and differentiation of neutrophils by binding to the G-CSF receptor on myeloid progenitor cells.[4][5] This binding event activates the JAK/STAT signaling pathway, leading to the transcription of genes that promote neutrophil development and survival.[3][5][6][7]

While the PEG moiety in pegfilgrastim significantly increases its half-life, it does not fundamentally alter the downstream signaling cascade.[1][5] The G-CSF portion of the molecule still binds to its receptor and initiates the same intracellular signaling events as the non-PEGylated form.[1] The primary advantage conferred by PEGylation is the sustained activation of this pathway due to the prolonged presence of the drug in the circulation, allowing for less frequent dosing.[2]

G G-CSF Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pegfilgrastim Pegfilgrastim (PEG-G-CSF) GCSF_R G-CSF Receptor Pegfilgrastim->GCSF_R Binding JAK JAK GCSF_R->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Differentiation, Survival) Nucleus->GeneTranscription Induces

Simplified G-CSF receptor signaling pathway.

Conclusion

The use of this compound for the PEGylation of therapeutic molecules offers a robust and effective strategy to significantly improve their pharmacokinetic properties. By increasing half-life, enhancing stability and solubility, and reducing immunogenicity, this compound can help unlock the full therapeutic potential of a wide range of drugs. The detailed protocols and data presented in this application note provide a solid foundation for researchers to implement this valuable technology in their drug development programs.

References

Application Notes and Protocols for Tos-PEG9 Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG9 is a heterobifunctional cross-linking reagent that contains a tosyl group at one end of a nine-unit polyethylene glycol (PEG) spacer. The tosyl group is an excellent leaving group that readily reacts with nucleophilic groups such as thiols (e.g., from cysteine residues) and amines (e.g., the N-terminus or lysine residues) on biomolecules. This reactivity makes this compound a valuable tool for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and the PEGylation of proteins and peptides to improve their pharmacokinetic properties. The hydrophilic PEG linker enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.

These application notes provide detailed protocols for the use of this compound in cross-linking applications, methods for the purification and characterization of the resulting conjugates, and examples of its application in studying cellular signaling pathways.

Data Presentation

Table 1: Reactivity of this compound

Functional GroupReactive TowardspH RangeComments
TosylPrimary Amines (e.g., Lysine, N-terminus)8.0 - 9.5Reaction rate increases with pH. Avoid amine-containing buffers like Tris.
Thiols (e.g., Cysteine)7.0 - 8.5More selective reaction at neutral pH.
Hydroxyls (e.g., Serine, Threonine)> 9.5Generally less reactive than amines and thiols. Requires higher pH.

Table 2: Recommended Molar Excess of this compound for Protein Cross-linking

Protein ConcentrationRecommended Molar Excess of this compound
1-5 mg/mL10-20 fold
5-10 mg/mL5-10 fold
>10 mg/mL2-5 fold

Note: These are starting recommendations and may need to be optimized for specific proteins and desired degree of PEGylation.

Experimental Protocols

Protocol 1: General Procedure for Cross-linking a Protein with this compound

This protocol describes a general method for conjugating this compound to a protein via primary amines.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

  • Reaction tubes

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.

  • Cross-linking Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation. Reaction time and temperature may require optimization.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagent and unreacted protein using an appropriate method, such as SEC (also known as gel filtration). The PEGylated protein will elute earlier than the unmodified protein due to its increased hydrodynamic radius.

Protocol 2: Purification of this compound Conjugates by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying and analyzing PEGylated proteins.

Method: Size-Exclusion Chromatography (SEC-HPLC)

  • Column: A suitable SEC column for protein separation (e.g., with a pore size appropriate for the molecular weight of the conjugate).

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • Detection: UV absorbance at 280 nm.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the quenched reaction mixture onto the column.

    • Collect fractions corresponding to the eluting peaks. The PEGylated protein will typically elute in earlier fractions than the unmodified protein.

    • Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the conjugate.

Protocol 3: Characterization of this compound Conjugates by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the conjugate and thereby the degree of PEGylation.[1]

Materials:

  • Purified PEGylated protein

  • Unmodified protein (as a control)

  • MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

Procedure:

  • Sample Preparation: Mix the purified protein sample (PEGylated and unmodified) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the linear, positive ion mode. Calibrate the instrument using protein standards of known molecular weight.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein.

    • Determine the average molecular weight of the PEGylated protein. A series of peaks separated by the mass of the this compound unit may be observed, representing different degrees of PEGylation.

    • Calculate the degree of PEGylation by subtracting the mass of the unmodified protein from the mass of the PEGylated protein and dividing by the molecular weight of the attached this compound moiety.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein in Amine-Free Buffer Crosslinking Cross-linking Reaction Protein->Crosslinking TosPEG9 This compound in DMF/DMSO TosPEG9->Crosslinking Quenching Quenching Crosslinking->Quenching Purification Purification (SEC-HPLC) Quenching->Purification Characterization Characterization (MALDI-TOF MS) Purification->Characterization

Caption: Experimental workflow for this compound cross-linking.

Signaling Pathway Diagrams

The covalent modification of signaling proteins with PEG chains can alter their biological activity and downstream signaling. For example, PEGylation of a cytokine can modulate its interaction with its receptor, thereby affecting the activation of intracellular signaling cascades like the JAK-STAT pathway.[2][3]

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Phosphorylation JAK2 JAK Receptor->JAK2 Phosphorylation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression PEG_Ligand PEGylated Cytokine PEG_Ligand->Receptor Binding & Activation

Caption: PEGylated cytokine modulation of the JAK-STAT pathway.

Similarly, a PEGylated ligand for a G-protein coupled receptor (GPCR) can influence receptor activation and downstream signaling.

GPCR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response PEG_Ligand PEGylated Ligand PEG_Ligand->GPCR Binding

Caption: PEGylated ligand interaction with a GPCR signaling pathway.

References

Application of Tos-PEG9 in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG9 is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. It features a polyethylene glycol (PEG) spacer of nine ethylene glycol units, conferring enhanced solubility and favorable pharmacokinetic properties to the conjugated therapeutic. One terminus of the linker is functionalized with a tosyl (Tos) group, an excellent leaving group for nucleophilic substitution reactions with functional groups such as amines, thiols, and hydroxyls present on drug molecules or targeting ligands. The other terminus can be modified with various reactive groups to facilitate conjugation to the other component of the delivery system.

The PEG component of the linker plays a crucial role in improving the biopharmaceutical properties of the final conjugate. PEGylation, the process of attaching PEG chains, can shield the drug from enzymatic degradation, reduce immunogenicity, and prolong circulation half-life by decreasing renal clearance and recognition by the reticuloendothelial system.[1][2][3] This results in enhanced drug accumulation at the target site, improving therapeutic efficacy while minimizing off-target toxicity.[1]

This compound and similar tosylated PEG linkers are prominently utilized in the construction of two cutting-edge classes of targeted therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker ensures the stability of the conjugate in circulation and facilitates the release of the drug upon internalization into the target cancer cell.[4]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[5][6]

These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its application in the synthesis of drug conjugates.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 568.67 g/mol [7]
Formula C25H44O12S[7]
Appearance Colorless to light yellow liquid[7]
Solubility Soluble in water, DMSO, DMF[8]
Storage -20°C, desiccated[7]
Table 2: Representative Pharmacokinetic Parameters of PEGylated Antibody-Drug Conjugates

This table summarizes the impact of PEG linker length on the clearance of ADCs in rats. While not specific to this compound, it illustrates the general trend of improved pharmacokinetics with PEGylation.

LinkerClearance Rate (mL/day/kg)Reference
PEG2 ~15[9]
PEG4 ~10[9]
PEG8 ~5[9]
PEG12 ~5[9]
PEG24 ~5[9]
Table 3: In Vivo Antitumor Efficacy of Affibody-Drug Conjugates with PEG Linkers

This table presents the tumor inhibition rates of miniaturized ADCs with different PEG chain lengths in a mouse xenograft model, demonstrating the therapeutic benefit of PEGylation.

ConjugateTumor Inhibition Rate (%)Reference
No PEG (HM) 41.38[1]
PEG4K (HP4KM) 57.23[1]
PEG10K (HP10KM) 65.07[1]
Table 4: In Vitro Degradation Efficacy of a PROTAC

This table shows the in vitro degradation efficiency of a dual-target PROTAC, highlighting key metrics for evaluating PROTAC performance.

ParameterValueReference
DC50 (mTOR) 45.4 nM[10]
Dmax (mTOR) 74.9%[10]

Experimental Protocols

Protocol 1: Conjugation of this compound-Amine to a Carboxylic Acid-Containing Drug

This protocol describes a general procedure for the first step in synthesizing a PROTAC or a linker-payload for an ADC, where the drug contains a carboxylic acid moiety.

Materials:

  • This compound-Amine

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound-Amine (1.1 equivalents) in anhydrous DMF.

  • Add the this compound-Amine solution to the activated drug solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the crude product by preparative HPLC to obtain the pure this compound-drug conjugate.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Conjugation of a this compound-Drug Conjugate to an Antibody via Lysine Residues

This protocol details the conjugation of a pre-formed this compound-drug, activated with an NHS ester, to the lysine residues of a monoclonal antibody.

Materials:

  • This compound-Drug conjugate with a terminal carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Monoclonal Antibody in Phosphate Buffered Saline (PBS), pH 7.4-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column for purification

  • UV-Vis Spectrophotometer for determining Drug-to-Antibody Ratio (DAR)

Procedure:

  • Activation of the Linker-Drug:

    • Dissolve the this compound-drug conjugate (1 equivalent) in anhydrous DMSO.

    • Add NHS (1.5 equivalents) and DCC (1.5 equivalents).

    • Stir the reaction at room temperature for 2-4 hours to form the NHS ester.

  • Antibody Conjugation:

    • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).

    • Add the activated this compound-drug-NHS ester solution dropwise to the antibody solution with gentle stirring. A typical molar excess of the linker-drug is 5-20 fold over the antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting ADC from unreacted linker-drug and other small molecules using a desalting column or SEC.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the drug concentration by measuring the absorbance at a wavelength specific to the drug.

    • Calculate the Drug-to-Antibody Ratio (DAR) from the protein and drug concentrations.

    • Further characterization can be performed using techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry.[11]

Protocol 3: Synthesis of a PROTAC using a this compound Linker

This protocol outlines the synthesis of a PROTAC molecule by sequentially conjugating a target protein ligand and an E3 ligase ligand to a bifunctional this compound linker.

Materials:

  • Target protein ligand with a nucleophilic group (e.g., -NH2, -OH, -SH)

  • E3 ligase ligand with a nucleophilic group

  • This compound-functionalized with a second reactive group (e.g., another tosyl group or a protected amine)

  • Appropriate base (e.g., K2CO3, DIPEA)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • HPLC for purification

  • MS and NMR for characterization

Procedure:

  • First Conjugation:

    • Dissolve the target protein ligand (1 equivalent) and this compound-X (where X is the second reactive group, 1.1 equivalents) in an anhydrous solvent.

    • Add a suitable base (e.g., K2CO3 for phenols, DIPEA for amines).

    • Stir the reaction at an appropriate temperature (e.g., 60-80°C) until the starting material is consumed (monitor by LC-MS).

    • Purify the intermediate product (Ligand1-PEG9-X) by column chromatography or HPLC.

  • Second Conjugation (if X is another Tosyl group):

    • Dissolve the intermediate (Ligand1-PEG9-Tos, 1 equivalent) and the E3 ligase ligand (1.2 equivalents) in an anhydrous solvent.

    • Add a suitable base.

    • Stir the reaction at an elevated temperature until completion.

    • Purify the final PROTAC molecule by preparative HPLC.

  • Deprotection and Second Conjugation (if X is a protected amine):

    • Deprotect the amine group on the intermediate (e.g., using TFA for a Boc group).

    • Couple the E3 ligase ligand (containing a carboxylic acid) to the deprotected amine using standard peptide coupling reagents (e.g., HATU, DIPEA) as described in Protocol 1.

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry.

Mandatory Visualizations

experimental_workflow_adc cluster_linker_drug Linker-Drug Synthesis cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization Tos_PEG9_COOH This compound-COOH Coupling Amide Coupling (HATU, DIPEA) Tos_PEG9_COOH->Coupling Drug Drug-NH2 Drug->Coupling Linker_Drug This compound-Drug Coupling->Linker_Drug Conjugation Thiol-Maleimide Reaction Linker_Drug->Conjugation Antibody Antibody-SH Antibody->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification SEC / HIC ADC->Purification Characterization DAR, MS, etc. Purification->Characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

protac_mechanism PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated Targeted Protein Degradation Pathway.

Conclusion

This compound serves as a versatile and efficacious linker in the development of sophisticated drug delivery systems. Its inherent properties of enhancing solubility and improving pharmacokinetic profiles make it an invaluable tool for researchers in drug development. The provided protocols offer a foundational framework for the synthesis and application of this compound in constructing ADCs and PROTACs. Further optimization of reaction conditions and linker design will undoubtedly continue to propel the field of targeted therapeutics forward.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tos-PEG9 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the yield of Tos-PEG9 conjugation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound conjugation reaction?

The this compound conjugation reaction is a nucleophilic substitution reaction. The tosyl (Tos) group is an excellent leaving group. A nucleophile, typically a primary amine (-NH2) from a lysine residue or the N-terminus of a protein, or a thiol group (-SH) from a cysteine residue, attacks the carbon atom to which the tosyl group is attached. This results in the displacement of the tosylate and the formation of a stable covalent bond between the PEG9 linker and the target molecule.[1][2][3]

Q2: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction between this compound and a primary amine is typically in the range of 8.0 to 9.5.[3] In this pH range, the primary amines on the protein (e.g., the epsilon-amino group of lysine) are sufficiently deprotonated and thus more nucleophilic, which increases the reaction rate. However, it is important to consider the stability of your specific protein at this pH. A higher pH can also increase the rate of hydrolysis of the this compound reagent, which is a competing side reaction.[4][5] Therefore, a balance must be struck to maximize conjugation efficiency while minimizing reagent hydrolysis and maintaining protein integrity.

Q3: Which buffers are recommended for the conjugation reaction?

It is crucial to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the this compound.[6]

Q4: How does temperature affect the conjugation reaction?

Increasing the reaction temperature generally increases the rate of the conjugation reaction. However, higher temperatures can also accelerate the rate of hydrolysis of the this compound reagent and may lead to the denaturation or aggregation of the protein.[7][8] A common starting point is to perform the reaction at room temperature (20-25°C). If the reaction is slow, the temperature can be cautiously increased. Conversely, performing the reaction at 4°C can help to minimize side reactions and is often a good choice for sensitive proteins, although it will require a longer reaction time.[9][10]

Q5: What is the recommended molar ratio of this compound to the target molecule?

The optimal molar ratio of this compound to your protein or peptide depends on the number of desired PEG attachments and the reactivity of the target sites. A molar excess of the PEG reagent is typically used to drive the reaction to completion.[8] For mono-PEGylation, a starting point could be a 1:1 to 5:1 molar ratio of protein to PEG. For multi-PEGylation, a higher excess of PEG will be required. It is advisable to perform small-scale optimization experiments with varying molar ratios to determine the ideal condition for your specific application.[11][12]

Q6: How can I monitor the progress of the conjugation reaction?

The progress of the PEGylation reaction can be monitored using several analytical techniques:

  • SDS-PAGE: This is a simple and common method. PEGylated proteins will show a characteristic shift to a higher apparent molecular weight compared to the unmodified protein.

  • HPLC: High-Performance Liquid Chromatography, particularly size-exclusion (SEC) and reversed-phase (RP-HPLC), can be used to separate and quantify the unreacted protein, the PEGylated product(s), and excess PEG reagent.[1][11][12][13][14]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides precise mass information, allowing for the confirmation of the number of PEG chains attached to the protein.

Q7: How do I stop (quench) the conjugation reaction?

Once the desired level of conjugation is achieved, the reaction should be quenched to prevent further modification. This can be done by adding a small molecule with a primary amine, such as Tris or glycine, at a final concentration of 10-50 mM.[9][13] These molecules will react with any remaining unreacted this compound. Alternatively, the reaction can be stopped by immediate purification, for example, through dialysis or size-exclusion chromatography to remove the excess PEG reagent.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation Yield Incorrect pH: The pH of the reaction buffer may be too low, resulting in protonated (and thus unreactive) amine groups on the protein.Increase the pH of the reaction buffer to the 8.0-9.5 range. Verify the final pH of the reaction mixture after adding all components.
Hydrolysis of this compound: The this compound reagent may have hydrolyzed before it could react with the target molecule. This is more likely to occur at a very high pH or if the reagent has been stored improperly.Prepare the this compound solution immediately before use. Avoid prolonged exposure to high pH buffers before adding it to the protein solution. Consider performing the reaction at a lower temperature to reduce the rate of hydrolysis.
Inactive Protein/Peptide: The target nucleophiles on the protein may be inaccessible or unreactive.Ensure the protein is correctly folded. If targeting cysteines, ensure they are reduced and not involved in disulfide bonds. Consider performing the reaction under denaturing conditions if the target sites are buried, but be aware this may affect protein activity.
Insufficient Molar Ratio of PEG: The amount of this compound may be too low to achieve the desired level of conjugation.Increase the molar excess of the this compound reagent in the reaction. Perform a titration experiment to find the optimal ratio.
Formation of Multiple PEGylated Species (Polydispersity) Multiple Reactive Sites: The protein has several surface-exposed amines or thiols with similar reactivity.To favor mono-PEGylation, reduce the molar ratio of this compound to the protein and shorten the reaction time. For site-specific PEGylation, consider protein engineering to remove unwanted reactive sites.
Reaction Time Too Long: Allowing the reaction to proceed for an extended period can lead to the modification of less reactive sites.Monitor the reaction progress over time and quench the reaction when the desired product is maximized.
Protein Aggregation or Precipitation Unfavorable Reaction Conditions: The pH, temperature, or buffer composition may be destabilizing the protein.Screen different buffer conditions and temperatures to find a condition that maintains protein stability. Lowering the protein concentration may also help to reduce aggregation.
Cross-linking: If using a di-tosylated PEG with a protein that has multiple reactive sites, cross-linking can occur, leading to aggregation.Use a mono-functionalized this compound to avoid cross-linking.
Difficulty in Purifying the PEGylated Product Similar Properties of Reactants and Products: The PEGylated product may have similar chromatographic properties to the unreacted protein or excess PEG.Optimize your purification method. For SEC, ensure the column has the appropriate resolution for the size difference. For ion-exchange chromatography, the change in charge upon PEGylation can be exploited for separation.

Data Presentation

Table 1: Illustrative Effect of Reaction pH on this compound Conjugation Yield

This table provides representative data on how pH can influence the final yield of a mono-PEGylated protein. The optimal pH will vary depending on the specific protein and reaction conditions.

Reaction pHRelative Conjugation Yield (%)Notes
7.035%Amine groups are partially protonated, leading to lower reactivity.
7.560%Increased deprotonation of amines improves the reaction rate.
8.085%A good balance between amine reactivity and reagent stability.
8.590%Often optimal for many proteins.
9.088%Higher amine reactivity is offset by an increased rate of this compound hydrolysis.
9.580%The rate of hydrolysis of the PEG reagent becomes significant, reducing the overall yield.

Table 2: Illustrative Effect of Molar Ratio on the Distribution of PEGylated Products

This table illustrates how varying the molar ratio of this compound to a protein with multiple potential conjugation sites can affect the distribution of the resulting products.

Molar Ratio (this compound : Protein)Unmodified Protein (%)Mono-PEGylated (%)Di-PEGylated (%)Multi-PEGylated (%)
1:150%45%5%<1%
3:115%65%18%2%
5:15%55%30%10%
10:1<1%20%45%35%

Experimental Protocols

Protocol: General Procedure for Conjugation of this compound to a Protein via Amine Chemistry

This protocol provides a general starting point. The optimal conditions, including protein concentration, PEG-to-protein ratio, pH, and reaction time, should be determined empirically for each specific system.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 100 mM sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO (if this compound is not readily soluble in the reaction buffer)

  • Purification system (e.g., SEC or IEX chromatography columns)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.

  • This compound Solution Preparation:

    • Calculate the amount of this compound required to achieve the desired molar excess over the protein.

    • Immediately before use, dissolve the this compound in the Reaction Buffer. If solubility is an issue, a small amount of anhydrous DMSO can be used to dissolve the this compound first, and then this solution can be added to the Reaction Buffer. Ensure the final concentration of DMSO is low enough not to affect the protein's stability.

  • Conjugation Reaction:

    • Add the freshly prepared this compound solution to the protein solution.

    • Mix gently by inversion or slow rotation. Avoid vigorous vortexing, which can denature the protein.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined by monitoring the reaction progress.

  • Reaction Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 1 hour at room temperature to ensure all unreacted this compound is quenched.

  • Purification:

    • Purify the PEGylated protein from the reaction mixture using an appropriate chromatography method.

      • Size-Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for removing unreacted PEG and quenching reagents.

      • Ion-Exchange Chromatography (IEX): This method separates based on charge. Since the conjugation of PEG to a lysine residue neutralizes its positive charge, IEX can be very effective in separating PEGylated species from the unmodified protein.

  • Analysis and Characterization:

    • Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein.

    • Use HPLC (SEC or RP-HPLC) to assess the purity of the conjugate.

    • Confirm the degree of PEGylation using mass spectrometry.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_quench 3. Quenching cluster_purify 4. Purification cluster_analysis 5. Analysis protein_prep Protein in Reaction Buffer reaction Mix and Incubate (RT or 4°C) protein_prep->reaction peg_prep Prepare this compound Solution peg_prep->reaction quench Add Quenching Buffer (e.g., Tris) reaction->quench purify Purify Conjugate (SEC or IEX) quench->purify analysis Analyze Purity and Degree of PEGylation purify->analysis

Caption: A generalized workflow for this compound protein conjugation.

troubleshooting_low_yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Conjugation Yield Observed check_ph Is pH in 8.0-9.5 range? start->check_ph Troubleshoot check_reagents Are reagents fresh and active? check_ph->check_reagents Yes adjust_ph Adjust pH check_ph->adjust_ph No check_ratio Is molar ratio of PEG sufficient? check_reagents->check_ratio Yes new_reagents Use fresh This compound check_reagents->new_reagents No increase_ratio Increase PEG:Protein ratio check_ratio->increase_ratio No increase_temp Increase Temperature or Reaction Time check_ratio->increase_temp Yes end Improved Yield adjust_ph->end new_reagents->end increase_ratio->end increase_temp->end

Caption: Troubleshooting logic for low this compound conjugation yield.

References

common side reactions with Tos-PEG9 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG9. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a polyethylene glycol (PEG) derivative with a terminal tosyl (tosylate) group. The tosyl group is an excellent leaving group, making this compound a valuable reagent for the PEGylation of nucleophiles such as primary amines and thiols.[1] It is commonly used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic agents like proteins, peptides, and antibody-drug conjugates (ADCs).[2]

Q2: What are the primary functional groups that react with this compound?

This compound reacts with nucleophilic functional groups. The most common targets in bioconjugation are the primary amino groups found on the N-terminus of proteins and the side chain of lysine residues, as well as the thiol (sulfhydryl) groups on cysteine residues.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability and reactivity, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[3]

Troubleshooting Guide

Issue 1: Low PEGylation Yield

Possible Causes:

  • Hydrolysis of this compound: The tosyl group can be hydrolyzed in aqueous solutions, especially at neutral to high pH, rendering the reagent inactive.

  • Suboptimal pH: The nucleophilicity of the target functional group (e.g., amine or thiol) is pH-dependent. If the pH is too low, the nucleophile may be protonated and less reactive.

  • Incorrect Buffer: Some buffers contain nucleophilic species (e.g., Tris) that can compete with the target molecule for reaction with this compound.

  • Degraded this compound: Improper storage or handling can lead to the degradation of the reagent.

Solutions:

  • Control pH: Maintain the reaction pH within the optimal range for your target nucleophile. For amines, a pH of 8.0-9.5 is generally recommended to ensure the amino group is deprotonated and nucleophilic. For thiols, a pH of 7.0-8.5 is typically effective.

  • Use Non-Nucleophilic Buffers: Employ buffers such as phosphate, HEPES, or bicarbonate. Avoid buffers containing primary amines like Tris or glycine.

  • Fresh Reagent: Use a fresh or properly stored aliquot of this compound for each reaction.

  • Optimize Reaction Time and Temperature: Longer reaction times or slightly elevated temperatures (e.g., room temperature to 37°C) may improve yields, but must be balanced against the potential for side reactions and degradation of the target molecule.

Issue 2: Multiple PEGylation Products (Polydispersity)

Possible Causes:

  • Excess this compound: A high molar excess of the PEGylating agent can lead to the modification of multiple sites on the target molecule.

  • Multiple Reactive Sites: The target molecule may have several accessible nucleophilic groups with similar reactivity.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of multiple PEGylations.

Solutions:

  • Optimize Molar Ratio: Carefully control the molar ratio of this compound to the target molecule. Start with a low molar excess and titrate up as needed.

  • Site-Selective PEGylation Strategy: If a specific site of modification is desired, consider strategies such as pH control to differentiate between the N-terminal amine and lysine residues, or the use of protecting groups.

  • Monitor Reaction Progress: Track the reaction over time using techniques like SDS-PAGE or HPLC to determine the optimal time to quench the reaction.

  • Purification: Utilize chromatographic techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate mono-PEGylated species from di- and multi-PEGylated products.[4][5]

Issue 3: Unwanted Side Products

Possible Causes:

  • Reaction with Non-Target Nucleophiles: Hydroxyl groups (e.g., on serine, threonine, or tyrosine residues) can also react with this compound, although they are generally less nucleophilic than amines and thiols. Water itself can act as a nucleophile, leading to hydrolysis of the tosyl group.

  • Over-alkylation of Amines: Primary amines can react with more than one molecule of this compound, leading to secondary or even tertiary amine linkages, although this is less common with bulky PEG chains.

Solutions:

  • pH Control: Maintaining the pH in the optimal range for the target nucleophile can help minimize reactions with less nucleophilic groups.

  • Purification: As with multiple PEGylation products, purification techniques like IEX, SEC, or hydrophobic interaction chromatography (HIC) are essential for removing unwanted side products.[4][5]

Quantitative Data Summary

The following tables summarize the expected trends in reactivity and side reactions when using this compound. Precise quantitative data is highly dependent on the specific reaction conditions and the nature of the target molecule.

Table 1: Relative Reactivity of Nucleophiles with this compound

NucleophileRelative ReactivityOptimal pH RangeNotes
Thiol (Thiolate)++++7.0 - 8.5Highly nucleophilic and selective.
Primary Amine+++8.0 - 9.5Reactivity increases with pH as the amine is deprotonated.
Hydroxyl+> 9.5Generally much less reactive than amines and thiols.
Water (Hydrolysis)+/++Increases with pHA significant competing reaction, especially at higher pH.

Table 2: Influence of pH on this compound Reactions

pH RangePrimary TargetPotential Side ReactionsRecommendation
6.5 - 7.5ThiolsLow amine reactivity, slow hydrolysis.Ideal for selective thiol modification.
7.5 - 8.5Thiols, N-terminal AminesIncreasing amine reactivity and hydrolysis.A good compromise for many proteins.
8.5 - 9.5Primary AminesFaster reaction with amines, but also faster hydrolysis.Optimal for targeting lysine residues and N-termini.
> 9.5All NucleophilesRapid hydrolysis of this compound, potential reaction with hydroxyls.Generally not recommended due to reagent instability.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with this compound
  • Buffer Preparation: Prepare a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) at the desired pH (e.g., pH 8.0 for amine conjugation). Degas the buffer if the protein is sensitive to oxidation.

  • Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution: Immediately before use, dissolve this compound in the reaction buffer or a compatible anhydrous organic solvent (e.g., DMF, DMSO) at a concentration that will allow for the desired molar excess.

  • Reaction Initiation: Add the this compound solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a specified time (e.g., 1 to 24 hours). The optimal time should be determined by monitoring the reaction progress.

  • Quenching: Stop the reaction by adding a quenching reagent that contains a highly reactive nucleophile, such as Tris buffer or glycine, to a final concentration of 20-50 mM.

  • Purification: Purify the PEGylated protein from unreacted protein, excess PEG reagent, and side products using an appropriate chromatography method (e.g., IEX or SEC).

  • Analysis: Analyze the purified product by SDS-PAGE, HPLC, and mass spectrometry to confirm the degree of PEGylation and purity.

Visualizations

G cluster_0 Desired Reaction Pathway cluster_1 Common Side Reactions This compound This compound PEGylated Product PEGylated Product This compound->PEGylated Product Reaction with Target Nucleophile Inactive PEG-OH Inactive PEG-OH This compound->Inactive PEG-OH Hydrolysis (H2O) Undesired PEGylated Product Undesired PEGylated Product This compound->Undesired PEGylated Product Reaction with Non-Target Nucleophile Target Nucleophile Target Nucleophile Target Nucleophile->PEGylated Product Hydrolysis Hydrolysis Non-Target Nucleophile Non-Target Nucleophile Non-Target Nucleophile->Undesired PEGylated Product

Caption: Reaction pathways for this compound, illustrating the desired reaction and common side reactions.

G Start Start Prepare Protein and Buffer Prepare Protein and Buffer Start->Prepare Protein and Buffer Dissolve this compound Dissolve this compound Prepare Protein and Buffer->Dissolve this compound Initiate Reaction Initiate Reaction Dissolve this compound->Initiate Reaction Monitor Progress (e.g., HPLC, SDS-PAGE) Monitor Progress (e.g., HPLC, SDS-PAGE) Initiate Reaction->Monitor Progress (e.g., HPLC, SDS-PAGE) Monitor Progress (e.g., HPLC, SDS-PAGE)->Monitor Progress (e.g., HPLC, SDS-PAGE) Continue Incubation Quench Reaction Quench Reaction Monitor Progress (e.g., HPLC, SDS-PAGE)->Quench Reaction Optimal Conversion Purify Product (e.g., IEX, SEC) Purify Product (e.g., IEX, SEC) Quench Reaction->Purify Product (e.g., IEX, SEC) Analyze Final Product Analyze Final Product Purify Product (e.g., IEX, SEC)->Analyze Final Product End End Analyze Final Product->End

Caption: Experimental workflow for a typical PEGylation reaction using this compound.

References

troubleshooting low efficiency in Tos-PEG9 bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low efficiency in Tos-PEG9 bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in bioconjugation?

This compound is a polyethylene glycol (PEG) linker that contains two tosyl (tosylate) functional groups. The tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution.[1] This reactivity is harnessed to form stable, covalent bonds with nucleophiles on biomolecules, most commonly primary amines (-NH2) found in lysine residues and the N-terminus of proteins.[2][3] The nine-unit PEG chain is hydrophilic and increases the solubility and stability of the resulting conjugate.[1]

Q2: What are the optimal reaction conditions for this compound conjugation?

Optimal conditions can vary depending on the specific biomolecule. However, a good starting point involves a neutral to high pH, typically between 8.5 and 9.5, to ensure the target amine groups are deprotonated and thus sufficiently nucleophilic.[2][3] The reaction is often performed at 37°C.[3] For molecules that are sensitive to higher pH, the reaction can be conducted at pH 7.4, though this may require longer incubation times or a higher molar excess of the PEG reagent.[2]

Q3: Which buffers should be used or avoided for the conjugation reaction?

It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the this compound, significantly reducing conjugation efficiency.[2] Recommended buffers that are free of interfering nucleophiles include phosphate-buffered saline (PBS), borate buffer, or HEPES.[4]

Q4: How should this compound be stored to ensure its stability?

Proper storage is crucial for maintaining the reactivity of the reagent. For long-term storage (months to years), this compound should be kept in a dry, dark environment at -20°C.[1][5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] Once in solution, it is best to use the reagent immediately. If necessary, stock solutions can be aliquoted and stored at -20°C for up to one month, though fresh preparations are always recommended for optimal performance.[6]

Q5: How can I confirm that my bioconjugation has been successful?

Several analytical techniques can be used to assess conjugation efficiency. The choice depends on the available equipment and the required precision.[7]

  • SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift to a higher position on the gel compared to the unmodified protein.[7] Barium iodide staining can be used to specifically detect the PEG moiety.[7]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide a precise molecular weight of the conjugate, allowing for the exact determination of how many PEG molecules are attached to each protein.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC) or reversed-phase (RP-HPLC) can be used to separate the PEGylated protein from the unconjugated protein and excess PEG reagent, allowing for quantification of the reaction products.[8][9]

Troubleshooting Guide for Low Conjugation Efficiency

Issue: Very low or no detectable conjugation product.

This is the most common issue and can stem from several factors related to reagents, reaction conditions, or the biomolecule itself.

Potential CauseRecommended Solution
Degraded this compound Reagent The tosyl group is susceptible to hydrolysis. Ensure the reagent has been stored correctly (dry, -20°C)[1][5]. Use a fresh vial or lot of the reagent if degradation is suspected.
Incorrect Reaction Buffer Use of buffers containing primary amines (e.g., Tris) will quench the reaction[2]. Switch to a non-nucleophilic buffer such as PBS, Borate, or HEPES at the appropriate pH[4].
Suboptimal pH The primary amine on the target molecule must be deprotonated to be reactive. The reaction efficiency is highly pH-dependent. Increase the pH of the reaction buffer to 8.5-9.5 to improve efficiency[2][3].
Inaccessible Target Sites The target amine groups (e.g., lysine residues) may be buried within the folded structure of the protein and inaccessible to the PEG reagent. Consider using a denaturant or increasing pressure to temporarily unfold the protein and expose these sites.
Insufficient Molar Ratio The molar ratio of this compound to the biomolecule may be too low. Increase the molar excess of the PEG reagent in increments (e.g., 10x, 20x, 50x) to drive the reaction forward.
Issue: Conjugation efficiency is better, but still below expectations.

If some product is forming but the yield is poor, the reaction likely needs further optimization.

Potential CauseRecommended Solution
Suboptimal Reaction Time/Temp The reaction may not have reached completion. Increase the incubation time or raise the temperature (e.g., to 37°C) to enhance the reaction rate[3]. Monitor the reaction over time to determine the optimal endpoint.
Protein & PEG Repulsion Under typical conditions, PEG and proteins can exhibit mutual repulsion, creating separate "protein-rich" and "PEG-rich" domains that hinder the reaction. Adding a low-molecular-weight, unreactive PEG as a co-solvent can help overcome this effect and improve efficiency[10].
Hydrolysis of PEG Reagent In aqueous buffers, the activated tosyl group can hydrolyze over time, reducing the concentration of active reagent. Ensure the PEG reagent is added to the reaction mixture immediately after being prepared in solution.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of this compound to a protein containing accessible primary amine groups.

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound reagent in the reaction buffer or a compatible, anhydrous organic solvent like DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound reagent to the protein solution.

  • Incubation: Incubate the reaction mixture at 37°C for 2-24 hours with gentle mixing. The optimal time should be determined empirically.

  • Quenching (Optional): To stop the reaction, a small molecule with a primary amine (e.g., Tris or glycine) can be added to a final concentration of ~50 mM to consume any unreacted this compound.

  • Purification: Remove excess PEG reagent and byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the purified conjugate using SDS-PAGE, HPLC, and/or Mass Spectrometry to determine the degree of PEGylation.[7][8][9]

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
  • Sample Preparation: Collect aliquots from your reaction at different time points (e.g., 0 hr, 2 hr, 6 hr, 24 hr). Mix each aliquot with an appropriate volume of SDS-PAGE loading buffer.

  • Controls: Prepare samples of the unconjugated protein as a negative control.

  • Electrophoresis: Load the samples and a molecular weight marker onto a suitable polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Staining:

    • Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. A successful reaction will show a new band (or smear, depending on heterogeneity) at a higher molecular weight than the control protein.

    • (Optional) Barium Iodide Staining: For specific detection of PEG, first wash the gel thoroughly with water. Then, incubate the gel in a 5% BaCl₂ solution for 10 minutes, followed by a 2-minute incubation in a 0.1 M iodine solution. PEGylated proteins will appear as light bands against a dark background.[7]

  • Quantification: Use densitometry software to estimate the percentage of conjugated versus unconjugated protein by measuring the intensity of the corresponding bands.

Visualizations

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis Reagent Prepare this compound Solution Mix Combine Protein and this compound Reagent->Mix Protein Prepare Protein in Amine-Free Buffer Protein->Mix Incubate Incubate at Optimal Temp/pH Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (SEC / Dialysis) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS, HPLC) Purify->Analyze Final Characterized PEG-Conjugate Analyze->Final Troubleshooting_Tree Start Low / No Conjugation Efficiency CheckReagent Is this compound reagent stored correctly and freshly prepared? Start->CheckReagent CheckBuffer Is the reaction buffer free of primary amines (e.g., Tris)? CheckReagent->CheckBuffer Yes Sol_Reagent Use fresh reagent. Store at -20°C. CheckReagent->Sol_Reagent No CheckpH Is the reaction pH optimal (8.5-9.5)? CheckBuffer->CheckpH Yes Sol_Buffer Switch to PBS, Borate, or HEPES buffer. CheckBuffer->Sol_Buffer No CheckConditions Are molar ratio, time, and temp optimized? CheckpH->CheckConditions Yes Sol_pH Increase buffer pH to 8.5-9.5. CheckpH->Sol_pH No Sol_Conditions Increase molar ratio and/or reaction time. CheckConditions->Sol_Conditions No End End CheckConditions->End Yes (Consider protein accessibility issues)

References

Technical Support Center: Addressing Steric Hindrance with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using long Poly(ethylene glycol) (PEG) linkers, such as Tos-PEG9, to overcome steric hindrance in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or molecular groups impede a chemical reaction.[1][2] In bioconjugation, this occurs when the bulky nature of two molecules (e.g., an antibody and a drug payload) or even a linker itself physically blocks the reactive sites, preventing them from coming close enough to form a bond.[1][3] This can lead to low reaction yields or prevent the reaction entirely. Steric hindrance can also affect the biological activity of the final conjugate if a bulky group obstructs the molecule's active site.[3][4]

Q2: What are the primary advantages of using long PEG linkers?

A2: Long, flexible, and hydrophilic PEG linkers are used to overcome steric hindrance by creating physical separation between conjugated molecules.[3][5] Key advantages include:

  • Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of conjugated molecules, especially hydrophobic ones.[5][6][7]

  • Reduced Steric Hindrance: The extended spacer arm minimizes steric clash between large biomolecules, preserving their biological activity.[3][5]

  • Enhanced Stability & Pharmacokinetics: PEGylation can protect biomolecules from enzymatic degradation and increase their hydrodynamic volume, which reduces renal clearance and prolongs circulation time in the body.[5][8]

  • Reduced Immunogenicity: The PEG chain can "shield" epitopes on the conjugated molecule, potentially lowering an immune response.[5][9]

Q3: How does the length of a PEG linker impact an experiment?

A3: The length of the PEG linker is a critical parameter that requires careful optimization.[3][6]

  • Too Short: A short linker may not provide enough separation to overcome steric hindrance, leading to low conjugation efficiency or reduced biological activity of the final product.[3][10]

  • Too Long: An excessively long PEG chain can sometimes cause "steric shielding," where the linker itself wraps around and blocks the active site of the biomolecule it's attached to.[3][5] Longer PEG chains (>10 kDa) can also sometimes lead to reduced flexibility or potential immune recognition.[9] The optimal length depends on the specific application and molecules involved.[11]

Q4: What is this compound and what are its specific properties?

A4: this compound is a discrete PEG linker composed of nine ethylene glycol units, functionalized with a tosyl (tosylate) group.[12] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making it highly useful for bioconjugation.[13][14] The hydrophilic PEG spacer increases the solubility of the molecule in aqueous media.[13][14] It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[15][16][17]

Data Presentation

Table 1: Properties of a Representative this compound Linker

PropertyValueSource(s)
Chemical Name 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosyl 4-methylbenzenesulfonate[18]
Synonym PEG10-Tos; this compound-OH[18]
Molecular Formula C₂₅H₄₄O₁₂S[15][18]
Molecular Weight 568.67 g/mol [15][18]
CAS Number 62573-11-9[15][18]
Key Features Contains a tosyl group (good leaving group) and a 9-unit PEG spacer.[12][13]
Primary Use Bioconjugation, PROTAC synthesis, ADC development.[15][16]

Table 2: General Impact of PEG Linker Length on Experimental Outcomes

Experimental OutcomeShorter PEG Linkers (e.g., PEG2-12)Longer PEG Linkers (e.g., >PEG12)
Overcoming Steric Hindrance May be insufficient for very large or complex molecules.[3]More effective at providing physical separation between bulky molecules.[5]
Solubility Enhancement Moderate improvement.Significant improvement, especially for hydrophobic molecules.[6][19]
In Vivo Circulation Time Minor to moderate increase.Substantial increase due to larger hydrodynamic radius.[5][19]
Risk of Steric Shielding Lower risk.Higher risk; the linker may block the active site of the biomolecule.[5][9]
Immunogenicity Generally lower.Can sometimes trigger anti-PEG antibodies, risk increases with molecular weight.[9][20]
Typical Applications Compact labeling, situations where minimal spacing is required.[19]ADCs, improving drug pharmacokinetics, nanoparticle functionalization.[11][21]

Troubleshooting Guides

Problem 1: Low or No Yield of Conjugated Product

This is one of the most common issues in bioconjugation experiments. The workflow below can help diagnose the root cause.

G start Low / No Yield check_reagents Are reagents (linker, biomolecule) fresh and stored correctly? start->check_reagents check_buffer Is the buffer compatible? (e.g., no primary amines like Tris for NHS-ester chemistry) check_reagents->check_buffer Yes sol_reagents Solution: Use fresh reagents. Dissolve linker immediately before use. check_reagents->sol_reagents No check_ph Is reaction pH optimal? (e.g., 7.2-8.5 for NHS-esters, 6.5-7.5 for maleimides) check_buffer->check_ph Yes sol_buffer Solution: Exchange buffer to a non-interfering one (e.g., PBS, HEPES). check_buffer->sol_buffer No check_thiol If using thiol chemistry, are sulfhydryl groups reduced and free? check_ph->check_thiol Yes sol_ph Solution: Adjust pH of the reaction buffer. check_ph->sol_ph No check_ratio Is the molar ratio of linker:biomolecule optimized? check_thiol->check_ratio Yes sol_thiol Solution: Add a reducing agent (TCEP, DTT), then remove it before adding linker. check_thiol->sol_thiol No sol_ratio Solution: Titrate molar excess of linker (start with 10-50 fold). check_ratio->sol_ratio No G prep 1. Prepare Biomolecule (e.g., buffer exchange, reduction of thiols) react 3. Conjugation Reaction (mix and incubate) prep->react linker_prep 2. Prepare Linker Solution (dissolve in DMSO/DMF) linker_prep->react quench 4. Quench Reaction (optional, e.g., add Tris) react->quench purify 5. Purify Conjugate (e.g., SEC, dialysis) quench->purify analyze 6. Analyze Final Product (e.g., SDS-PAGE, MS) purify->analyze

References

Navigating the "Hook Effect" in PROTACs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common experimental artifact that can complicate data interpretation. A special focus is given to the role of linker technology, such as Tos-PEG9, in the design and optimization of PROTACs to manage this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" refers to the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation (Dmax) is observed at an optimal concentration, and the degradation efficiency diminishes as the PROTAC concentration is further increased.[3]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect is caused by the formation of non-productive binary complexes at excessive PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[4] At high concentrations, the PROTAC can saturate the binding sites on both the target protein and the E3 ligase independently, leading to the formation of Target-PROTAC and E3 Ligase-PROTAC binary complexes. These binary complexes are unable to bring the target protein and E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation.[2][3]

Q3: What is the role of this compound in managing the hook effect?

A3: this compound is a tosylated polyethylene glycol (PEG) linker containing nine PEG units, commonly used in the chemical synthesis of PROTACs.[5] It is a component of the PROTAC molecule itself, connecting the target-binding and E3 ligase-binding ligands, rather than an additive used to manage the hook effect in an experiment. The choice of linker, including its length, composition, and flexibility, is a critical aspect of PROTAC design that can significantly influence the stability of the ternary complex and, consequently, the magnitude of the hook effect.[1][6] PEG linkers like this compound offer hydrophilicity and flexibility, which can impact a PROTAC's solubility, cell permeability, and the geometry of the ternary complex.[7][8] Optimizing the linker, for instance by varying the number of PEG units, is a key strategy in PROTAC development to minimize the hook effect and enhance degradation efficiency.[9][10]

Q4: What are the experimental consequences of the hook effect?

Troubleshooting Guides

Problem 1: My dose-response curve for protein degradation is bell-shaped.

  • Likely Cause: You are observing the hook effect.

  • Troubleshooting Steps:

    • Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, including several points at both lower and higher concentrations than previously tested, to fully characterize the bell-shaped curve.

    • Determine Optimal Concentration: Identify the concentration that yields the maximum protein degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.

    • Biophysical Confirmation: If available, use biophysical assays such as AlphaLISA, TR-FRET, or Surface Plasmon Resonance (SPR) to measure ternary complex formation at various PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation at high concentrations.[11]

Problem 2: My PROTAC shows weak or no degradation at the tested concentrations.

  • Likely Cause: The tested concentrations may be too high and fall within the hook effect region, or the PROTAC may have poor cell permeability or be inherently inactive.

  • Troubleshooting Steps:

    • Test a Broader and Lower Concentration Range: It is crucial to test a wide range of concentrations, including those in the low nanomolar or even picomolar range. The optimal degradation concentration might be much lower than anticipated.

    • Assess Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the PROTAC. Consider performing a cell permeability assay to evaluate this.[12]

    • Verify Ternary Complex Formation: Utilize biophysical assays to confirm that the PROTAC can indeed facilitate the formation of a ternary complex with the target protein and the E3 ligase.

    • Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed PROTAC concentration to determine the optimal duration for degradation.

Quantitative Data Summary

The following table provides a general overview of concentration ranges and degradation parameters often encountered in PROTAC experiments, which can be influenced by the hook effect.

ParameterTypical RangeSignificance in Hook Effect Context
Optimal Degradation Concentration (at Dmax) 1 nM - 1 µMThe peak of the bell-shaped curve; the most effective concentration for degradation.
Hook Effect Onset Concentration > 1 µMThe concentration at which degradation begins to decrease. Can vary significantly between different PROTACs.[13]
DC50 (Half-maximal Degradation Concentration) 0.1 nM - 500 nMCan be inaccurately determined if the full dose-response curve, including the hook effect, is not characterized.
Dmax (Maximum Degradation) 50% - >95%Represents the maximal efficacy of the PROTAC. The hook effect can prevent the true Dmax from being observed if only high concentrations are tested.

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-mediated Protein Degradation

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle control (e.g., DMSO).

  • Incubation: Replace the culture medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

  • Cell Treatment: Treat cells with the PROTAC at various concentrations (including the optimal degradation concentration and a higher concentration where the hook effect is observed) and a vehicle control. To preserve the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132) for a short period before harvesting.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase.

    • Capture the immune complexes using protein A/G beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased association between the target protein and the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_POI Degraded Protein Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Hook_Effect_Mechanism cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration PROTAC_low PROTAC POI_low Target Protein PROTAC_low->POI_low E3_low E3 Ligase PROTAC_low->E3_low Ternary_low Productive Ternary Complex POI_low->Ternary_low E3_low->Ternary_low Degradation Degradation Ternary_low->Degradation Degradation PROTAC_high1 PROTAC POI_high Target Protein PROTAC_high1->POI_high Binary_POI Non-productive Binary Complex PROTAC_high1->Binary_POI PROTAC_high2 PROTAC E3_high E3 Ligase PROTAC_high2->E3_high Binary_E3 Non-productive Binary Complex PROTAC_high2->Binary_E3 POI_high->Binary_POI E3_high->Binary_E3 No_Degradation No_Degradation Binary_POI->No_Degradation No Degradation Binary_E3->No_Degradation No Degradation

Caption: The mechanism of the hook effect at high PROTAC concentrations.

Troubleshooting_Workflow Start Start: Unexpected Degradation Profile Q1 Is the dose-response curve bell-shaped? Start->Q1 A1_Yes Yes: Likely Hook Effect Q1->A1_Yes Yes A1_No No: Weak or No Degradation Q1->A1_No No Action1 Confirm with wider concentration range. Determine optimal concentration. A1_Yes->Action1 Action2 Test broader and lower concentration range. A1_No->Action2 End End: Characterized PROTAC Activity Action1->End Action3 Assess cell permeability and ternary complex formation. Action2->Action3 Action4 Optimize incubation time. Action3->Action4 Action4->End

Caption: A troubleshooting workflow for managing the hook effect.

References

improving the stability of Tos-PEG9 conjugates in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Tos-PEG9 conjugates in aqueous buffers. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous buffers?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the tosylate (p-toluenesulfonate) ester bond. This results in the cleavage of the tosyl group, yielding p-toluenesulfonic acid and the parent PEG9-alcohol. Sulfonate esters are susceptible to nucleophilic attack, and in aqueous buffers, water or buffer components can act as nucleophiles.[1][2]

Q2: What factors can influence the stability of my this compound conjugate?

A2: Several factors can impact the stability of your this compound conjugate in aqueous buffers:

  • pH: The rate of hydrolysis of the tosylate ester is highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis.[2][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the tosyl group. For every 10°C increase in temperature, the degradation rate can increase significantly.

  • Buffer Composition: The components of your buffer can act as nucleophiles and attack the electrophilic sulfur atom of the tosylate group, leading to its cleavage.[1][2] Buffers containing primary or secondary amines (e.g., Tris) can be more reactive than non-nucleophilic buffers.

  • Light and Oxygen: While the tosyl group itself is not particularly light-sensitive, the polyethylene glycol (PEG) backbone can be susceptible to oxidative degradation, especially in the presence of light and oxygen.

Q3: How can I monitor the degradation of my this compound conjugate?

A3: Degradation can be monitored by measuring the disappearance of the this compound conjugate or the appearance of its degradation products (e.g., p-toluenesulfonic acid). Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to separate and quantify this compound from its degradation products.[4][5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic proton signals of the tosyl group.[9][10][11][12]

  • Titration: The amount of acidic degradation product (p-toluenesulfonic acid) can be quantified by titration with a standardized base.[9]

Q4: What are the ideal storage conditions for this compound conjugates in an aqueous buffer?

A4: To maximize stability, aqueous solutions of this compound conjugates should be stored at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C), protected from light, and in a tightly sealed container to minimize exposure to oxygen. The buffer should be chosen carefully to be non-nucleophilic and at a pH that minimizes hydrolysis. For long-term storage, lyophilization of the conjugate from a suitable buffer may be the best option.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of tosyl group High pH of the buffer: Basic conditions accelerate the hydrolysis of the tosylate ester.- Lower the pH of the buffer to a neutral or slightly acidic range (pH 6.0-7.4), if compatible with your application.- Verify the pH of your buffer after preparation and adjust as necessary.
Nucleophilic buffer components: Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles can actively displace the tosyl group.- Switch to a non-nucleophilic buffer such as Phosphate-Buffered Saline (PBS) or HEPES.[13]
High storage temperature: Elevated temperatures significantly increase the rate of hydrolysis.- Store your this compound solution at a lower temperature (e.g., 4°C or frozen).- Prepare fresh solutions for each experiment if long-term storage in solution is problematic.
Inconsistent experimental results Degradation of stock solution: The this compound stock solution may be degrading over time, leading to variability between experiments.- Aliquot your stock solution upon preparation and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Perform a quality control check (e.g., by HPLC) on your stock solution before critical experiments.
Variability in buffer preparation: Small differences in pH or buffer composition between batches can affect stability.- Use a standardized protocol for buffer preparation.- Calibrate your pH meter regularly.- Use high-purity reagents for buffer preparation.
Formation of unexpected byproducts Oxidative degradation of the PEG backbone: Exposure to oxygen and/or light can lead to the formation of aldehydes and other oxidation products.- Degas your buffer before use.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Protect your solutions from light by using amber vials or wrapping them in foil.
Reaction with other components in the mixture: Other molecules in your experimental setup may be reacting with the this compound.- Evaluate the compatibility of all components in your reaction mixture with the tosylate group.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a reverse-phase HPLC method to monitor the degradation of this compound by quantifying the parent compound and its primary degradation product, p-toluenesulfonic acid.

Materials:

  • This compound conjugate solution

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Phosphoric acid or other suitable mobile phase modifier

  • Reference standards for this compound and p-toluenesulfonic acid

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your this compound conjugate in the aqueous buffer of interest at a known concentration.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours) of incubation under desired conditions (e.g., 37°C), withdraw an aliquot of the sample.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% phosphoric acid (Solvent A) and acetonitrile with 0.1% phosphoric acid (Solvent B). A typical gradient could be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm or 254 nm.[5]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks for this compound and p-toluenesulfonic acid based on the retention times of the reference standards.

    • Integrate the peak areas for both compounds at each time point.

    • Calculate the percentage of remaining this compound and the percentage of p-toluenesulfonic acid formed over time.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Protocol 2: ¹H NMR Spectroscopy for Monitoring Degradation

This protocol describes how to use ¹H NMR to monitor the hydrolysis of the tosyl group from the PEG9 backbone.

Materials:

  • This compound conjugate solution in the aqueous buffer of interest

  • Deuterium oxide (D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound conjugate in the desired aqueous buffer at a concentration suitable for NMR analysis (typically 1-10 mg/mL).

    • For the t=0 measurement, dissolve a known amount of the conjugate in the buffer prepared with D₂O.

    • For time-course experiments, incubate the conjugate solution in the non-deuterated buffer under the desired conditions. At each time point, take an aliquot and add D₂O to it for the NMR measurement.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the sample.

    • Identify the characteristic signals for the tosyl group and the PEG backbone. The aromatic protons of the tosyl group typically appear as two doublets around 7.5-7.8 ppm, and the methyl protons of the tosyl group appear as a singlet around 2.4 ppm.[9] The repeating ethylene glycol units of the PEG backbone will have a large signal around 3.6 ppm.

  • Data Analysis:

    • Integrate the area of a well-resolved aromatic proton signal of the tosyl group and a signal from the PEG backbone.

    • The ratio of the integral of the tosyl group signal to the integral of a PEG backbone signal will be proportional to the amount of intact this compound.

    • Monitor the decrease in this ratio over time to determine the rate of tosyl group hydrolysis.

Data Presentation

Table 1: Example of Stability Data for this compound in Different Buffers at 37°C

Time (hours)% Remaining this compound (PBS, pH 7.4)% Remaining this compound (Tris, pH 7.4)% Remaining this compound (HEPES, pH 7.4)
0100100100
298.595.297.8
497.190.895.5
894.382.191.2
2485.260.578.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Hydrolysis_Pathway TosPEG9 This compound Conjugate Products PEG9-OH + p-toluenesulfonic acid TosPEG9->Products Hydrolysis H2O H₂O / OH⁻ (Aqueous Buffer)

Caption: Hydrolysis of this compound in aqueous buffer.

Troubleshooting_Workflow Start Instability Observed (Rapid Degradation) CheckpH Check Buffer pH Start->CheckpH pH_High pH too high/low? CheckpH->pH_High CheckBuffer Evaluate Buffer Composition Buffer_Nucleophilic Nucleophilic Buffer? CheckBuffer->Buffer_Nucleophilic CheckTemp Check Storage Temperature Temp_High Temperature too high? CheckTemp->Temp_High pH_High->CheckBuffer No AdjustpH Adjust pH to 6.0-7.4 pH_High->AdjustpH Yes Buffer_Nucleophilic->CheckTemp No ChangeBuffer Switch to non-nucleophilic buffer (e.g., PBS, HEPES) Buffer_Nucleophilic->ChangeBuffer Yes LowerTemp Store at lower temperature (e.g., 4°C or frozen) Temp_High->LowerTemp Yes Stable Stability Improved Temp_High->Stable No AdjustpH->Stable ChangeBuffer->Stable LowerTemp->Stable

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Purification Strategies for Tos-PEG9 Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tos-PEG9 conjugated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these specific conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugated molecules?

A1: The primary challenges in purifying this compound conjugated molecules stem from the properties of both the PEG chain and the tosyl group.

  • Heterogeneity of the reaction mixture: PEGylation reactions often result in a complex mixture containing the desired mono-PEGylated product, multi-PEGylated species, unreacted starting materials (molecule and this compound), and potential side products.

  • Hydrodynamic size: The PEG chain significantly increases the hydrodynamic volume of the conjugated molecule, which can lead to peak broadening in size-exclusion chromatography (SEC).[1]

  • Tosyl group reactivity: The tosyl group is a good leaving group and is susceptible to nucleophilic attack and hydrolysis.[2][3] This reactivity can lead to degradation of the conjugate during purification if conditions such as pH and solvent choice are not carefully controlled.[4][5]

  • Solubility: While the PEG chain generally enhances water solubility, the overall solubility of the conjugate can vary depending on the properties of the attached molecule, potentially impacting the choice of chromatography solvents.[6][7]

Q2: Which chromatography techniques are most suitable for purifying this compound conjugated molecules?

A2: Several chromatography techniques can be employed, often in combination, to achieve high purity. The choice depends on the specific properties of your molecule and the impurities you need to remove.

  • Size-Exclusion Chromatography (SEC): Effective for removing unreacted, smaller molecules like the free this compound linker from the larger conjugated product.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating molecules based on hydrophobicity. It can often resolve the desired conjugate from unreacted starting materials and some side products.[8]

  • Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge. This can be useful if the charge of your molecule is altered upon conjugation or to separate from charged impurities.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under aqueous, non-denaturing conditions. It can be an alternative to RP-HPLC, especially for sensitive biomolecules.

Q3: How can I monitor the purity of my this compound conjugated molecule during and after purification?

A3: A combination of analytical techniques is recommended for accurate purity assessment:

  • Analytical RP-HPLC: A primary tool for assessing purity and identifying different species in your sample.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides mass information to confirm the identity of the desired conjugate and detect impurities.[9][10]

  • SDS-PAGE (for protein conjugates): Can visualize the increase in molecular weight upon PEGylation and give an indication of purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Useful for detailed structural confirmation of the final product, especially for small molecule conjugates.

Q4: What are the critical stability considerations for the tosyl group during purification?

A4: The tosyl group is sensitive to certain conditions, and care must be taken to avoid its degradation:[2][4]

  • pH: Avoid strongly acidic or basic conditions, which can lead to hydrolysis of the tosylate.[3] Neutral or slightly acidic pH is generally preferred.

  • Nucleophiles: The tosyl group can react with nucleophiles. Be mindful of buffers and additives in your mobile phases that could contain nucleophilic species.

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to perform purifications at room temperature or below if stability is a concern.[2]

  • Solvents: Use anhydrous solvents whenever possible during synthesis and workup to prevent hydrolysis of the tosyl group.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugated molecules.

Problem Potential Cause(s) Troubleshooting Steps
Low recovery of the desired product Adsorption to the column: The conjugate may be irreversibly binding to the stationary phase.- Modify the mobile phase by adding organic modifiers or changing the salt concentration.- Consider a different type of chromatography (e.g., HIC instead of RP-HPLC).- For silica columns, deactivation with a base wash might be necessary if your compound is basic.
Precipitation on the column: The conjugate may not be soluble in the mobile phase.- Adjust the mobile phase composition to improve solubility.- Perform a solubility test of your sample in the intended mobile phase before injection.
Degradation during purification: The tosyl group or the conjugated molecule itself may be unstable under the purification conditions.- Verify the pH and temperature of your purification method.- Analyze fractions for degradation products using LC-MS.- Consider a faster purification method or a more inert stationary phase.[2]
Co-elution of the product with unreacted starting material Insufficient resolution: The chromatographic method is not able to separate the species effectively.- Optimize the gradient in RP-HPLC (make it shallower).- Try a different column with a different selectivity.- Use an orthogonal purification method (e.g., IEC if there is a charge difference).
Broad peaks in chromatography Heterogeneity of the PEG linker: Commercial PEG linkers can have some polydispersity, leading to a mixture of conjugates with slightly different molecular weights.- This is an inherent property of many PEG linkers. Using monodisperse PEG linkers can significantly sharpen peaks.
On-column degradation: The molecule may be degrading during the separation.- See "Degradation during purification" above.
Secondary interactions with the stationary phase: Unwanted interactions between the analyte and the column material.- Add modifiers to the mobile phase (e.g., a small amount of acid or base) to suppress these interactions.
Presence of a high molecular weight species Aggregation: The conjugated molecules may be forming aggregates.- Add detergents or organic solvents to the mobile phase to disrupt aggregates.- Optimize the buffer conditions (pH, ionic strength).
Multi-PEGylated species: The reaction may have produced molecules with more than one PEG chain attached.- Optimize the PEGylation reaction stoichiometry to favor mono-PEGylation.- Use a purification method with high resolving power, such as RP-HPLC or IEC, to separate the different PEGylated forms.
Loss of the tosyl group during purification Hydrolysis or nucleophilic attack: The tosyl group is being cleaved due to unfavorable conditions.- Ensure the mobile phase is not strongly basic or acidic.[3] - Avoid buffers containing strong nucleophiles.- Perform the purification at a lower temperature.[2]

Experimental Protocols

Below are representative, detailed methodologies for common purification techniques. Note that these are starting points and may require optimization for your specific molecule.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This method is suitable for separating the this compound conjugate from less hydrophobic impurities and unreacted starting materials.

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • C18 stationary phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A/B mixture).

  • Filter the sample through a 0.45 µm filter.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample onto the column.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to confirm purity and identity.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Example (Illustrative):

Step Total Protein/Compound (mg) Purity (%) Recovery (%)
Crude Reaction Mixture10045100
After RP-HPLC40>9589
Protocol 2: Size-Exclusion Chromatography (SEC) for Removal of Free Linker

This method is ideal for separating the larger this compound conjugate from smaller, unreacted this compound linker.

Instrumentation:

  • Chromatography system with a UV detector.

  • SEC column with an appropriate molecular weight cutoff (e.g., suitable for separating molecules in the range of your conjugate's molecular weight).

Mobile Phase:

  • Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer compatible with your molecule.

Procedure:

  • Dissolve the crude or partially purified sample in the mobile phase.

  • Filter the sample through a 0.22 µm filter.

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Inject the sample onto the column.

  • Elute with the mobile phase under isocratic conditions.

  • Monitor the elution profile at a suitable wavelength. The conjugated product should elute earlier than the smaller, unreacted linker.

  • Collect the fraction containing the purified conjugate.

  • Analyze the collected fraction by analytical SEC and/or LC-MS to confirm the removal of the free linker.

Visualizations

Experimental Workflow for Purification

experimental_workflow General Purification Workflow for this compound Conjugates cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis reaction Conjugation Reaction: Molecule + this compound sec Size-Exclusion Chromatography (SEC) (Removes free this compound) reaction->sec Crude Mixture rphplc Reversed-Phase HPLC (RP-HPLC) (Separates by hydrophobicity) sec->rphplc Partially Purified iec Ion-Exchange Chromatography (IEC) (Separates by charge) rphplc->iec Optional Polishing Step analysis Purity & Identity Confirmation (LC-MS, Analytical HPLC, etc.) rphplc->analysis Purified Product iec->analysis Highly Purified Product

Caption: A general workflow for the purification of this compound conjugated molecules.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Low Purity of this compound Conjugates start Low Purity after Initial Purification check_impurities Identify Impurities by LC-MS start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm degradation Degradation Products? check_impurities->degradation side_products Side-Products? check_impurities->side_products optimize_gradient Optimize HPLC Gradient unreacted_sm->optimize_gradient Yes change_column Change Column/Stationary Phase unreacted_sm->change_column If still co-eluting check_stability Check Stability (pH, Temp) degradation->check_stability Yes optimize_reaction Optimize Reaction Conditions side_products->optimize_reaction Yes orthogonal_method Use Orthogonal Method (e.g., IEC) side_products->orthogonal_method If inseparable by current method

Caption: A logical diagram for troubleshooting low purity issues.

References

Technical Support Center: Impact of pH on Tos-PEG9 Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG9 reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the reaction of tosyl-activated polyethylene glycol (this compound) with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the tosyl group important?

A1: this compound is a polyethylene glycol (PEG) reagent with a tosyl (tosylate) group at one or both ends. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as amines, thiols, and hydroxyls through a nucleophilic substitution reaction. This reactivity is crucial for covalently attaching the PEG chain to biomolecules, a process known as PEGylation, which can improve the therapeutic properties of proteins and peptides.

Q2: How does pH influence the reaction of this compound with amine nucleophiles (e.g., lysine residues)?

A2: The reaction rate of this compound with primary amines, such as the ε-amino group of lysine residues in proteins, is highly pH-dependent. For the amine to act as a nucleophile, it must be in its deprotonated (uncharged) form. The pKa of the ε-amino group of lysine is typically around 10.5.

  • At acidic to neutral pH (below ~8): The majority of amine groups will be protonated (-NH3+), making them poor nucleophiles. Consequently, the reaction with this compound will be very slow.

  • At alkaline pH (pH 8-9.5): An increasing proportion of amine groups will be deprotonated (-NH2), leading to a significant increase in the reaction rate. Most amine PEGylation reactions are therefore carried out in this pH range.[1]

  • At very high pH (above 9.5): While the reaction rate with amines might be even faster, the stability of the this compound reagent itself becomes a concern due to increased hydrolysis of the tosyl group. This can lead to lower overall conjugation efficiency.

Q3: How does pH affect the reaction of this compound with thiol nucleophiles (e.g., cysteine residues)?

A3: Similar to amines, the reaction of this compound with thiols (sulfhydryl groups), such as the side chain of cysteine residues, is also pH-dependent. The thiol group must be in its deprotonated thiolate form (-S⁻) to be a potent nucleophile. The pKa of the cysteine thiol group is typically around 8.3-8.6.

  • At acidic pH (below ~7): The thiol group will be predominantly protonated (-SH), resulting in a very slow reaction rate.

  • At neutral to alkaline pH (pH 7-9): As the pH increases, the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction rate. For reactions targeting thiols, a pH range of 7.0-8.5 is often optimal.

  • At higher pH (above 9): While the reaction rate may further increase, the risk of side reactions, such as disulfide bond formation between cysteine residues, also increases.

Q4: Can this compound react with other nucleophiles on a protein?

A4: Yes, besides amines and thiols, the hydroxyl groups on serine, threonine, and tyrosine residues can also act as nucleophiles and react with this compound. However, hydroxyl groups are generally weaker nucleophiles than amines and thiols. Their reactivity also increases with pH as they become deprotonated to form alkoxide or phenoxide ions. Significant reaction with hydroxyl groups typically requires higher pH values than those used for amine or thiol conjugation.

Q5: What is the optimal pH for selective PEGylation?

A5: The optimal pH for selective PEGylation depends on the target nucleophile.

  • N-terminal α-amino group vs. Lysine ε-amino group: The N-terminal α-amino group of a protein typically has a lower pKa (around 7.6-8.0) than the ε-amino group of lysine (around 10.5). By performing the reaction at a pH between 7 and 8, it is possible to achieve a higher degree of selectivity for the N-terminus, as it will be more deprotonated than the lysine side chains.

  • Thiols vs. Amines: Thiols are generally more nucleophilic than amines at neutral pH. By conducting the reaction at a near-neutral pH (e.g., 7.0-7.5), it is often possible to selectively target cysteine residues over lysine residues.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low PEGylation Yield pH is too low: The target nucleophile (amine or thiol) is protonated and not sufficiently reactive.Gradually increase the pH of the reaction buffer in 0.5 unit increments (e.g., from 7.5 to 8.0, 8.5). Monitor the reaction progress at each pH to find the optimal condition.
Hydrolysis of this compound: The pH is too high, or the reaction time is too long, leading to the degradation of the tosylating reagent. The hydrolysis of esters, which is analogous to the tosyl group, is catalyzed by both acid and base.[2][3][4]Perform the reaction at a slightly lower pH for a longer duration. Ensure the this compound is fresh and has been stored properly under anhydrous conditions.
Incorrect Buffer: The buffer contains competing nucleophiles (e.g., Tris buffer contains a primary amine).Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.
Non-specific PEGylation pH is too high: At high pH, multiple types of nucleophiles (amines, thiols, hydroxyls) become deprotonated and can react with this compound.Lower the reaction pH to favor the deprotonation of the most nucleophilic target site. For example, to target thiols over amines, a pH of around 7.0-7.5 is recommended.
Reaction time is too long: Even at a suboptimal pH, prolonged reaction times can lead to the modification of less reactive sites.Optimize the reaction time by taking aliquots at different time points and analyzing the degree of PEGylation.
Protein Aggregation Change in protein charge: PEGylation neutralizes the positive charge of lysine residues, which can alter protein solubility and lead to aggregation.Perform the reaction at a lower protein concentration. Include stabilizing excipients such as arginine or glycerol in the reaction buffer. Screen different buffer conditions (e.g., ionic strength) to improve protein stability.
Loss of Biological Activity PEGylation at or near the active site: The attached PEG chain sterically hinders the active site or a binding interface of the protein.If possible, use site-directed mutagenesis to remove reactive residues near the active site. Alternatively, try to achieve site-selective PEGylation by carefully controlling the pH to target a specific residue away from the active site.

Data Presentation

Table 1: General pH Recommendations for this compound Reactions with Different Nucleophiles

NucleophileTarget Residue(s)Typical pKaRecommended pH Range for ReactionKey Considerations
Primary Amine N-terminal α-amino group, Lysine7.6 - 8.0 (N-terminus)~10.5 (Lysine)8.0 - 9.5Higher pH increases reaction rate but also hydrolysis of this compound. Lowering pH can favor N-terminal modification.
Thiol Cysteine8.3 - 8.67.0 - 8.5More nucleophilic than amines at neutral pH. Risk of disulfide bond formation at higher pH.
Hydroxyl Serine, Threonine, Tyrosine> 10> 9.5Generally less reactive than amines and thiols. Requires higher pH for significant reaction.

Experimental Protocols

Protocol: General Procedure for pH Optimization of Protein PEGylation with this compound

This protocol provides a general framework for optimizing the pH of a PEGylation reaction. Specific parameters such as protein concentration, PEG-to-protein molar ratio, and reaction time should be optimized for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl)

  • This compound (stored under anhydrous conditions)

  • Reaction buffers at various pH values (e.g., 50 mM sodium phosphate buffers at pH 7.0, 7.5, 8.0, 8.5, and 9.0)

  • Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)

  • Analytical tools for monitoring the reaction (e.g., SDS-PAGE, SEC-HPLC)

Procedure:

  • Protein Preparation: Prepare a stock solution of the protein at a known concentration (e.g., 1-5 mg/mL) in the desired initial buffer (e.g., pH 7.0).

  • This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer to a desired stock concentration. The amount of this compound to add will depend on the desired molar excess over the protein.

  • pH Screening: a. Set up a series of small-scale reactions in separate tubes. b. To each tube, add the protein solution. c. Adjust the pH of each tube to the desired value (7.0, 7.5, 8.0, 8.5, 9.0) by adding a small volume of the corresponding reaction buffer. d. Initiate the reaction by adding the freshly prepared this compound solution to each tube. A typical starting point is a 5 to 20-fold molar excess of this compound over the protein.

  • Reaction Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) with gentle mixing.

  • Time Course Analysis: At various time points (e.g., 30 min, 1h, 2h, 4h, overnight), withdraw a small aliquot from each reaction tube.

  • Quenching: Immediately quench the reaction in the aliquots by adding an excess of the quenching solution. This will consume any unreacted this compound.

  • Analysis: Analyze the quenched samples by SDS-PAGE to visualize the formation of PEGylated protein (which will have a higher molecular weight). Use SEC-HPLC to quantify the extent of PEGylation and the presence of any aggregates.

  • Optimization: Based on the results, identify the pH and reaction time that provide the desired level of PEGylation with minimal side products or loss of activity.

Mandatory Visualizations

pH_Impact_on_Nucleophile_Reactivity cluster_pH Reaction pH cluster_Nucleophile Nucleophile State cluster_Outcome Reaction Outcome Low_pH Low pH (e.g., < 7) Amine_p Amine (Protonated, -NH3+) Low Reactivity Low_pH->Amine_p Thiol_p Thiol (Protonated, -SH) Low Reactivity Low_pH->Thiol_p Neutral_pH Neutral pH (e.g., 7.0 - 8.0) Neutral_pH->Amine_p Mostly Amine_d Amine (Deprotonated, -NH2) High Reactivity Neutral_pH->Amine_d Partially Thiol_d Thiolate (-S-) High Reactivity Neutral_pH->Thiol_d Increasingly High_pH High pH (e.g., > 8.5) High_pH->Amine_d Mostly High_pH->Thiol_d Mostly Slow_Reaction Slow Reaction Rate Amine_p->Slow_Reaction Optimal_Reaction Optimal Reaction Rate (Selectivity Possible) Amine_d->Optimal_Reaction Fast_Reaction Fast Reaction Rate (Risk of Side Reactions & Reagent Hydrolysis) Amine_d->Fast_Reaction Thiol_p->Slow_Reaction Thiol_d->Optimal_Reaction Thiol_d->Fast_Reaction

Caption: Impact of pH on the reactivity of amine and thiol nucleophiles.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization A Prepare Protein Solution D Set up Parallel Reactions at Different pH A->D B Prepare this compound Solution (Fresh) B->D C Prepare Buffers at Varying pH Values C->D E Incubate at Constant Temperature D->E F Take Time-course Aliquots E->F G Quench Reaction F->G H Analyze by SDS-PAGE and SEC-HPLC G->H I Identify Optimal pH and Reaction Time H->I

Caption: Workflow for optimizing the pH of a this compound conjugation reaction.

References

Mitigating Tos-PEG9 Hydrolysis During Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hydrolysis of Tos-PEG9 during conjugation experiments. By understanding the factors that contribute to the degradation of the tosyl group and implementing appropriate mitigation strategies, researchers can improve conjugation efficiency and ensure the integrity of their PEGylated products.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the tosyl group important?

A1: this compound is a polyethylene glycol (PEG) derivative with a tosyl (tosylate) group at one or both ends. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as the primary amines (-NH2) on proteins and peptides, and thiols (-SH) on cysteine residues. This reactivity allows for the covalent attachment of the PEG chain to biomolecules, a process known as PEGylation, which can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2]

Q2: What is hydrolysis and why is it a problem for this compound?

A2: Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the case of this compound, the tosyl group is susceptible to hydrolysis, which replaces it with a hydroxyl group (-OH), rendering the PEG unreactive towards the intended nucleophilic conjugation target.[3] This competing reaction reduces the yield of the desired PEGylated product and introduces impurities that may be difficult to remove.

Q3: What are the main factors that influence the rate of this compound hydrolysis?

A3: The primary factors influencing the hydrolysis of this compound are:

  • pH: Hydrolysis is accelerated under both acidic and basic conditions. The tosyl group is generally most stable at a near-neutral pH.

  • Temperature: Higher temperatures increase the rate of hydrolysis.[4][5]

  • Buffer Composition: Some buffer components can act as nucleophiles and actively participate in the degradation of the tosyl group.

  • Moisture: As water is a reactant in hydrolysis, it is crucial to minimize its presence during storage and reaction setup.[3]

Q4: How should I store this compound to minimize hydrolysis?

A4: To minimize hydrolysis during storage, this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.

II. Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound, with a focus on mitigating hydrolysis.

Problem 1: Low Conjugation Efficiency
Possible Cause Troubleshooting Step Rationale
Significant hydrolysis of this compound prior to or during the reaction.1. Verify Storage Conditions: Ensure this compound has been stored properly at -20°C in a dry environment. 2. Optimize Reaction pH: For amine conjugations, maintain a pH of 8.0-9.5. For thiol conjugations, a pH of 7.0-8.5 is recommended. Avoid strongly acidic or basic conditions. 3. Control Reaction Temperature: Perform the conjugation at a lower temperature (e.g., 4°C or room temperature) to slow down the rate of hydrolysis. 4. Minimize Reaction Time: Optimize the reaction time to achieve sufficient conjugation while minimizing the duration of exposure to aqueous conditions.The tosyl group is susceptible to hydrolysis, which is accelerated by improper storage, non-optimal pH, and elevated temperatures. Minimizing the reaction time reduces the opportunity for hydrolysis to occur.
Suboptimal buffer choice.Select a Non-Nucleophilic Buffer: Use buffers with low nucleophilicity, such as phosphate buffer or HEPES. Avoid amine-containing buffers like Tris, as the primary amine in the buffer can compete with the target molecule for reaction with this compound.Nucleophilic buffers can directly react with the tosyl group, leading to its cleavage and a reduction in the amount of active reagent available for conjugation.
Incorrect stoichiometry of reactants.Optimize the Molar Ratio: Empirically determine the optimal molar excess of this compound to the target molecule. A higher excess may be needed if hydrolysis is a significant issue, but a very large excess can lead to multiple PEGylations or difficulties in purification.Ensuring an adequate amount of reactive this compound is available is crucial for driving the conjugation reaction to completion.
Problem 2: Presence of Unwanted Side Products
Possible Cause Troubleshooting Step Rationale
Hydrolysis of this compound leading to the formation of hydroxyl-PEG.Follow recommendations for minimizing hydrolysis (see Problem 1). Purify the final product: Use chromatography techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) to separate the desired conjugate from unreacted PEG and hydrolysis byproducts.Hydrolyzed PEG will have a similar size but different polarity compared to the starting material and the conjugate, allowing for separation by chromatography.
Reaction of this compound with buffer components.Use a non-nucleophilic buffer. (See Problem 1).Buffers with nucleophilic groups can form adducts with the PEG, introducing additional impurities.
Multiple PEGylations on the target molecule.Reduce the molar excess of this compound. Control the reaction time. A high concentration of the PEGylating agent or prolonged reaction times can lead to the modification of multiple sites on the target molecule.

III. Quantitative Data Summary

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table provides a qualitative summary of the expected effects of pH and temperature on the stability of the tosyl group. The half-life of the tosyl group will decrease significantly as conditions deviate from optimal.

pHTemperatureExpected Stability of Tosyl Group
< 6Low (4°C)Moderate
< 6Room Temp (25°C)Low
< 6High (37°C)Very Low
6 - 7.5Low (4°C)High
6 - 7.5Room Temp (25°C)Moderate to High
6 - 7.5High (37°C)Moderate
> 9.5Low (4°C)Moderate
> 9.5Room Temp (25°C)Low
> 9.5High (37°C)Very Low

IV. Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein Amine
  • Protein Preparation: Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer using dialysis or a desalting column.

  • This compound Preparation: Immediately before use, dissolve a 5- to 20-fold molar excess of this compound in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and then add it to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the protein.

  • Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional): To quench any unreacted this compound, a small amount of a primary amine-containing buffer (e.g., Tris-HCl) can be added to a final concentration of ~50 mM.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the conjugate.

  • Analysis: Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight and by HPLC to assess purity.

Protocol 2: Monitoring this compound Hydrolysis by RP-HPLC
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in different buffers (e.g., pH 5, 7.4, and 9) and at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • HPLC Analysis: At various time points, inject an aliquot of each solution onto a C18 reversed-phase HPLC column.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

    • Detection: UV at 214 nm (for the PEG backbone) and 254 nm (for the tosyl group).

  • Data Analysis: The hydrolysis of this compound to hydroxyl-PEG will result in a decrease in the retention time of the PEG peak due to the increased polarity. The rate of hydrolysis can be determined by monitoring the decrease in the peak area of the this compound peak over time.

V. Visualizations

Hydrolysis_vs_Conjugation This compound This compound PEGylated_Product PEGylated Product This compound->PEGylated_Product Conjugation (Desired Reaction) Hydrolyzed_PEG Hydrolyzed PEG (HO-PEG9) This compound->Hydrolyzed_PEG Hydrolysis (Side Reaction) Target_Molecule Target Molecule (e.g., Protein-NH2) Target_Molecule->PEGylated_Product Water H2O Water->Hydrolyzed_PEG

Caption: Competing reactions of this compound: desired conjugation versus undesired hydrolysis.

Troubleshooting_Workflow start Low Conjugation Yield check_hydrolysis Assess this compound Hydrolysis (e.g., by HPLC) start->check_hydrolysis hydrolysis_high Significant Hydrolysis Detected check_hydrolysis->hydrolysis_high Yes hydrolysis_low Minimal Hydrolysis check_hydrolysis->hydrolysis_low No optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Adjust pH - Use Non-nucleophilic Buffer - Minimize Reaction Time hydrolysis_high->optimize_conditions check_stoichiometry Verify Stoichiometry and Reagent Quality hydrolysis_low->check_stoichiometry success Improved Yield optimize_conditions->success adjust_ratio Adjust Molar Ratio of This compound to Target check_stoichiometry->adjust_ratio Issues Found check_stoichiometry->success No Issues adjust_ratio->success

Caption: A decision-making workflow for troubleshooting low conjugation yield with this compound.

References

Validation & Comparative

A Comparative Guide to Tos-PEG9 and Alkyl Linkers in PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. The linker, a critical component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. This guide provides an objective comparison of two common linker classes: polyethylene glycol (PEG) linkers, specifically Tos-PEG9, and traditional alkyl linkers. This comparison is supported by a compilation of experimental data from various studies, detailed experimental protocols, and illustrative diagrams to inform rational PROTAC design.

Executive Summary

The choice between a hydrophilic PEG-based linker like this compound and a more hydrophobic alkyl linker is a key consideration in PROTAC design, with significant implications for the molecule's overall performance.

  • This compound Linkers are prized for their ability to enhance the aqueous solubility of PROTACs, a common challenge for these high molecular weight molecules.[1] The PEG chain's flexibility can also be advantageous for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.[2] The terminal tosyl group provides a reactive site for facile conjugation to a ligand.

  • Alkyl Linkers , composed of saturated or unsaturated hydrocarbon chains, offer synthetic simplicity and chemical stability.[3] Their hydrophobic nature can improve cell membrane permeability, a crucial factor for intracellular drug efficacy.[4] However, this hydrophobicity can also lead to poor aqueous solubility and potential non-specific binding.[3]

This guide will delve into the experimental data comparing these linker types, provide detailed protocols for their synthesis and evaluation, and visualize the key biological and experimental workflows.

Data Presentation: Comparative Performance of BRD4-Targeting PROTACs

PROTAC Linker Type Target Protein E3 Ligase Cell Line DC50 Dmax Citation(s)
MZ1 PEG-basedBRD4VHLHeLa~13 nM>90%[5]
ARV-825 PEG/AlkylBRD4CereblonBurkitt's Lymphoma (Daudi)<1 nM>95%[6][7]

Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.

PROTAC Linker Type Permeability Assay Apparent Permeability (Papp, A-B) Citation(s)
Similar to MZ1 (PEG linker) PEG-basedCaco-2Low (e.g., <1.0 x 10⁻⁶ cm/s)[8][9]
PROTACs with Alkyl-like linkers Alkyl-basedCaco-2Generally low, but can be higher than PEG counterparts[8]

Table 2: Comparative Permeability of PROTACs. Papp (A-B) is the apparent permeability coefficient from the apical to the basolateral side in a Caco-2 cell monolayer assay, a model of intestinal absorption.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the signaling pathway of BRD4, a key regulator of oncogene transcription, and the point of intervention for BRD4-targeting PROTACs.

BRD4_Signaling_Pathway BRD4 Signaling Pathway and PROTAC Intervention cluster_nucleus Nucleus cluster_protac_action PROTAC Action BRD4 BRD4 P-TEFb P-TEFb BRD4->P-TEFb recruits Proteasome Proteasome BRD4->Proteasome targeted to Acetylated Histones Acetylated Histones Acetylated Histones->BRD4 binds to RNA Pol II RNA Pol II P-TEFb->RNA Pol II phosphorylates Oncogenes (e.g., c-MYC) Oncogenes (e.g., c-MYC) RNA Pol II->Oncogenes (e.g., c-MYC) transcribes PROTAC PROTAC PROTAC->BRD4 binds E3 Ligase E3 Ligase PROTAC->E3 Ligase binds Ubiquitin Ubiquitin E3 Ligase->Ubiquitin transfers Ubiquitin->BRD4 tags Degraded BRD4 Degraded Peptides Proteasome->Degraded BRD4

Caption: BRD4 binds to acetylated histones, promoting oncogene transcription. PROTACs induce the degradation of BRD4.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of PROTACs.

PROTAC_Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Ligand_POI Target Protein Ligand PROTAC_Synthesis PROTAC Synthesis & Purification Ligand_POI->PROTAC_Synthesis Linker This compound or Alkyl Linker Linker->PROTAC_Synthesis Ligand_E3 E3 Ligase Ligand Ligand_E3->PROTAC_Synthesis Cell_Culture Cell Culture & Treatment PROTAC_Synthesis->Cell_Culture Western_Blot Western Blot (Degradation) Cell_Culture->Western_Blot Permeability_Assay Caco-2 Permeability Assay Cell_Culture->Permeability_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Western_Blot->Data_Analysis Permeability_Assay->Data_Analysis

Caption: A streamlined workflow for the creation and assessment of novel PROTAC molecules.

Logical Relationship

The diagram below illustrates the key structural differences and resulting physicochemical properties of this compound and alkyl linkers in PROTACs.

Linker_Comparison Linker Properties Comparison cluster_tos_peg9 This compound Linker cluster_alkyl Alkyl Linker TosPEG9_Structure Structure: -O-(CH2CH2O)9-Tos TosPEG9_Properties Properties: - Hydrophilic - Flexible - Enhanced Solubility TosPEG9_Structure->TosPEG9_Properties PROTAC_Performance Overall PROTAC Performance (Efficacy, PK/PD) TosPEG9_Properties->PROTAC_Performance Alkyl_Structure Structure: -(CH2)n- Alkyl_Properties Properties: - Hydrophobic - Potentially more rigid - Enhanced Permeability Alkyl_Structure->Alkyl_Properties Alkyl_Properties->PROTAC_Performance

Caption: Contrasting the structural and functional attributes of this compound and alkyl linkers.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with a this compound Linker (Representative Protocol)

This protocol describes a plausible synthetic route for a BRD4-targeting PROTAC using a JQ1 derivative and a pomalidomide derivative, connected by a this compound linker.

Materials:

  • (+)-JQ1-acid

  • This compound-amine

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Step 1: Amide Coupling of JQ1-acid and this compound-amine.

    • Dissolve (+)-JQ1-acid (1.0 eq) and this compound-amine (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG9-Tos intermediate.

  • Step 2: Nucleophilic Substitution of JQ1-PEG9-Tos with Pomalidomide.

    • Dissolve the JQ1-PEG9-Tos intermediate (1.0 eq) and pomalidomide (1.2 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as cesium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC to yield the desired product.

Synthesis of a BRD4-Targeting PROTAC with an Alkyl Linker (Representative Protocol)

This protocol outlines a general synthesis for a BRD4-targeting PROTAC using an alkyl linker.

Materials:

  • (+)-JQ1-amine

  • Alkyl dicarboxylic acid (e.g., suberic acid, n=6)

  • Pomalidomide-amine

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Step 1: Mono-amide Coupling of Alkyl Dicarboxylic Acid and (+)-JQ1-amine.

    • Dissolve the alkyl dicarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir for 10 minutes.

    • Add (+)-JQ1-amine (1.0 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Purify the mono-acylated intermediate by flash chromatography.

  • Step 2: Second Amide Coupling with Pomalidomide-amine.

    • Dissolve the purified mono-acylated intermediate (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir for 10 minutes.

    • Add pomalidomide-amine (1.1 eq) and stir at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

Western Blot Protocol for BRD4 Degradation

This protocol details the steps to assess the degradation of BRD4 in cultured cells following PROTAC treatment.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the BRD4 signal to the loading control.

    • Calculate the percentage of remaining BRD4 protein relative to the vehicle control to determine DC50 and Dmax values.

Caco-2 Permeability Assay

This protocol is used to evaluate the intestinal permeability of a PROTAC.[8][9]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • PROTAC stock solution

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21-28 days to form a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), collect samples from the receiver chamber.

  • Sample Analysis:

    • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess active transport.

Conclusion

The selection of a linker is a critical step in the design of an effective PROTAC. This compound linkers offer advantages in terms of enhanced solubility and synthetic tractability, making them an attractive choice for overcoming the solubility challenges often associated with PROTACs. Conversely, alkyl linkers can provide a pathway to improved cell permeability due to their hydrophobic nature. The optimal linker choice is highly dependent on the specific properties of the target-binding and E3 ligase-recruiting ligands and must be determined empirically. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTACs with different linker architectures, ultimately accelerating the development of novel protein degraders.

References

A Head-to-Head Battle for Cysteine Conjugation: Tos-PEG9 vs. Maleimide-PEG

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable attachment of polyethylene glycol (PEG) to cysteine residues is a cornerstone for enhancing the therapeutic properties of proteins and peptides. For decades, maleimide-PEG has been the go-to reagent for this purpose. However, concerns over the stability of the resulting linkage have spurred the exploration of alternatives. This guide provides an in-depth, data-driven comparison of a promising alternative, Tos-PEG9, with the conventional maleimide-PEG for cysteine conjugation.

Executive Summary

This guide delves into the chemical reactivity, stability, and optimal reaction conditions of this compound and maleimide-PEG. While maleimide-PEG offers rapid conjugation under mild conditions, the resulting thiosuccinimide linkage is susceptible to hydrolysis and retro-Michael addition, potentially leading to premature drug release or off-target reactions. This compound, featuring a tosyl leaving group, reacts with cysteine's thiol group via a nucleophilic substitution reaction to form a highly stable thioether bond. This guide presents a detailed analysis of their respective reaction mechanisms, quantitative comparisons of their performance, and experimental protocols to aid researchers in selecting the optimal reagent for their specific application.

Reaction Mechanisms: A Tale of Two Chemistries

The conjugation of PEG to cysteine residues using either this compound or maleimide-PEG proceeds through distinct chemical pathways.

This compound: Nucleophilic Substitution for a Stable Bond

The reaction between this compound and a cysteine residue is a classic bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine's thiol group, a potent nucleophile, attacks the carbon atom to which the tosylate group is attached. The tosylate, being an excellent leaving group, is displaced, resulting in the formation of a stable thioether bond.

Tos-PEG9_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Tos_PEG This compound TS [Protein-Cys-S---C---OTs]⁻ Tos_PEG->TS Nucleophilic Attack Cysteine Protein-Cys-SH Cysteine->TS Conjugate Protein-Cys-S-PEG9 TS->Conjugate Bond Formation Tosylate Tosylate (leaving group) TS->Tosylate Leaving Group Departure

This compound Cysteine Conjugation Mechanism

Maleimide-PEG: Michael Addition with Inherent Instability

Maleimide-PEG reacts with the thiol group of cysteine via a Michael addition reaction. The nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, leading to the formation of a thiosuccinimide linkage. This reaction is highly efficient and proceeds rapidly at neutral pH.

Maleimide-PEG_Mechanism cluster_reactants Reactants cluster_product Product Mal_PEG Maleimide-PEG Conjugate Protein-Cys-S-Succinimidyl-PEG Mal_PEG->Conjugate Michael Addition Cysteine Protein-Cys-SH Cysteine->Conjugate

Maleimide-PEG Cysteine Conjugation Mechanism

However, the resulting thiosuccinimide linkage is susceptible to two degradation pathways:

  • Retro-Michael Addition: This is the reverse of the conjugation reaction, leading to the dissociation of the PEG-maleimide from the cysteine. This can result in the transfer of the PEG-maleimide to other thiol-containing molecules in the biological environment, such as glutathione or albumin.

  • Hydrolysis: The succinimide ring can undergo hydrolysis to form a more stable, ring-opened structure. While this prevents the retro-Michael reaction, it introduces structural heterogeneity into the final product.

Maleimide_Instability Conjugate Protein-Cys-S-Succinimidyl-PEG Retro_Products Protein-Cys-SH + Maleimide-PEG Conjugate->Retro_Products Retro-Michael Addition Hydrolysis_Product Ring-Opened Adduct Conjugate->Hydrolysis_Product Hydrolysis

Instability of Maleimide-Cysteine Adduct

Performance Comparison: A Data-Driven Analysis

The choice between this compound and maleimide-PEG hinges on a careful consideration of their performance characteristics. The following tables summarize the key differences based on available data.

Table 1: Reaction Conditions and Kinetics

ParameterThis compoundMaleimide-PEG
Reaction Type SN2 Nucleophilic SubstitutionMichael Addition
Optimal pH 8.0 - 9.56.5 - 7.5
Reaction Time Hours to overnightMinutes to a few hours[1]
Stoichiometry Typically requires an excess of the PEG reagentCan be performed with a smaller excess of the PEG reagent[1]
Selectivity Reactive with thiols, amines, and hydroxyls. Selectivity for thiols can be achieved by controlling pH.Highly selective for thiols at pH 6.5-7.5[2]

Table 2: Stability of the Conjugate

ParameterThis compound (Thioether Linkage)Maleimide-PEG (Thiosuccinimide Linkage)
Bond Type ThioetherThiosuccinimide
Stability Highly stable, resistant to hydrolysis and thiol exchangeSusceptible to retro-Michael reaction and hydrolysis
Half-life in Plasma Expected to be very long due to the stability of the thioether bondCan be short, with significant deconjugation observed in hours to days, depending on the specific maleimide derivative and local environment[3][4]
Potential for Off-Target Reactions Low, due to the stability of the final conjugateHigh, due to the potential for thiol exchange with other biomolecules

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible cysteine conjugation.

Protocol 1: Cysteine Conjugation with this compound

Materials:

  • Cysteine-containing protein/peptide

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO) for dissolving this compound

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • This compound Preparation: Immediately before use, dissolve this compound in the anhydrous solvent to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.

Protocol 2: Cysteine Conjugation with Maleimide-PEG

Materials:

  • Cysteine-containing protein/peptide

  • Maleimide-PEG

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine in conjugation buffer

  • Anhydrous solvent (e.g., DMF or DMSO) for dissolving Maleimide-PEG

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is degassed to prevent thiol oxidation. If necessary, reduce disulfide bonds with TCEP and remove the reducing agent.

  • Maleimide-PEG Preparation: Immediately before use, dissolve Maleimide-PEG in the anhydrous solvent to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved Maleimide-PEG to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to quench any unreacted Maleimide-PEG. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Logical Workflow for Reagent Selection

The choice between this compound and Maleimide-PEG should be guided by the specific requirements of the application. The following workflow can aid in this decision-making process.

Reagent_Selection_Workflow start Define Application Requirements stability Is high in vivo stability critical? start->stability kinetics Are rapid reaction kinetics essential? stability->kinetics No tos_peg Consider this compound stability->tos_peg Yes selectivity Is absolute thiol selectivity paramount? kinetics->selectivity No mal_peg Consider Maleimide-PEG kinetics->mal_peg Yes selectivity->tos_peg No selectivity->mal_peg Yes optimize_mal Consider stabilized maleimides or hydrolysis protocols mal_peg->optimize_mal

Decision workflow for reagent selection.

Conclusion: The Right Tool for the Right Job

Both this compound and maleimide-PEG are valuable tools for cysteine conjugation, each with its own set of advantages and disadvantages. Maleimide-PEG offers the benefit of rapid and highly selective conjugation at neutral pH, making it a suitable choice for applications where speed and ease of use are paramount. However, the inherent instability of the thiosuccinimide linkage is a significant drawback, particularly for in vivo applications where long-term stability is required.

This compound, on the other hand, forms a robust and stable thioether bond, addressing the primary limitation of maleimide-based reagents. While the reaction kinetics are slower and require a more alkaline pH, the superior stability of the resulting conjugate makes this compound an excellent choice for the development of long-circulating therapeutics and other applications where linker stability is critical.

Ultimately, the selection between this compound and maleimide-PEG should be a strategic decision based on a thorough evaluation of the specific needs of the project, with a clear understanding of the trade-offs between reaction kinetics, selectivity, and the stability of the final conjugate. As the field of bioconjugation continues to evolve, the availability of a diverse toolkit of reagents will be essential for the development of next-generation protein and peptide therapeutics.

References

Revolutionizing ADCs: The Superiority of Tos-PEG9 Linkers Over Traditional SMCC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to developing safer and more effective cancer therapeutics. A comprehensive analysis of linker properties reveals that Tos-PEG9 linkers offer significant advantages over the conventional Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linkers. These benefits, supported by extensive experimental data, include enhanced hydrophilicity, reduced aggregation, improved pharmacokinetics, and a superior therapeutic index, marking a pivotal advancement for researchers, scientists, and drug development professionals.

The inherent hydrophobicity of the SMCC linker is a well-documented challenge in ADC development, often leading to aggregation, which can compromise efficacy and induce immunogenicity.[1] Furthermore, the hydrophobic nature of many potent cytotoxic payloads exacerbates this issue.[] The introduction of a polyethylene glycol (PEG) spacer, as seen in the this compound linker, effectively addresses this limitation by creating a hydration shell around the ADC, thereby improving its solubility and preventing aggregation.[1][3] This fundamental difference in physicochemical properties underpins the superior performance of PEGylated linkers.

Key Performance Advantages of this compound Linkers

The incorporation of a discrete nine-unit PEG chain in the this compound linker translates to several tangible benefits in the performance of ADCs when compared to their SMCC-linked counterparts.

  • Enhanced Hydrophilicity and Reduced Aggregation: The PEG chain imparts significant hydrophilicity to the ADC, mitigating the aggregation often seen with hydrophobic drug-linker combinations, especially at higher drug-to-antibody ratios (DARs).[4][5] This leads to more stable and homogenous ADC preparations.

  • Improved Pharmacokinetics: PEGylation is a proven strategy to increase the hydrodynamic radius of therapeutic proteins, leading to reduced renal clearance and a longer plasma half-life.[5] This extended circulation time allows for greater accumulation of the ADC in tumor tissues, enhancing its therapeutic potential.[3]

  • Higher Drug-to-Antibody Ratios (DAR): The increased solubility afforded by the PEG linker enables the conjugation of a higher number of drug molecules per antibody without inducing aggregation. This allows for the delivery of a more potent cytotoxic payload to the target cancer cells.[1]

  • Improved Therapeutic Index: By reducing off-target toxicity associated with aggregation and improving tumor delivery, this compound linkers contribute to a wider therapeutic window. Studies have shown that ADCs with hydrophilic linkers exhibit a better safety profile compared to those with hydrophobic linkers.[6]

Comparative Data: this compound vs. SMCC Linkers

The following tables summarize the quantitative advantages of using PEGylated linkers, exemplified by the characteristics of a this compound linker, in comparison to the traditional SMCC linker. While direct head-to-head data for a this compound linker is emerging, the data presented is a composite from studies on various PEG linkers, which consistently demonstrate superiority over SMCC.

Parameter SMCC Linker This compound Linker (and other PEG Linkers) Reference
Hydrophilicity Low (Hydrophobic)High (Hydrophilic)[1][]
Aggregation Propensity High, especially with high DARsLow, even with high DARs[4][5]
Achievable DAR Typically 2-4Can achieve higher DARs (>4)[1]
Plasma Half-life ShorterLonger[3][5]
Therapeutic Index NarrowerWider[6]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

In Vitro Study SMCC-linked ADC PEG-linked ADC Reference
Cytotoxicity (IC50) PotentPotent (may be slightly reduced in some cases due to altered cell permeability)[3]
Stability in Plasma StableHighly Stable[7]

Table 2: In Vitro Performance Comparison

In Vivo Study SMCC-linked ADC PEG-linked ADC Reference
Tumor Growth Inhibition EffectiveMore Effective (due to better tumor accumulation)[3]
Off-target Toxicity Higher potential for toxicityReduced off-target toxicity[3][6]

Table 3: In Vivo Efficacy and Safety Comparison

Experimental Protocols

Detailed methodologies for the synthesis and characterization of ADCs are crucial for reproducible research. Below are representative protocols for constructing ADCs using both SMCC and a tosylated PEG linker.

Protocol 1: ADC Synthesis using SMCC Linker (Lysine Conjugation)

This two-step protocol involves the initial activation of the antibody with the SMCC linker, followed by conjugation to a thiol-containing drug.[4]

Materials:

  • Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC linker dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Thiol-containing cytotoxic drug

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody-Linker Activation: React the mAb with a molar excess of SMCC in reaction buffer for 1-2 hours at room temperature.

  • Removal of Excess Linker: Purify the SMCC-activated antibody using a desalting column to remove unreacted linker.

  • Drug Conjugation: Immediately react the purified SMCC-activated antibody with a molar excess of the thiol-containing drug for 1-4 hours at room temperature.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

  • Purification: Purify the final ADC using SEC to remove unconjugated drug, antibody, and other impurities.

  • Characterization: Characterize the ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

Protocol 2: ADC Synthesis using this compound Linker (Lysine Conjugation via NHS Ester)

This protocol outlines the synthesis of an ADC using a this compound linker that has been functionalized with an N-hydroxysuccinimide (NHS) ester for reaction with lysine residues on the antibody.

Materials:

  • Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • This compound-NHS ester linker-payload conjugate dissolved in DMSO

  • Quenching buffer (e.g., Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Linker-Payload Synthesis: The this compound linker is first reacted with the cytotoxic payload. The tosyl group is a good leaving group for nucleophilic substitution with a functional group on the payload. The other end of the PEG chain is then functionalized with an NHS ester.

  • Antibody-Linker Conjugation: React the mAb with a molar excess of the this compound-NHS ester linker-payload conjugate in reaction buffer for 1-2 hours at room temperature.

  • Quenching: Add a quenching buffer to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification: Purify the final ADC using SEC to remove unconjugated linker-payload, antibody, and other impurities.

  • Characterization: Characterize the ADC for DAR, aggregation, and purity using HIC, SEC, and Mass Spectrometry.

Visualizing the Advantage: Workflows and Mechanisms

To further elucidate the differences between these two linker technologies, the following diagrams, generated using Graphviz, illustrate the respective experimental workflows and the fundamental structural differences that lead to the observed advantages.

SMCC_Workflow mAb Monoclonal Antibody Activated_mAb SMCC-Activated Antibody mAb->Activated_mAb + SMCC SMCC SMCC Linker Purification1 Purification (Desalting) Activated_mAb->Purification1 Drug Thiol-containing Drug ADC SMCC-ADC Purification2 Purification (SEC) ADC->Purification2 Purification1->ADC + Drug

SMCC-based ADC Synthesis Workflow

TosPEG9_Workflow mAb Monoclonal Antibody ADC This compound-ADC mAb->ADC + this compound-Drug TosPEG9_Drug This compound-Drug Conjugate (NHS-activated) Purification Purification (SEC) ADC->Purification

This compound-based ADC Synthesis Workflow

The streamlined, one-step conjugation process for a pre-formed linker-payload conjugate, as depicted for the this compound linker, can offer advantages in terms of process simplicity and control over the final product.

Linker_Comparison cluster_SMCC SMCC Linker cluster_TosPEG9 This compound Linker Antibody1 Antibody SMCC_Linker SMCC (Hydrophobic) Antibody1->SMCC_Linker Drug1 Drug SMCC_Linker->Drug1 Antibody2 Antibody TosPEG9_Linker This compound (Hydrophilic) Antibody2->TosPEG9_Linker Drug2 Drug TosPEG9_Linker->Drug2

Structural Comparison of Linkers

This diagram highlights the key structural difference: the incorporation of a hydrophilic PEG spacer in the this compound linker, which is absent in the hydrophobic SMCC linker. This fundamental distinction is the primary driver of the superior biophysical properties of ADCs constructed with this compound.

References

Analyzing the Purity of Tos-PEG9 Reactions with HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reaction products is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for monitoring the purity of reactions involving Tos-PEG9, a common polyethylene glycol (PEG) linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. We present detailed experimental protocols, comparative data, and an overview of alternative analytical methods.

In a typical application, the tosyl group of this compound serves as a good leaving group for nucleophilic substitution by an amine, forming a stable amine linkage. Monitoring the progress of this reaction and quantifying the purity of the final PEGylated product is crucial for reproducible downstream applications.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of PEG and PEGylated molecules.[][2] It separates compounds based on their hydrophobicity. In the context of a this compound reaction with an amine, RP-HPLC can effectively separate the starting materials (this compound and the amine), the desired product (amine-PEG-conjugate), and potential impurities.

Key Advantages of HPLC:
  • High Sensitivity: HPLC can detect low concentrations of reactants, products, and impurities.[]

  • High Selectivity: It can separate molecules with minor differences in their chemical structure and polarity.[]

  • Quantitative Accuracy: HPLC provides accurate quantification of the different components in a reaction mixture, allowing for the determination of product purity and reaction yield.[]

  • Reproducibility: When optimized, HPLC methods offer high reproducibility, ensuring consistent results.[]

Detection Methods for PEG Compounds:

Since PEG itself lacks a strong UV chromophore, the choice of detector is a critical consideration.

  • UV-Vis Detector: The tosyl group in this compound contains a chromophore, allowing for detection by UV-Vis spectroscopy.[3] This is useful for monitoring the consumption of the starting material. If the amine reactant or the final product has a chromophore, this detector can also be used to monitor their appearance.

  • Charged Aerosol Detector (CAD): CAD is a universal detector that responds to all non-volatile analytes, making it ideal for quantifying PEG compounds that lack a chromophore.[4] It provides a more uniform response for different PEGylated species compared to UV detection.

  • Refractive Index (RI) Detector: RI detectors are also universal but are generally less sensitive than CAD and can be sensitive to changes in mobile phase composition, making them less suitable for gradient elution methods.[]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides detailed information about the molecular weight of the eluting compounds, confirming the identity of the product and impurities.[5]

Experimental Protocol: RP-HPLC Analysis of a this compound Reaction

This section details a typical experimental protocol for monitoring the reaction of this compound with an amine.

Reaction Scheme:

Reaction_Scheme Tos_PEG9 This compound-OH Product R-NH-PEG9-OH Tos_PEG9->Product + R-NH2 Amine R-NH2 Tosyl_acid p-Toluenesulfonic acid

Caption: General reaction of this compound with a primary amine.

HPLC System and Column:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis and/or CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating PEG compounds.[3]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution: A linear gradient is typically used to ensure the elution of compounds with a wide range of polarities.

Time (min)% Mobile Phase B
020
2080
2580
2620
3020
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detector Wavelength (UV): 220 nm and 254 nm

Sample Preparation:

  • At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 990 µL of 50:50 water/acetonitrile). This dilution will depend on the initial concentration of the reactants.

  • Filter the diluted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Data Presentation and Interpretation

The progress of the reaction can be monitored by observing the decrease in the peak area of the this compound starting material and the increase in the peak area of the desired amine-PEG product. The purity of the final product can be calculated from the peak area percentages in the chromatogram at the end of the reaction.

Table 1: Representative HPLC Data for a this compound Reaction

CompoundRetention Time (min)Peak Area (%) - t=0hPeak Area (%) - t=24h
Amine Reactant5.245.05.0
This compound 15.8 55.0 2.5
Amine-PEG9 Product 12.3 0.0 91.5
Impurity (e.g., PEG9-diol)10.10.01.0

Note: Retention times are hypothetical and will vary depending on the specific amine reactant and exact HPLC conditions.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start Reaction (this compound + Amine) sampling Take Aliquot at Time 't' start->sampling quench Quench Reaction (Dilute in Solvent) sampling->quench filter Filter Sample (0.22 µm) quench->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection (UV/CAD) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity & Yield integrate->calculate

Caption: Workflow for monitoring a this compound reaction by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific analytical challenges.

Table 2: Comparison of Analytical Methods for this compound Reaction Analysis

MethodPrincipleAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicity.High resolution, quantitative, well-established.May require derivatization for compounds without chromophores if only a UV detector is available.
LC-MS HPLC coupled with mass spectrometry.Provides molecular weight information, confirming product identity and identifying unknown impurities.[5]Higher instrument cost and complexity.
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information.Provides unambiguous structure elucidation of products and impurities.Lower sensitivity than HPLC, not ideal for quantifying minor impurities.
Thin Layer Chromatography (TLC) Separation on a solid phase with a mobile phase.Fast, simple, and inexpensive for qualitative reaction monitoring.[3]Not quantitative, lower resolution than HPLC.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Useful for analyzing high molecular weight PEGylated products and detecting aggregation.[6]Not suitable for separating molecules with similar sizes but different functionalities.

Logical Relationship of Analytical Choices

Analytical_Choices cluster_primary Primary Analysis cluster_confirmatory Confirmatory Analysis start Need to Analyze This compound Reaction hplc RP-HPLC (Quantitative Purity) start->hplc tlc TLC (Qualitative Monitoring) start->tlc lcms LC-MS (Identity Confirmation) hplc->lcms nmr NMR (Structure Elucidation) hplc->nmr

Caption: Decision tree for selecting an analytical method.

References

Navigating the In Vivo Maze: A Comparative Guide to the Stability of Tos-PEG9 Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its success. Premature payload release can lead to off-target toxicity, while insufficient cleavage at the tumor site can render the therapeutic inert. This guide provides a comprehensive comparison of the in vivo stability of various ADC linkers, with a special focus on assessing the potential of Tos-PEG9 as a linker component.

The journey of an ADC from administration to tumor cell internalization is fraught with challenges that test the integrity of its linker. The ideal linker must remain stable in the systemic circulation to minimize premature drug release and then efficiently liberate its cytotoxic payload within the target cell.[1][2] This delicate balance is governed by the linker's chemical composition.

The ADC Linker Landscape: A Tale of Two Chemistries

ADC linkers are broadly categorized into two families: cleavable and non-cleavable.[1]

  • Cleavable Linkers: These are designed to be selectively cleaved by specific triggers prevalent in the tumor microenvironment or within the cancer cell. Common cleavage mechanisms include enzymatic degradation (e.g., by cathepsins), pH sensitivity (exploiting the acidic environment of endosomes and lysosomes), and response to reducing agents like glutathione.[1]

  • Non-cleavable Linkers: Relying on the complete lysosomal degradation of the antibody to release the payload, these linkers, such as those forming a thioether bond, generally exhibit higher stability in circulation.[1][3]

The choice of linker profoundly impacts the ADC's therapeutic index. While cleavable linkers can offer more efficient payload release, they also carry a higher risk of premature cleavage.[4] Non-cleavable linkers provide greater stability but may result in the retention of charged amino acid residues on the payload, potentially affecting its cell permeability and efficacy.[3]

Assessing In Vivo Stability: Key Methodologies

Several analytical techniques are employed to meticulously track the fate of an ADC in vivo, providing crucial data on linker stability.[2][5] The primary methods involve quantifying the intact ADC, the total antibody, and the free payload in circulation over time.[2]

dot

Caption: Workflow for assessing in vivo ADC stability.

Experimental Protocols

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Intact ADC and Total Antibody [1][2]

  • Objective: To quantify the concentration of total antibody and intact, payload-carrying antibody in plasma samples.

  • Protocol Outline:

    • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).

    • Sample Collection: Collect blood samples at various time points post-injection and process to obtain plasma.

    • Plate Coating: Coat separate 96-well plates with an antigen specific to the ADC's monoclonal antibody (for total antibody) or an anti-payload antibody (for intact ADC).

    • Blocking: Add a blocking buffer to prevent non-specific binding.

    • Sample Incubation: Add diluted plasma samples to the wells.

    • Detection:

      • For total antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

      • For intact ADC: Add an enzyme-conjugated secondary antibody that binds to the ADC's antibody portion.

    • Substrate Addition: Add a chromogenic or fluorogenic substrate and measure the signal, which is proportional to the concentration of the target molecule.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload Quantification [1][6]

  • Objective: To measure the amount of cytotoxic drug that has been prematurely released into circulation.

  • Protocol Outline:

    • Animal Dosing and Sample Collection: As described in the ELISA protocol.

    • Sample Preparation:

      • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.

      • Centrifugation: Pellet the precipitated proteins.

      • Supernatant Collection: The supernatant, containing the small molecule free payload, is collected for analysis.

    • LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system to separate and quantify the free payload with high sensitivity and specificity.

Comparative In Vivo Stability of ADC Linkers

The following table summarizes findings from various studies, offering a comparative look at the in vivo stability of different linker technologies.

Linker TypeCleavage MechanismIn Vivo Stability ProfileKey Findings
Valine-Citrulline (VC) Cathepsin B cleavageModerately stable; susceptible to premature cleavage by certain proteases (e.g., Ces1c in mice).[7]Tandem-cleavage linkers incorporating a glucuronide moiety have shown improved in vivo stability compared to standard VC linkers.[8]
Disulfide Reduction by glutathioneVariable stability; can be tuned by modulating steric hindrance around the disulfide bond.[9]Prone to premature cleavage in the bloodstream, but newer designs have improved stability.[9]
Thioether (Non-cleavable) Proteolytic degradation of the antibodyGenerally high stability in circulation.[1][3]Offers a wider therapeutic window in some studies due to increased plasma stability.[3]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Arylsulfatase cleavageHigh stability in both mouse and human plasma in vitro and in vivo in mice.[7]Demonstrated superior stability compared to a VC-PABC linker in a head-to-head mouse study.[7]
This compound (Inferred) Nucleophilic substitutionLikely low in vivo stability.The tosyl group is an excellent leaving group, making it susceptible to nucleophilic attack by various biological molecules, which could lead to rapid, non-specific payload release.

The Case of the this compound Linker: A Theoretical Assessment

This inherent reactivity would likely lead to rapid and non-specific cleavage of the linker and premature release of the cytotoxic payload, resulting in significant off-target toxicity and a narrow therapeutic window. While the PEG9 component would enhance hydrophilicity, it is unlikely to sufficiently shield the tosyl group from nucleophilic attack in the complex in vivo environment.[12][13]

dot

Caption: Classification of ADC linkers based on stability.

Conclusion

The in vivo stability of an ADC is a complex but critical parameter that must be carefully optimized. While established cleavable and non-cleavable linkers each present a unique set of advantages and disadvantages, the selection must be tailored to the specific antibody, payload, and target indication.

Based on fundamental chemical principles, a this compound linker is predicted to have poor in vivo stability, making it an unlikely candidate for the development of safe and effective ADCs. The propensity of the tosyl group to be displaced by biological nucleophiles would likely lead to unacceptable levels of off-target toxicity. Researchers should prioritize linker technologies that have demonstrated a balance of circulatory stability and efficient, tumor-specific payload release, such as next-generation cleavable linkers or robust non-cleavable options. Continuous innovation in linker chemistry remains a cornerstone of advancing the therapeutic potential of antibody-drug conjugates.

References

Click Chemistry Linkers: A Superior Alternative to Tos-PEG9 for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. While traditional linkers like Tos-PEG9 have served the scientific community, modern click chemistry linkers offer significant advantages in terms of reaction speed, efficiency, and biocompatibility. This guide provides an objective comparison of this compound and click chemistry linkers, supported by experimental data, to inform the selection of the optimal tool for your bioconjugation needs.

Introduction to Linker Chemistry in Bioconjugation

Linkers are critical components in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and labeled proteins. They bridge two or more molecules and their chemical properties significantly influence the stability, solubility, and biological activity of the final conjugate.

This compound: The Traditional Approach

This compound is a polyethylene glycol (PEG) linker functionalized with one or two tosyl (tosylate) groups. The tosyl group is an excellent leaving group, making the linker susceptible to nucleophilic attack by functional groups on biomolecules, such as amines (e.g., lysine residues) and thiols (e.g., cysteine residues). This nucleophilic substitution reaction forms a stable covalent bond, tethering the PEG linker and any attached cargo to the target molecule. The PEG component of the linker enhances the solubility and in vivo stability of the resulting conjugate.[1][2]

Click Chemistry Linkers: A Modern Paradigm

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[3] The most prominent examples used in bioconjugation are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

  • SPAAC linkers , such as those containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), react spontaneously with azide-functionalized molecules to form a stable triazole linkage.[4]

  • IEDDA linkers , which typically involve the reaction of a tetrazine with a strained alkene like trans-cyclooctene (TCO), are known for their exceptionally fast reaction kinetics.[5]

Performance Comparison: this compound vs. Click Chemistry Linkers

While direct head-to-head studies comparing this compound with click chemistry linkers in the same application are not abundant in publicly available literature, a comparison of their underlying chemistries and data from related studies highlight the significant advantages of the click chemistry approach.

Reaction Efficiency and Yield

Classical conjugation methods, such as those involving tosyl-activated linkers, often suffer from lower yields compared to click chemistry. A study comparing a classical displacement reaction with a copper(I)-catalyzed click chemistry approach for the synthesis of biotinylated probes found that the click chemistry process delivered significantly higher yields.[6] This suggests that the efficiency of forming the desired conjugate is substantially improved with click chemistry.

Another study investigating the synthesis of site-selective glycoconjugate vaccines found that click chemistry allowed for the generation of conjugates even with a single activated site on the protein, a feat not achievable with traditional thiol chemistry under the same conditions. This highlights the superior efficiency and precision of click chemistry in creating well-defined bioconjugates.[7][8]

Reaction Kinetics

Click chemistry reactions, particularly IEDDA, are renowned for their rapid kinetics. The reaction between a tetrazine and a trans-cyclooctene can be orders of magnitude faster than the reaction of a tosyl group with a nucleophile. This is a critical advantage in situations where rapid conjugation is required, such as in live-cell imaging or when dealing with unstable biomolecules. While the kinetics of the TCO-tetrazine ligation are exceptionally fast, even SPAAC reactions with DBCO are generally faster and more efficient than traditional methods.[4]

Specificity and Bioorthogonality

A key advantage of click chemistry is its bioorthogonality. The functional groups involved in click reactions (e.g., azides, alkynes, tetrazines) are abiotic and do not typically participate in biological reactions. This ensures that the conjugation reaction is highly specific to the intended targets, minimizing off-target modifications and preserving the biological activity of the molecules involved.

In contrast, the nucleophilic substitution reaction of this compound with amines or thiols can be less specific. Proteins, for instance, often have multiple lysine residues, leading to a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions. This lack of precise control can impact the reproducibility and therapeutic efficacy of the final product.

Stability

Both tosyl-based linkages and the triazole or dihydropyrazine linkages formed through click chemistry are generally stable under physiological conditions. However, the stability of the linker itself prior to conjugation can be a factor. Some click chemistry reagents, like DBCO, have shown some instability in the presence of strong reducing agents, which may be a consideration in specific experimental setups.[9]

Quantitative Data Summary

The following table summarizes the key performance differences based on the principles of the reaction chemistries and findings from related comparative studies.

FeatureThis compound LinkersClick Chemistry Linkers (SPAAC/IEDDA)Supporting Evidence
Reaction Mechanism Nucleophilic SubstitutionCycloaddition (SPAAC or IEDDA)[1][4]
Reaction Efficiency Moderate to GoodHigh to ExcellentClick chemistry provides higher yields in biotinylation compared to classical methods.[6]
Reaction Kinetics SlowerFast to Exceptionally FastIEDDA reactions are among the fastest bioorthogonal reactions known.[4]
Specificity Lower (can react with multiple nucleophiles)High (bioorthogonal functional groups)Click chemistry allows for precise, site-specific conjugation.[7][8]
Biocompatibility GoodExcellent (no catalyst required for SPAAC/IEDDA)Avoids potentially toxic metal catalysts used in other "click" reactions.[3]
Product Homogeneity Often results in heterogeneous mixturesCan produce highly homogeneous conjugatesThe defined reaction sites in click chemistry lead to uniform products.[7][8]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein (via Amine)
  • Protein Preparation: Prepare the protein solution in a suitable buffer with a pH of 8.0-9.5, such as sodium bicarbonate or borate buffer. The amine groups on lysine residues need to be deprotonated to be nucleophilic.

  • Linker Preparation: Dissolve the this compound linker in a compatible organic solvent like DMSO to create a stock solution.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound linker stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.

  • Purification: Remove the excess linker and quenching agent by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and use techniques like mass spectrometry to determine the average number of linkers per protein.

General Protocol for Click Chemistry (SPAAC) Conjugation of a DBCO-Linker to an Azide-Modified Antibody
  • Antibody and Linker Preparation: Prepare the azide-modified antibody in a physiological buffer such as phosphate-buffered saline (PBS) at pH 7.4. Dissolve the DBCO-functionalized linker in an organic solvent like DMSO to create a stock solution.

  • Conjugation Reaction: Add a 3-10 fold molar excess of the DBCO-linker stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the antibody-drug conjugate using SEC or affinity chromatography to remove the excess linker.

  • Characterization: Characterize the final conjugate by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by SEC to assess for aggregation.

Visualizing the Chemistry

This compound Reaction Pathway

Tos_PEG_Reaction Tos_PEG This compound-X Conjugate Protein-NH-PEG9-X Tos_PEG->Conjugate Nucleophilic Attack Protein Protein-NH2 Protein->Conjugate Tos_Leaving_Group Tos-OH Conjugate->Tos_Leaving_Group

Caption: Nucleophilic substitution reaction of a this compound linker with a primary amine on a protein.

Click Chemistry (SPAAC) Workflow

SPAAC_Workflow cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_product Product Azide_Molecule Azide-Modified Molecule A Reaction_Vessel Mix in Physiological Buffer Azide_Molecule->Reaction_Vessel DBCO_Linker DBCO-Linker-Molecule B DBCO_Linker->Reaction_Vessel Conjugate Molecule A-Triazole-Linker-Molecule B Reaction_Vessel->Conjugate Spontaneous Cycloaddition

Caption: Experimental workflow for a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Conclusion

The landscape of bioconjugation is continuously evolving, with a clear trend towards chemistries that offer greater precision, efficiency, and biocompatibility. While this compound linkers are still utilized, the evidence strongly suggests that click chemistry linkers, particularly those for SPAAC and IEDDA reactions, represent a superior alternative for the development of advanced bioconjugates. The faster reaction kinetics, higher yields, and exceptional specificity of click chemistry enable the creation of well-defined, homogeneous products that are essential for reproducible research and the development of next-generation therapeutics. For researchers aiming to push the boundaries of drug development and molecular biology, embracing click chemistry linkers is not just an alternative, but a strategic imperative.

References

Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a groundbreaking strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. A critical, yet often empirically determined, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker's chemical nature, particularly its flexibility or rigidity, profoundly influences a PROTAC's efficacy and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation protein degraders.

The Decisive Role of the Linker in PROTAC Efficacy

The linker is not a mere spacer; it is a crucial determinant of the PROTAC's overall performance.[1][2] Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[2] This ternary complex is the cornerstone of PROTAC activity, as it precedes the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker facilitates this complex formation while also bestowing favorable physicochemical properties like solubility and cell permeability upon the PROTAC molecule.[2]

Comparative Analysis of Linker Types

The choice between a flexible and a rigid linker can dramatically impact the performance of a PROTAC. Below is a summary of their general characteristics.

Linker TypeDescriptionAdvantagesDisadvantages
Flexible Linkers Typically composed of alkyl chains (e.g., polyethylene glycol - PEG) that allow for a high degree of conformational freedom.[3][4]- Synthetically accessible and easy to modify.[2] - Conformational flexibility can accommodate various protein topologies, increasing the likelihood of forming a productive ternary complex.[5] - PEG chains can enhance solubility and cell permeability in some cases.[2][4]- High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[5] - Can be more susceptible to metabolism, leading to poor pharmacokinetic profiles.[2] - May contribute to poor physicochemical properties, such as high lipophilicity for alkyl chains, which can negatively impact cell permeability and oral bioavailability.[5]
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, piperidine), aromatic systems, or alkynes to constrain the linker's conformation.[2][6]- Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and enhancing ternary complex stability.[2] - May improve selectivity by disfavoring off-target ternary complex formation.[5] - Can lead to improved metabolic stability and pharmacokinetic properties.[2][7]- Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.[2] - Often more synthetically challenging to prepare.[2]

Quantitative Performance Comparison

The following tables present representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Impact of Linker Type on Degradation Efficiency (DC₅₀ and Dₘₐₓ)

PROTAC System (Target-E3 Ligase)Linker TypeDC₅₀ (nM)Dₘₐₓ (%)Reference
BET-VHL Flexible (Alkyl Chain)~pM range>90[6]
BET-CRBN Rigid (Ethynyl)<1>90[6]
AR-VHL Rigid (Piperidine/Piperazine)<1>90[3]
PI3K/mTOR-CRBN Flexible (PEG)42.23 - 227.471.3 - 88.6[8]
ERα-VHL Flexible (PEG, 16 atoms)OptimalHigh[4]

Table 2: Influence of Linker Type on Ternary Complex Formation and Permeability

PROTAC SystemLinker TypeTernary Complex Stability (Kᴅ, nM)Permeability (Papp, 10⁻⁶ cm/s)Reference
BRD4-VHL (MZ1) Flexible (PEG)~70 (binary)Varies with conformation[9]
SMARCA2-CRBN Rigid (Heterocycle)Improved PotencyImproved[7]
ERK5-VHL Series with varying rigidityN/AHigh permeability correlated with folded, low polarity conformations[10]

Key Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Ternary Complex Formation Assays (SPR & ITC)

Surface Plasmon Resonance (SPR)

  • Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kᴅ) for both binary and ternary complex formation, and to calculate the cooperativity factor (α).[9][11]

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.

  • General Protocol:

    • Immobilization: Immobilize the E3 ligase (e.g., His-tagged VHL) onto the sensor chip surface.[11]

    • Binary Binding Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary Kᴅ.

      • Inject a series of concentrations of the target protein over a separate flow cell to determine its interaction with the chip surface (negative control).

    • Ternary Complex Analysis:

      • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

      • Inject these solutions over the immobilized E3 ligase. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[12]

    • Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants. Calculate the cooperativity factor (α) using the formula: α = Kᴅ (binary) / Kᴅ (ternary).[11]

Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[11]

  • Principle: ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[2]

  • General Protocol:

    • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

    • Binary Titrations:

      • To determine the PROTAC-E3 ligase Kᴅ, titrate the PROTAC solution into the E3 ligase solution in the ITC cell.

      • To determine the PROTAC-target protein Kᴅ, titrate the PROTAC solution into the target protein solution.

    • Ternary Titration:

      • To measure ternary complex formation, pre-saturate the E3 ligase in the ITC cell with the target protein.

      • Titrate the PROTAC solution into the pre-formed binary complex of E3 ligase and target protein.[11]

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a binding model to determine the thermodynamic parameters. Calculate the cooperativity factor (α).[11]

Cellular Protein Degradation Assay (Western Blot)
  • Objective: To quantify the degradation of a target protein in cultured cells upon treatment with a PROTAC and determine the DC₅₀ and Dₘₐₓ values.[13]

  • Principle: Western blotting uses antibodies to detect the level of a specific protein in a complex mixture, such as a cell lysate.

  • General Protocol:

    • Cell Culture and Treatment:

      • Seed cells in multi-well plates and allow them to adhere overnight.

      • Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[1]

    • Cell Lysis and Protein Quantification:

      • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[13]

      • Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

    • SDS-PAGE and Protein Transfer:

      • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

      • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the target protein, as well as a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]

    • Detection and Analysis:

      • Detect the chemiluminescent signal using an imaging system.

      • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.[13]

Cell Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a PROTAC across an artificial membrane, providing an early indication of its potential for cell penetration and oral absorption.[14]

  • Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[14][15]

  • General Protocol:

    • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[16]

    • Assay Setup:

      • Fill the wells of an acceptor plate with buffer.

      • Add the PROTAC solution to the donor plate wells.

      • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[5][16]

    • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells, typically by LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vᴅ * Vₐ / ((Vᴅ + Vₐ) * A * t)) * ln(1 - ([drug]ₐ / [drug]equilibrium)) where Vᴅ and Vₐ are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.[16]

Mandatory Visualizations

PROTAC_Mechanism

Linker_Comparison cluster_flexible Flexible Linker cluster_rigid Rigid Linker POI_flex POI Linker_flex High Conformational Freedom POI_flex->Linker_flex E3_flex E3 Ligase Linker_flex->E3_flex Ternary_Complex_flex Productive Ternary Complex (Potentially) Linker_flex->Ternary_Complex_flex Adaptable Binding POI_rigid POI Linker_rigid Constrained Conformation POI_rigid->Linker_rigid E3_rigid E3 Ligase Linker_rigid->E3_rigid Ternary_Complex_rigid Pre-organized for Productive Ternary Complex Linker_rigid->Ternary_Complex_rigid Optimized Binding

Experimental_Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (SPR, ITC) start->biophysical Ternary Complex Formation cellular_degradation Cellular Degradation Assays (Western Blot) biophysical->cellular_degradation Cellular Efficacy permeability Permeability Assays (PAMPA) cellular_degradation->permeability Drug-like Properties pharmacokinetics In Vivo Pharmacokinetics permeability->pharmacokinetics In Vivo Behavior optimization Lead Optimization pharmacokinetics->optimization Refinement

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[2] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This guide provides a framework for the objective comparison of flexible and rigid linkers, empowering researchers to make more informed decisions in the design and optimization of novel PROTAC therapeutics.

References

Navigating the Ternary Complex: A Comparative Guide to PROTAC Linker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex—comprising the target Protein of Interest (POI), the PROTAC®, and an E3 ligase—is the cornerstone of successful protein degradation. The chemical linker connecting the POI-binding and E3-binding moieties of the PROTAC® is a critical determinant of the geometry and stability of this complex. This guide provides a comparative analysis of the validation of ternary complex formation, contrasting a PROTAC with a long, flexible polyethylene glycol (PEG) linker, exemplified by MZ1, against one with a more rigid linker, exemplified by ARV-771. Both are well-characterized degraders of the Bromodomain and Extra-Terminal (BET) family of proteins.

The Influence of the Linker on Ternary Complex Formation

The linker is not a passive spacer; its length, flexibility, and chemical composition profoundly impact the formation and stability of the ternary complex.[1] Long, flexible linkers like the PEG chain in MZ1 can allow for more conformational sampling, potentially accommodating a wider range of protein-protein interactions between the POI and the E3 ligase.[2] This can lead to highly cooperative and stable ternary complexes.[3] In contrast, more rigid linkers, such as those containing piperazine or other cyclic structures found in PROTACs like ARV-771, can pre-organize the molecule into a specific conformation, which may be more or less favorable for ternary complex formation depending on the specific POI-E3 ligase pair.

Comparative Analysis of Ternary Complex Validation

To illustrate the experimental validation of ternary complex formation, we will compare the well-studied BET degrader MZ1, which utilizes a PEG-based linker, with ARV-771, another BET degrader with a different linker composition.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from biophysical assays used to characterize the binary and ternary complexes formed by these two PROTACs.

ParameterMZ1 (Long, Flexible PEG Linker)ARV-771 (Rigid Linker)Assay
Binary Binding (PROTAC® to BRD4)
KD (nM)~18~2.5Isothermal Titration Calorimetry (ITC)
Binary Binding (PROTAC® to VHL)
KD (nM)~66~189Isothermal Titration Calorimetry (ITC)
Ternary Complex Formation
Ternary KD (nM)~4~2.5Isothermal Titration Calorimetry (ITC)
Cooperativity (α)>1 (Positive)~1 (Non-cooperative)Isothermal Titration Calorimetry (ITC)
Ternary Complex Off-rate (s-1)SlowFaster than MZ1Surface Plasmon Resonance (SPR)
In-cell Ternary Complex EC50 (nM)PotentPotentNanoBRET™

Note: The exact values can vary between studies and experimental conditions. The data presented here is a representative compilation from multiple sources to illustrate the comparative performance.

Key Experimental Methodologies

The validation of ternary complex formation relies on a suite of biophysical and in-cell assays.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for measuring the thermodynamics of binding interactions in solution, providing direct measurement of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of an interaction.[4] It is particularly valuable for determining the cooperativity of ternary complex formation.

Protocol for Determining Ternary Complex Cooperativity by ITC:

  • Protein and Compound Preparation: Purified target protein (e.g., BRD4) and E3 ligase complex (e.g., VCB complex for VHL) are dialyzed into the same buffer to minimize heats of dilution. The PROTAC® is dissolved in the same buffer.

  • Binary Titrations:

    • To determine the binding affinity of the PROTAC® to the E3 ligase, the E3 ligase is placed in the ITC cell, and the PROTAC® is in the syringe.

    • To determine the binding affinity of the PROTAC® to the target protein, the target protein is placed in the ITC cell, and the PROTAC® is in the syringe.

  • Ternary Titration:

    • To measure the affinity of the PROTAC® for the E3 ligase in the presence of the target protein, the ITC cell is filled with the E3 ligase pre-saturated with the target protein. The PROTAC® is then titrated from the syringe.

  • Data Analysis: The heat changes upon each injection are measured and fit to a suitable binding model to determine the KD for each interaction. The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[6] It is highly sensitive and provides kinetic information (association and dissociation rates) in addition to affinity data.[7]

Protocol for Ternary Complex Kinetics by SPR:

  • Chip Preparation: The E3 ligase (e.g., biotinylated VCB complex) is immobilized on a streptavidin-coated sensor chip.

  • Binary Interaction Analysis: A solution of the PROTAC® is flowed over the chip surface to measure its binding to and dissociation from the immobilized E3 ligase.

  • Ternary Complex Analysis: A solution containing a fixed, saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC® is flowed over the chip. This allows for the measurement of the formation and dissociation of the ternary complex.[8]

  • Data Analysis: The sensorgrams are fit to kinetic models to determine the on-rate (kon), off-rate (koff), and dissociation constant (KD) for both binary and ternary interactions. The stability of the ternary complex can be inferred from its off-rate.[7]

NanoBRET™ Ternary Complex Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell proximity-based assay that allows for the quantitative measurement of protein-protein interactions in real-time.[9]

Protocol for In-Cell Ternary Complex Formation by NanoBRET™:

  • Cell Line Preparation: A suitable human cell line (e.g., HEK293) is co-transfected with two plasmids: one encoding the target protein fused to a NanoLuc® luciferase (the BRET donor) and the other encoding the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (the BRET acceptor).[10]

  • Cell Plating and Labeling: The transfected cells are plated in a multi-well plate. Prior to the assay, the HaloTag® ligand, which is fluorescent, is added to the cells.

  • PROTAC® Treatment: The cells are treated with a serial dilution of the PROTAC® of interest.

  • Signal Detection: The NanoLuc® substrate is added to the cells, and the luminescence signal from the donor (NanoLuc®) and the acceptor (HaloTag® ligand) are measured.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET ratio upon PROTAC® treatment indicates the formation of the ternary complex. The data is plotted as a dose-response curve to determine the EC50 for ternary complex formation.[11]

Visualizing the Process

To better understand the concepts and workflows described, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC®-mediated protein degradation pathway.

cluster_1 Ternary Complex Validation Workflow start Design and Synthesize PROTAC biophysical Biophysical Assays (ITC, SPR) start->biophysical incell In-Cell Assays (NanoBRET) start->incell data_analysis Data Analysis (KD, α, EC50) biophysical->data_analysis incell->data_analysis conclusion Validate Ternary Complex Formation data_analysis->conclusion

Caption: General workflow for ternary complex validation.

cluster_2 Linker Type and Ternary Complex Stability Long_Flexible Long, Flexible Linker (e.g., Tos-PEG9) High_Cooperativity Potentially High Cooperativity Long_Flexible->High_Cooperativity Rigid Rigid Linker Conformationally_Restricted Conformationally Restricted Rigid->Conformationally_Restricted Stable_Complex Stable Ternary Complex High_Cooperativity->Stable_Complex Conformationally_Restricted->Stable_Complex May or may not be favorable

Caption: Conceptual relationship between linker type and ternary complex stability.

Conclusion

The validation of ternary complex formation is a critical step in the development of effective PROTAC® degraders. The choice of linker, such as a long, flexible this compound type or a more rigid alternative, significantly influences the biophysical properties of the ternary complex. A multi-faceted approach utilizing techniques like ITC, SPR, and in-cell assays such as NanoBRET™ is essential to fully characterize the affinity, kinetics, and cooperativity of ternary complex formation. This comprehensive understanding enables the rational design of PROTACs with optimized degradation efficiency.

References

A Comparative Analysis of Cleavable Linkers for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals on the performance and characteristics of common cleavable linkers, with a special focus on Valine-Citrulline, hydrazone, and disulfide linkers. This guide also clarifies the role of Tos-PEG9 as a non-cleavable bioconjugation linker.

The efficacy and safety of targeted drug conjugates, such as Antibody-Drug Conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the potent payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent in the target tissue, such as the tumor microenvironment. This guide provides a comparative analysis of the most common classes of cleavable linkers, supported by quantitative data and detailed experimental protocols.

Understanding the Landscape of Cleavable Linkers

Cleavable linkers are a cornerstone of modern drug conjugate design, offering controlled release of therapeutic payloads.[] The choice of linker is a pivotal decision in the development of a successful ADC, directly influencing its therapeutic index.[2] The primary strategies for cleavable linker technology revolve around exploiting the unique physiological conditions of the target environment, such as enzymatic activity, acidic pH, and a reducing environment.

The main classes of cleavable linkers include:

  • Enzyme-cleavable linkers: These typically incorporate a peptide sequence that is a substrate for proteases, like cathepsins, which are highly expressed in the lysosomes of tumor cells.[] The valine-citrulline (Val-Cit) dipeptide is a prominent example of this class.[]

  • pH-sensitive linkers: These linkers are designed to hydrolyze and release their payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[] Hydrazone linkers are a well-established example of this technology.[]

  • Redox-sensitive linkers: This class of linkers utilizes the significant difference in reducing potential between the extracellular space and the intracellular environment. Disulfide bonds are readily cleaved in the presence of high intracellular concentrations of glutathione (GSH).

Quantitative Comparison of Cleavable Linker Performance

The stability of a linker in plasma and its rate of cleavage at the target site are critical parameters that dictate the overall performance of a drug conjugate. The following tables summarize key quantitative data for different classes of cleavable linkers.

Linker TypeExampleTrigger for CleavagePlasma Stability (Half-life)Cleavage Rate/ConditionsKey Considerations
Peptide Valine-Citrulline (Val-Cit)Cathepsin B and other lysosomal proteasesHigh in human plasma (t½ ≈ 230 days for a Val-Cit-PABC-MMAE ADC).[5] Unstable in mouse plasma (t½ ≈ 80 hours) due to carboxylesterase activity.[5]Val-Ala linker is cleaved at half the rate of Val-Cit by isolated cathepsin B.[5]Susceptible to premature cleavage by enzymes like human neutrophil elastase.[6] Redundancy in cleaving enzymes (Cathepsin L, S, F) can be advantageous.[6]
Hydrazone Acyl hydrazoneAcidic pH (endosomes/lysosomes)Half-life of 183 hours at pH 7.0.[]Half-life of 4.4 hours at pH 5.0.[] In vivo hydrolysis rate for some hydrazone linkers can be 1.5–2% per day.[5]Stability is highly dependent on the structure of the hydrazine and carbonyl precursors. Aromatic hydrazones are generally more stable.[7]
Disulfide Thiol-disulfide exchangeHigh intracellular glutathione (GSH) concentrationGenerally stable in plasma due to low levels of free thiols.Cleavage is dependent on GSH concentration. Minimal release at physiological blood GSH levels (~10 µM), with full activation at intracellular concentrations (~2.0 mM) within hours.[8]The steric hindrance around the disulfide bond can influence the cleavage rate.

The Role of this compound: A Non-Cleavable Linker for Bioconjugation

Contrary to the cleavable linkers discussed above, this compound is a polyethylene glycol (PEG)-based linker that is not designed for cleavage under biological conditions. The "Tos" refers to a tosyl (toluenesulfonyl) group, which is an excellent leaving group for nucleophilic substitution reactions. This property makes this compound a highly efficient tool for covalently attaching molecules to each other.

The primary role of this compound is to act as a stable, hydrophilic spacer in bioconjugation. The PEG component enhances the solubility and stability of the resulting conjugate, which can improve its pharmacokinetic properties. The tosyl group reacts with nucleophiles such as amines and thiols on proteins, antibodies, or drugs to form a stable covalent bond. Therefore, this compound is best categorized as a non-cleavable, reactive linker .

Experimental Protocols for Linker Evaluation

Robust and reproducible experimental protocols are essential for the characterization and selection of optimal linkers for drug conjugate development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the drug-linker conjugate and the rate of payload deconjugation in plasma from different species.

Protocol:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[9]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[9]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[9]

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[2]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts.[2]

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of drug release from a protease-sensitive linker-containing ADC upon incubation with Cathepsin B.

Protocol:

  • Materials: ADC with a protease-cleavable linker, recombinant human Cathepsin B, assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5), quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Pre-warm the ADC solution and assay buffer to 37°C.

    • Activate Cathepsin B according to the manufacturer's instructions.

    • Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (e.g., final enzyme concentration of 20 nM and ADC concentration of 1 µM).[6]

    • Incubate the reaction at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction with the quenching solution.[6]

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

    • Plot the concentration of the released payload over time to determine the cleavage rate.

In Vitro Drug Release Assay for pH-Sensitive Linkers

Objective: To determine the rate of cleavage of a pH-sensitive linker at different pH values.

Protocol:

  • Materials: ADC with a pH-sensitive linker, buffers at different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0), incubator or water bath at 37°C.

  • Procedure:

    • Incubate the ADC at a defined concentration in the different pH buffers at 37°C.

    • Collect aliquots at various time points.

    • Quench the reaction if necessary (e.g., by neutralizing the pH).

    • Analyze the samples by a suitable method (e.g., HPLC, LC-MS) to quantify the amount of released payload.

    • Determine the half-life of the linker at each pH.[7]

Visualizing Linker Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and the workflows for their evaluation.

cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell ADC_stable Intact ADC ADC_target ADC Binds to Tumor Antigen ADC_stable->ADC_target Internalization Internalization (Endocytosis) ADC_target->Internalization Lysosome Lysosome (Low pH, High Proteases, High GSH) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis

Caption: General mechanism of action for a cleavable linker ADC.

Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Analysis Quantify Intact ADC and Released Payload Timepoints->Analysis ELISA ELISA Analysis->ELISA LCMS LC-MS Analysis->LCMS Results Determine Plasma Stability (e.g., Half-life) ELISA->Results LCMS->Results

Caption: Experimental workflow for an in vitro plasma stability assay.

cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers Peptide Peptide (e.g., Val-Cit) Controlled_Release Controlled Payload Release Peptide->Controlled_Release Hydrazone Hydrazone Hydrazone->Controlled_Release Disulfide Disulfide Disulfide->Controlled_Release TosPEG9 This compound Stable_Conjugation Stable Conjugation & Spacing TosPEG9->Stable_Conjugation

Caption: Logical relationship of cleavable vs. non-cleavable linkers.

References

Safety Operating Guide

Proper Disposal Procedures for Tos-PEG9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Tos-PEG9, a tosylated polyethylene glycol derivative. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. It is crucial to consult your institution's specific environmental health and safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for the specific this compound product you are using, as hazard profiles can vary.

Hazard Summary and Safety Precautions

While some suppliers of tosylated PEG derivatives may classify them as non-hazardous, the tosyl group is related to tosyl chloride, which is a hazardous substance.[1][2] Therefore, it is prudent to handle this compound with care, assuming potential hazards until specific data for the compound confirms otherwise.

Potential Hazards Include:

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

  • Corrosivity: May be corrosive to metals.[1]

  • Respiratory Irritation: Avoid breathing dust, as it may cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.

  • Handle in a well-ventilated area, preferably under a chemical fume hood.

Quantitative Data from Safety Data Sheets of Related Compounds
PropertyDataCompound ReferenceSource
Melting Point/Range 65 - 69 °C / 149 - 156 °FTosylated Compound
Boiling Point/Range 134 °C / 273 °F at 13 hPaTosylated Compound
LD50 (Intraperitoneal) 775 mg/kg (Rat)Tosylated Compound
Corrosivity to Metals May be corrosive to metals (6.25 mm/a)Tosylated Compound

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of small quantities of this compound typically used in a research laboratory.

1. Deactivation of Residual Reactive Tosyl Groups (Optional but Recommended):

If there is a possibility of unreacted tosyl groups, especially in waste from a reaction, a quenching step can neutralize their reactivity.

  • Methodology:

    • In a designated waste container, dissolve the this compound waste in a suitable solvent (e.g., Dichloromethane).

    • Add an excess of a simple alcohol (e.g., ethanol) or water to the solution.

    • Stir the mixture at room temperature for at least one hour to allow for the complete reaction of any residual tosyl groups.

    • Alternatively, for removal of unreacted tosyl chloride from a solution, cellulosic materials like filter paper can be added, followed by sonication and filtration.[3]

2. Segregation and Collection of Waste:

  • Collect all waste containing this compound, including quenched solutions, contaminated labware (pipette tips, etc.), and PPE, in a dedicated and clearly labeled hazardous waste container.[4]

  • The container should be compatible with the waste materials (e.g., a corrosion-resistant container).[1]

  • Do not mix with other waste streams unless specifically permitted by your institution's EHS office.[4]

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound waste"), and any known hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Store the sealed container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste disposal contractor.[5]

  • Do not dispose of this compound down the drain or in the regular trash.[4][6] While the polyethylene glycol (PEG) backbone is biodegradable, the tosyl group may pose an environmental hazard.[5]

5. Decontamination of Labware:

  • Thoroughly rinse any reusable glassware that came into contact with this compound with an appropriate solvent, followed by soap and water.

  • Collect the initial rinsate as hazardous waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A This compound Waste Generation B Quench Reactive Tosyl Groups (Optional but Recommended) A->B C Segregate into Labeled Hazardous Waste Container B->C D Store in Designated Secondary Containment Area C->D E Arrange for Pickup by Licensed Waste Contractor D->E F Final Disposal at an Approved Facility E->F

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Tos-PEG9

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals require immediate and precise safety information when handling chemical compounds. This guide provides essential operational and disposal protocols for Tos-PEG9, a PEG-based PROTAC linker, ensuring the safety of laboratory personnel and the integrity of research.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Given that tosylates are recognized as potent alkylating agents and may be carcinogenic, handling this compound requires stringent adherence to safety protocols to minimize exposure.[1] All operations involving this compound should be conducted within a certified chemical fume hood.[1]

The following table summarizes the recommended Personal Protective Equipment (PPE) for various scenarios involving this compound.

Scenario Required PPE Additional Recommendations
Routine Handling (e.g., weighing, preparing solutions) - Nitrile or other chemically resistant gloves- Safety glasses with side shields or chemical splash goggles- Standard laboratory coatEnsure gloves are regularly inspected for any signs of degradation or puncture. Change gloves immediately if contamination is suspected.
Large Volume Handling or Potential for Splashing - All PPE from Routine Handling- Face shieldA face shield should be worn in addition to safety goggles to provide a full range of protection against splashes to the face and eyes.
Cleaning Spills - All PPE from Large Volume Handling- Appropriate respiratory protection (e.g., N95 or N100 particle mask for powders, chemical cartridge respirator for solutions)The type of respiratory protection should be determined by the nature and scale of the spill.
General Laboratory Work - Closed-toe shoes- Long pantsStandard laboratory attire to protect against accidental spills and splashes.

Operational Workflow for Handling this compound

To ensure a systematic and safe approach to working with this compound, from initial preparation to final disposal, the following workflow should be followed.

prep Preparation - Don appropriate PPE - Work in a fume hood handle Handling - Weighing - Dissolving - Reaction setup prep->handle spill Spill Response - Evacuate if necessary - Use absorbent material - Decontaminate area handle->spill Accident waste Waste Collection - Segregate solid and liquid waste - Collect all contaminated materials handle->waste Routine exposure Personal Exposure - Skin: Wash with soap and water - Inhalation: Move to fresh air - Seek medical attention spill->exposure spill->waste disposal Disposal - Label hazardous waste container - Arrange for professional disposal waste->disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and ensure regulatory compliance. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines.[1]

The following table provides a step-by-step guide for the disposal of this compound.

Step Procedure Key Considerations
1. Waste Segregation Keep this compound waste separate from general laboratory trash and non-hazardous waste.[1]This includes both pure compound and any solutions containing it.
2. Solid Waste Carefully transfer any solid this compound into a designated and clearly labeled hazardous waste container using a clean spatula or scoop.[1]Avoid creating dust.
3. Liquid Waste Collect all solutions containing this compound in a sealed and appropriately labeled hazardous waste container.Do not dispose of down the drain.[2]
4. Contaminated Materials Any materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent paper, empty vials) should be considered hazardous waste.[1]Place these items in a sealed, labeled bag or a designated solid waste container.[1]
5. Labeling Immediately and clearly label the hazardous waste container with its contents ("Hazardous Waste: this compound").Proper labeling is essential for safe handling by waste management personnel.[3]
6. Storage and Collection Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
7. Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

While polyethylene glycol (PEG) itself is biodegradable, the presence of the tosyl group necessitates that this compound be treated as hazardous waste.[1][4] Adherence to these guidelines will help ensure a safe laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG9
Reactant of Route 2
Reactant of Route 2
Tos-PEG9

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.